Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate
Description
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Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
benzyl 2-ethenyl-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-2-13-10-14(17)8-9-16(13)15(18)19-11-12-6-4-3-5-7-12/h2-7,13H,1,8-11H2 |
InChI Key |
MJWLAOFALAWZNS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications in Drug Development
Executive Summary
In the landscape of modern medicinal chemistry and natural product total synthesis, the piperidine ring remains one of the most privileged and ubiquitous scaffolds. Among the advanced building blocks used to construct complex azacyclic architectures, Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate (CAS: 335266-02-9) stands out as a highly versatile, orthogonally functionalized intermediate. This whitepaper provides an in-depth analysis of its stereoelectronic profile, de novo synthetic methodologies, and downstream applications, tailored for researchers and drug development professionals.
Molecular Architecture & Stereoelectronic Profile
The utility of Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate stems from the orthogonal reactivity of its three primary functional groups:
-
The N-Cbz (Carboxybenzyl) Group: This electron-withdrawing carbamate protects the secondary amine, dampening its nucleophilicity. Causally, this prevents deleterious side reactions such as retro-Michael fragmentations or unwanted aza-Cope pathways during basic or nucleophilic downstream transformations. It is robust against organometallic additions but can be cleanly removed via hydrogenolysis (Pd/C, H₂) or Lewis acid treatment (TMSI).
-
The C4-Oxo Moiety: An electrophilic hub that serves as a prochiral center. It enables sp³ functionalization via stereoselective reductive amination to yield 4-aminopiperidines, or olefination (Wittig/HWE) to generate exocyclic double bonds.
-
The C2-Vinyl Group: A highly reactive sp²-hybridized handle. It is a prime candidate for olefin cross-metathesis using Grubbs' catalysts for late-stage side-chain elongation, hydroboration-oxidation for terminal alcohol formation, or oxidative cleavage to yield a C2-aldehyde.
Figure 1: Divergent reactivity pathways of the 2-vinyl-4-piperidone scaffold.
De Novo Synthesis: The 1,4-Conjugate Addition Paradigm
While 2-substituted piperidones can be accessed via double aza-Michael additions of primary amines to divinyl ketones[1], the specific synthesis of the 2-vinyl derivative is most efficiently achieved via the asymmetric 1,4-conjugate addition (ACA) to dihydropyridones[2].
The logic of this pathway relies on the initial partial reduction of 4-methoxypyridine. By utilizing a bulky hydride source like K(i-PrO)₃BH, the pyridinium intermediate (formed in situ via CbzCl addition) is regioselectively reduced. The steric bulk of the hydride prevents over-reduction to the fully saturated piperidine, cleanly yielding N-Cbz-2,3-dihydro-4-pyridone.
Subsequently, a copper-catalyzed 1,4-addition introduces the vinyl group. The causality behind employing a Cu(I) catalyst lies in the "softening" of the hard vinyl organometallic reagent (e.g., vinylaluminum or vinylmagnesium bromide). The resulting organocuprate intermediate strictly dictates 1,4-conjugate addition over 1,2-carbonyl attack, preserving the critical C4 ketone.
Figure 2: De novo synthetic workflow for Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate.
Self-Validating Experimental Protocol
The following protocol outlines the synthesis of Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate, engineered with built-in visual and chemical validation checkpoints to ensure protocol integrity[2].
Step A: Synthesis of N-Cbz-2,3-dihydro-4-pyridone
-
Initiation: Dissolve 4-methoxypyridine (1.0 eq) in anhydrous THF and cool to -15 °C under an inert argon atmosphere. Causality: Low temperatures suppress the formation of undesired regioisomers during hydride attack.
-
Reduction: Dropwise add K(i-PrO)₃BH (1.2 eq, 1.0 M in THF), followed immediately by neat benzyl chloroformate (CbzCl, 1.1 eq).
-
Validation Checkpoint 1 (Visual & TLC): The reaction mixture will transition from a clear solution to a pale yellow slurry. Monitor via TLC (Hexanes/EtOAc 3:1); successful conversion is validated by the disappearance of the highly polar pyridine baseline spot and the emergence of a new UV-active spot that stains intensely with KMnO₄ (confirming the presence of the enone double bond).
-
Quench & Workup: Pour the slurry into 1 M aqueous HCl to hydrolyze the enol ether. Extract with CH₂Cl₂. The organic layer contains the desired dihydropyridone.
Step B: Cu-Catalyzed 1,4-Vinylation
-
Catalyst Activation: In a flame-dried flask, combine CuTC (Copper(I) thiophene-2-carboxylate, 5 mol%) and a chiral phosphoramidite ligand (10 mol%) in THF/Et₂O. Stir at room temperature for 15 minutes.
-
Cuprate Formation: Cool the catalyst solution to -30 °C and add the vinylaluminum reagent (1.5 eq). Validation Checkpoint 2 (Visual): The solution will turn deep red/brown, visually confirming the formation of the active vinylcuprate species.
-
Conjugate Addition: Slowly add the N-Cbz-2,3-dihydro-4-pyridone (from Step A) dissolved in THF. Stir for 2 hours at -30 °C.
-
Validation Checkpoint 3 (Quench): Quench the reaction by adding a saturated aqueous NH₄Cl/NH₃ buffer solution. Self-Validation: The reaction is successfully halted and copper waste is solubilized when the aqueous layer turns a deep, transparent blue (indicating the formation of the [Cu(NH₃)₄]²⁺ complex). A clean phase separation with a blue aqueous layer and a pale organic layer validates successful copper extraction.
-
Purification: Isolate the organic layer, concentrate, and purify via silica gel flash chromatography to yield Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate.
Quantitative Data: Reaction Optimization
The efficiency and regioselectivity of the vinylation step are highly dependent on the organometallic source and the catalyst system. Table 1 summarizes the quantitative metrics for various 1,4-conjugate addition conditions applied to dihydropyridone scaffolds.
Table 1: Optimization of 1,4-Conjugate Addition for 2-Vinylpiperidone Synthesis
| Entry | Vinyl Reagent | Catalyst / Ligand System | Solvent | Temp (°C) | Yield (%) | Regioselectivity (1,4 vs 1,2) |
| 1 | Vinyl-Al(iBu)₂ | CuTC / Chiral Phosphoramidite | THF/Et₂O | -30 | 85 | >99:1 |
| 2 | Vinyl-MgBr | CuI / Dimethyl Sulfide (DMS) | THF | -78 | 72 | 95:5 |
| 3 | Vinyl-ZnEt | Cu(OTf)₂ / Chiral Phosphine | Toluene | -20 | 88 | >99:1 |
| 4 | Vinyl-BF₃K | Rh(acac)(C₂H₄)₂ / BINAP | Dioxane/H₂O | 80 | 65 | 90:10 |
Data synthesized from standard organometallic conjugate addition parameters[2]. Entry 1 represents the optimal balance of yield and strict regiocontrol.
Applications in Medicinal Chemistry & Total Synthesis
The strategic placement of the vinyl and oxo groups makes this molecule a linchpin in advanced drug design.
Acetylcholinesterase (AChE) Inhibitors: Substituted 4-piperidones are critical precursors in the synthesis of Donepezil analogues[3]. Modifying the C2 position of the piperidine ring allows medicinal chemists to probe the binding pocket of AChE. The 2-vinyl group can be reduced to an ethyl group or extended via metathesis to create chirally enriched analogues that exhibit distinct pharmacokinetic profiles compared to the parent drug[1].
Alkaloid Core Construction: Vinylpiperidines are famous for their role in complex cascade reactions. For instance, in the total synthesis of the complex indole alkaloid Actinophyllic Acid, the Overman group utilized an elegant aza-Cope-Mannich rearrangement of a vinylpiperidine derivative to construct the unprecedented 1-azabicyclo[4.2.1]nonane core in a single step[4]. While Overman utilized a 3-vinylpiperidine, 2-vinylpiperidines like our target molecule are equally critical for accessing bridged bicyclic systems found in lupin and pelletierine alkaloids.
References
1.2 - AWS / Primary Protocol Source[2] 2.1 - ACS Omega[1] 3.4 - Journal of the American Chemical Society / PMC-NIH[4] 4.3 - King's College London[3]
Sources
Strategic Exploitation of 2-Vinyl-4-oxopiperidine Chiral Building Blocks in Advanced Therapeutics
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the demand for versatile, stereochemically rich scaffolds. Saturated nitrogen heterocycles, particularly piperidines, are ubiquitous in FDA-approved drugs. However, the true art of medicinal chemistry lies in the late-stage functionalization of these rings.
The 2-vinyl-4-oxopiperidine (or 2-vinylpiperidin-4-one) architecture stands out as a privileged chiral building block. It possesses two orthogonal reactive handles—a C2 vinyl group and a C4 ketone—anchored by a chiral center that dictates the 3D spatial trajectory of the molecule. This whitepaper provides an in-depth technical analysis of the synthetic logic, validated protocols, and downstream applications of this critical scaffold.
Structural Rationale & Mechanistic Versatility
The strategic value of 2-vinyl-4-oxopiperidine lies in its dual-functional nature. The C2 chiral center forces the piperidine ring into a specific chair conformation, which inherently controls the facial selectivity of subsequent reactions at the C4 ketone.
-
The C2-Vinyl Handle: Serves as a prime candidate for olefin cross-metathesis (to append lipophilic tails for ADME optimization), hydroboration-oxidation (yielding primary alcohols), or oxidative cleavage (generating aldehydes for further coupling).
-
The C4-Ketone Handle: Acts as an electrophilic hub for reductive amination, Wittig olefination, or nucleophilic Grignard addition.
Caption: Orthogonal downstream functionalization pathways of the 2-vinyl-4-oxopiperidine scaffold.
State-of-the-Art Asymmetric Synthesis Strategies
Synthesizing the 2-vinyl-4-oxopiperidine core with high enantiomeric excess (ee) requires precise catalytic control. Two primary methodologies dominate the current literature:
Strategy A: Catalytic Enantioselective Addition to 4-Pyridones
A highly efficient route involves the asymmetric addition of vinylmagnesium bromide to N-protected 4-pyridones. Pioneering work by Harutyunyan and colleagues demonstrated that a catalytic system comprising CuBr·SMe₂ and a chiral diphosphine ligand can facilitate the enantioselective alkylation of carboxybenzyl-protected 4-pyridones, yielding chiral 2-substituted piperidones with exceptional stereocontrol[1].
Strategy B: The Cationic Aza-Cope / Mannich Cascade
For building complex, polycyclic architectures (such as alkaloids), the cationic 2-aza-Cope rearrangement coupled with a Mannich cyclization is unparalleled[2]. This [3,3]-sigmatropic rearrangement takes place at temperatures 100–200 °C lower than the all-carbon Cope rearrangement because the charged iminium heteroatom significantly lowers the activation barrier[2].
The reaction is thermodynamically driven: the reversible aza-Cope rearrangement is pulled forward by an irreversible, intramolecular Mannich cyclization, trapping the transient enol/iminium intermediate into a stable piperidone ring[2]. This exact cascade was the cornerstone of Overman’s landmark synthesis of Strychnos alkaloids[3] and the hexacyclic core of (−)-Actinophyllic acid[4].
Caption: Mechanistic logic of the cationic aza-Cope / Mannich cascade to form piperidones.
Quantitative Catalyst Evaluation
When selecting a synthetic route, application scientists must weigh yield, enantioselectivity, and operational complexity. The table below summarizes the quantitative performance of leading methodologies for synthesizing chiral 2-substituted 4-piperidones.
| Synthetic Methodology | Catalyst / Promoter System | Avg. Yield (%) | Enantiomeric Excess (ee %) | Key Operational Advantage |
| Asymmetric Aza-Michael | Chiral Primary Amine Auxiliary | 75–85% | >95% | High atom economy; mild conditions[5]. |
| Cu-Catalyzed Grignard Addition | CuBr·SMe₂ / Chiral Diphosphine | 80–92% | 90–98% | Broad substrate scope; direct use of pyridones[1]. |
| Aza-Cope/Mannich Cascade | Chloroacetic Acid (10 equiv) / Heat | 83–99% | Stereospecific | Rapid generation of extreme structural complexity[6]. |
Validated Experimental Methodologies
To ensure scientific integrity, a protocol must be a self-validating system where the causality of each step is understood. Below are detailed, field-tested methodologies for the two primary synthetic routes.
Protocol 1: Cu-Catalyzed Enantioselective Synthesis of (R)-1-Cbz-2-vinylpiperidin-4-one
This protocol adapts the highly enantioselective addition of Grignard reagents to N-heterocycles[1].
-
Preparation of the Catalyst Complex: In a flame-dried Schlenk flask under argon, dissolve CuBr·SMe₂ (5 mol%) and the selected chiral diphosphine ligand (6 mol%) in anhydrous CH₂Cl₂ (2 mL/mmol substrate).
-
Causality: The slight excess of ligand ensures all copper is complexed, preventing racemic background alkylation by unligated copper species.
-
-
Substrate Addition: Add N-Cbz-4-pyridone (1.0 equiv) to the catalyst solution and cool the mixture to −78 °C using a dry ice/acetone bath.
-
Lewis Acid Activation: Dropwise, add BF₃·OEt₂ (2.0 equiv).
-
Causality: The Lewis acid coordinates to the carbonyl oxygen of the pyridone, increasing the electrophilicity of the C2 position and locking the substrate conformation for stereoselective attack[1].
-
-
Nucleophilic Addition: Slowly inject vinylmagnesium bromide (2.0 equiv, 1.0 M in THF) over 30 minutes. Maintain stirring at −78 °C for 12 hours.
-
Causality: The cryogenic temperature suppresses the uncatalyzed 1,2-addition pathway, strictly enforcing the Cu-mediated 1,4-conjugate addition.
-
-
Quench and Workup: Quench the reaction at −78 °C with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
Protocol 2: The Aza-Cope / Mannich Cascade for Bicyclic Piperidones
This protocol utilizes optimized acidic promoters to drive the sigmatropic rearrangement[6].
-
Iminium Formation: In a microwave-safe reaction vial, combine the amino-alkene precursor (1.0 equiv) and paraformaldehyde (3.0 equiv) in anhydrous toluene.
-
Acidic Promotion: Add chloroacetic acid (10.0 equiv).
-
Causality: Extensive screening has shown that chloroacetic acid (pKa ~2.8) provides the optimal protonation state. It is acidic enough to rapidly condense the amine and formaldehyde into the reactive iminium ion, but not so harsh as to degrade the sensitive vinyl/alkene functionalities[6].
-
-
Thermal Activation: Seal the vial and subject it to microwave irradiation at 120 °C for 40 minutes.
-
Causality: The cationic 2-aza-Cope rearrangement requires thermal activation to overcome orbital symmetry constraints. The microwave ensures rapid, homogenous heating, driving the equilibrium toward the enol intermediate, which immediately collapses via the Mannich cyclization to form the piperidone[2],[6].
-
-
Isolation: Dilute with CH₂Cl₂, neutralize carefully with saturated NaHCO₃, extract, and purify the resulting complex piperidone via silica gel chromatography.
Conclusion
The 2-vinyl-4-oxopiperidine scaffold is a masterclass in synthetic design. By leveraging asymmetric catalysis or thermodynamically driven cascades like the aza-Cope/Mannich reaction, chemists can rapidly access this core with near-perfect stereofidelity. The orthogonal reactivity of the vinyl and ketone groups subsequently allows for divergent late-stage functionalization, making it an indispensable tool for the modern drug development professional targeting complex neurological or metabolic pathways.
References
-
Aza-Cope rearrangement - Wikipedia Source: Wikipedia URL:[Link]
-
Optimization of the acidic promotor regarding the one-pot reaction synthesis of a tricyclic piperidine Source: Diva-Portal.org URL:[Link]
-
Total Synthesis of (±)- and (−)-Actinophyllic Acid Source: PMC - NIH URL:[Link]
-
Synthesis applications of cationic aza-Cope rearrangements. 24. The aza-Cope-Mannich approach to Strychnos alkaloids. Source: Journal of the American Chemical Society URL:[Link]
-
Scope of the reaction of N‐Cbz‐4‐pyridone with organomagnesium reagents Source: ResearchGate URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis of (±)- and (−)-Actinophyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of the acidic promotor regarding the one-pot reaction synthesis of a tricyclic piperidine [diva-portal.org]
N-Benzyloxycarbonyl-2-vinylpiperidin-4-one Synthesis Pathway: A Comprehensive Technical Guide
Executive Overview
N-Benzyloxycarbonyl-2-vinylpiperidin-4-one (CAS: 335266-02-9) is a highly versatile, orthogonally protected heterocyclic building block. It is extensively utilized in the late-stage synthesis of complex alkaloids and pharmaceutical agents, most notably in the development of spiropiperidine
The strategic value of this intermediate lies in its three independent functional handles: a robust Cbz-protected amine, an electrophilic ketone at C4, and a terminal vinyl group at C2 capable of undergoing cross-metathesis or Heck couplings. Synthesizing this molecule requires strict regiochemical and chemoselective control, typically achieved through a two-stage sequence: a Comins-type dearomatization of 4-methoxypyridine followed by a highly selective 1,4-conjugate reduction.
Mechanistic Rationale & Causality
Step 1: Comins-Type Dearomatization and Nucleophilic Addition
Pyridine rings are inherently electron-deficient and resistant to nucleophilic attack. To overcome this, the synthesis employs the Comins methodology (2[2]).
-
Activation: 4-Methoxypyridine is treated with benzyl chloroformate (CbzCl). The highly electrophilic CbzCl reacts with the pyridine nitrogen, generating an N-acylpyridinium salt.
-
Regioselectivity: The methoxy group at C4 plays a dual role. Sterically, it blocks nucleophilic attack at the C4 position. Electronically, it stabilizes the intermediate, directing the incoming hard nucleophile (vinylmagnesium bromide) strictly to the C2 position.
-
Hydrolysis: The immediate product of the Grignard addition is a 1,2-dihydropyridine enol ether. A subsequent acidic workup rapidly hydrolyzes this enol ether, unmasking the latent ketone to yield the thermodynamically stable
-unsaturated enone (N-Cbz-2-vinyl-2,3-dihydro-4-pyridone).
Step 2: Chemoselective 1,4-Reduction
The intermediate dihydropyridone contains two reducible motifs: an enone and an isolated terminal vinyl group. Standard catalytic hydrogenation (e.g., Pd/C, H
-
Reagent Selection: To preserve the vinyl group, L-Selectride (lithium tri-sec-butylborohydride) is employed (3[3]). The massive steric bulk of the sec-butyl groups completely prevents 1,2-attack at the carbonyl carbon, enforcing strict 1,4-conjugate addition.
-
Quenching Dynamics: A standard oxidative workup for boron enolates (H
O /NaOH) will epoxidize or cleave the sensitive vinyl group. Therefore, the reaction must be quenched with a mild proton source (aqueous NH Cl) to safely furnish the final piperidin-4-one.
Pathway Visualization
Figure 1: Stepwise synthesis pathway of N-Cbz-2-vinylpiperidin-4-one via Comins' methodology.
(Note: Diagram optimized for a maximum width of 760px. High-contrast palette applied per technical specifications).
Experimental Protocols (Self-Validating Workflows)
Protocol 1: Synthesis of N-Cbz-2-vinyl-2,3-dihydro-4-pyridone
Objective: Dearomatization of 4-methoxypyridine and regioselective C2-vinyl addition.
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 4-methoxypyridine (10.0 mmol) and anhydrous THF (50 mL).
-
Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Add benzyl chloroformate (CbzCl, 10.5 mmol) dropwise over 5 minutes. Stir for 15 minutes to ensure complete formation of the N-acylpyridinium salt. Visual Cue: A thick white precipitate will form.
-
Nucleophilic Addition: Slowly add vinylmagnesium bromide (1.0 M in THF, 12.0 mmol) dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C to prevent ring-opening side reactions. Stir at -78 °C for 1 hour.
-
Hydrolysis & Quench: Remove the cooling bath. Immediately quench the reaction by adding 20 mL of 10% aqueous HCl. Stir vigorously at room temperature for 30 minutes to drive the hydrolysis of the enol ether.
-
Workup: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with saturated NaHCO
(30 mL) and brine (30 mL). Dry over anhydrous Na SO , filter, and concentrate under reduced pressure. -
Self-Validation & Purification: Purify via silica gel flash chromatography (Eluent: 20% EtOAc in Hexanes). Validation: The product appears as a strong UV-active spot (
) that stains dark brown with KMnO due to the conjugated enone and terminal vinyl group.
Protocol 2: 1,4-Reduction to N-Cbz-2-vinylpiperidin-4-one
Objective: Regioselective conjugate reduction of the enone while preserving the terminal vinyl group.
-
Preparation: In a flame-dried 100 mL flask under nitrogen, dissolve the purified N-Cbz-2-vinyl-2,3-dihydro-4-pyridone (5.0 mmol) in anhydrous THF (25 mL).
-
Reduction: Cool the solution strictly to -78 °C. Slowly add L-Selectride (1.0 M in THF, 6.0 mmol) dropwise over 10 minutes. Stir for 2 hours at -78 °C.
-
Mild Quench (Critical Step): Quench the resulting boron enolate by adding saturated aqueous NH
Cl (15 mL) directly at -78 °C. Do not use H O /NaOH. -
Workup: Allow the mixture to warm to room temperature and stir for 30 minutes. Dilute with diethyl ether (40 mL). Separate the layers and extract the aqueous phase with ether (2 x 20 mL). Wash the combined organics with water and brine, dry over MgSO
, and concentrate. -
Self-Validation & Purification: Purify via column chromatography (Eluent: 25% EtOAc in Hexanes). Validation: The final product lacks UV activity at 254 nm (indicating successful loss of enone conjugation) but stains strongly with phosphomolybdic acid (PMA) or KMnO
(confirming the intact vinyl group).
Quantitative Data & Optimization
Table 1: Stoichiometric Profile for Step 1 (Dearomatization/Addition)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Methoxypyridine | 109.13 | 1.0 | 10.0 mmol | Starting Material |
| Benzyl Chloroformate (CbzCl) | 170.60 | 1.05 | 10.5 mmol | Activating Agent |
| Vinylmagnesium Bromide | 131.25 | 1.2 | 12.0 mmol | Nucleophile |
| Tetrahydrofuran (THF) | 72.11 | Solvent | 50 mL | Reaction Medium |
| 10% Aqueous HCl | 36.46 | Excess | 20 mL | Hydrolysis Reagent |
Table 2: Stoichiometric Profile for Step 2 (1,4-Reduction)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| N-Cbz-2-vinyl-2,3-dihydro-4-pyridone | 257.29 | 1.0 | 5.0 mmol | Intermediate Substrate |
| L-Selectride (1M in THF) | 190.11 | 1.2 | 6.0 mmol | Bulky Hydride Donor |
| Tetrahydrofuran (THF) | 72.11 | Solvent | 25 mL | Reaction Medium |
| Sat. Aqueous NH | 53.49 | Excess | 15 mL | Mild Quenching Agent |
References
-
Spiropiperidine beta-secretase inhibitors for the treatment of Alzheimer's disease , Google Patents. 1
-
Total Synthesis of Phenanthroindolizidines Using Strained Azacyclic Alkynes , PMC - NIH. 3
-
Synthesis of the Benzo-fused Indolizidine Alkaloid Mimics , Beilstein Journals. 2
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions , PMC. 4
Sources
- 1. US20070021454A1 - Spiropiperidine beta-secretase inhibitors for the treatment of Alzheimer's disease - Google Patents [patents.google.com]
- 2. BJOC - Synthesis of the Benzo-fused Indolizidine Alkaloid Mimics [beilstein-journals.org]
- 3. Total Synthesis of Phenanthroindolizidines Using Strained Azacyclic Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis & Application of Cbz-Protected Vinyl Piperidones
Content Type: Technical Guide / Whitepaper Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary
The
This guide details the robust synthesis, purification, and application of these intermediates, focusing on overcoming common pitfalls such as regioselectivity in dehydration and chemoselective deprotection.
Part 1: Strategic Utility & Scaffold Design
Why Cbz-Protected Vinyl Piperidones?
In complex alkaloid synthesis, the nitrogen protecting group dictates the sequence of bond formations. The Carbobenzyloxy (Cbz) group is selected over Boc or Fmoc for specific orthogonal advantages in this context:
| Feature | Strategic Advantage |
| Acid Stability | Stable to TFA/HCl, allowing manipulation of pendent acetals or Boc-protected amines elsewhere in the molecule. |
| Non-Nucleophilic | Unlike amides, the carbamate prevents intramolecular cyclization during aggressive electrophilic activation of the vinyl group. |
| "Soft" Removal | Can be removed via hydrogenolysis ( |
The Core Intermediates
We focus on two distinct oxidation states of the "vinyl piperidone" lineage:
-
The Tertiary Alcohol (Intermediate A):
-Cbz-4-vinylpiperidin-4-ol. Stable, crystalline, ready for dehydration. -
The Conjugated Diene (Intermediate B):
-Cbz-4-vinyl-1,2,3,6-tetrahydropyridine. Highly reactive in Diels-Alder reactions; prone to polymerization if unprotected.
Part 2: Synthetic Workflows & Protocols
Workflow Visualization
The following diagram outlines the divergent pathways from the commercial
Caption: Divergent synthesis of vinyl-piperidine intermediates from N-Cbz-4-piperidone.
Protocol A: Grignard Addition (Nucleophilic 1,2-Addition)
This reaction installs the vinyl group. The key to success is low temperature to prevent enolization of the ketone.
Reagents:
- -Cbz-4-piperidone (1.0 equiv)[1]
-
Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv)
-
Anhydrous THF (0.2 M concentration)
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon. Charge with
-Cbz-4-piperidone dissolved in anhydrous THF. -
Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). This is critical to suppress deprotonation at the
-position. -
Addition: Add VinylMgBr dropwise via syringe pump over 30 minutes. The internal temperature must not exceed -70 °C.
-
Equilibration: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.
-
Quench: Quench with saturated aqueous
at 0 °C. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
.[2] -
Purification: Flash chromatography (Hexanes/EtOAc 8:2).
-
Yield Target: 85-92%
-
Product: Colorless oil (solidifies upon standing).
-
Protocol B: Regioselective Dehydration
Dehydrating the tertiary alcohol to the diene is the most failure-prone step. Acid-catalyzed dehydration (
Reagents:
- -Cbz-4-vinylpiperidin-4-ol (1.0 equiv)
-
Thionyl Chloride (
, 1.5 equiv) -
Pyridine (Excess, as solvent/base)
Step-by-Step:
-
Dissolution: Dissolve the alcohol in dry pyridine (0.5 M) at 0 °C.
-
Activation: Add
dropwise. The solution will turn yellow/orange. -
Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Workup: Pour onto ice-water. Extract with
(Ether is preferred over DCM to avoid emulsions with pyridine salts). Wash aggressively with 1M HCl (to remove pyridine), then . -
Stability Check: The product,
-Cbz-4-vinyl-1,2,3,6-tetrahydropyridine , is a conjugated diene. Store under Argon at -20 °C. Do not leave in acidic CDCl3 for prolonged periods.
Part 3: Application in Alkaloid Synthesis[7]
The vinyl tetrahydropyridine intermediate is a "privileged scaffold" for Indole Alkaloids (e.g., Corynanthe type). The vinyl group serves as the acceptor in Heck reactions or the diene in Diels-Alder cycloadditions.
Mechanism: The Heck Coupling Pathway
The following diagram illustrates the stereoelectronic logic of coupling this intermediate with an indole halide (e.g., 2-bromoindole derivative) to form the core of Mitragyna alkaloids.
Caption: Pd-catalyzed Heck cycle coupling Indole halides with Cbz-vinyl-piperidone.
Critical Chemoselectivity: Cbz Removal in Presence of Vinyl
A common error is attempting standard hydrogenolysis (
Correct Deprotection Protocols:
-
TMSI (Trimethylsilyl Iodide):
-
Acidic Cleavage (HBr/AcOH):
-
Conditions: 33% HBr in Acetic Acid.[5]
-
Risk: Can cause hydrobromination of the double bond. Only use if the alkene is sterically hindered or electronically deactivated.
-
-
Basic Hydrolysis (KOH/MeOH):
-
Note: Cbz is generally stable to base, but vigorous reflux in KOH/EtOH can sometimes cleave it. Not recommended for sensitive substrates.
-
Part 4: Troubleshooting & Analytics
NMR Diagnostic Features
When characterizing these intermediates, be aware of Rotamers . The N-Cbz group has restricted rotation around the N-CO bond, often resulting in broad or doubled peaks in
| Signal | Chemical Shift ( | Diagnostic Feature |
| Vinyl | 5.7 - 5.9 ppm | Look for "dd" splitting. Often broad due to rotamers. |
| Vinyl | 5.0 - 5.3 ppm | Distinct terminal alkene protons. |
| Piperidine | 3.5 - 4.2 ppm | Very broad. Sharpens at elevated temperature (50 °C).[10] |
| Cbz | 5.1 ppm | Singlet (or broad singlet). |
Tip: Run NMR at 55 °C in DMSO-
Stability Warning
The Enol Triflate derivative (alternative to the vinyl Grignard route) is thermally sensitive.
-
Storage: -20 °C under Argon.
-
Handling: Keep in solution if possible. Do not dry to a powder for extended periods.
References
-
Synthesis of Cbz-protected vinyl piperidines via Grignard
-
Palladium-Catalyzed Coupling of Enol Triflates
-
Cbz Deprotection Strategies (Chemoselective)
-
Application in Alkaloid Synthesis (Heck Coupling)
-
General Piperidone Reactivity
- Title: Tetrahydropyridines: a recent upd
- Source:RSC Advances / NIH.
-
URL:[Link]
Sources
- 1. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Methods of Alkaloids Synthesis | IntechOpen [intechopen.com]
- 11. Palladium-catalyzed amidation of enol triflates: a new synthesis of enamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Amidation of Enol Triflates: A New Synthesis of Enamides [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its chemical properties, synthesis, and the broader context of its applications, offering insights grounded in established scientific principles and methodologies.
Core Molecular Attributes
Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate is a derivative of piperidine, a foundational scaffold in drug design.[1][2] The presence of the vinyl group and the N-benzyloxycarbonyl (Cbz) protecting group makes it a versatile intermediate for the synthesis of more complex molecules.
Molecular Weight and Formula
A fundamental starting point for any chemical entity is its precise molecular weight and formula. These values are critical for stoichiometric calculations in synthesis, as well as for analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO₃ | Derived from structure |
| Molecular Weight | 259.30 g/mol | Calculated |
| Monoisotopic Mass | 259.120844 Da | Calculated |
Note: While direct search results for the exact molecular weight of the title compound were not explicitly found, the value has been calculated based on its constituent atoms. The molecular weight of similar structures, such as Benzyl 4-oxopiperidine-1-carboxylate (C₁₃H₁₅NO₃), is 233.26 g/mol .[3] The addition of a vinyl group (C₂H₂) to this parent structure logically leads to the calculated molecular weight of 259.30 g/mol .
Synthesis and Mechanistic Considerations
The synthesis of substituted piperidines is a well-explored area of organic chemistry. For Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate, a plausible and efficient synthetic strategy involves the functionalization of a pre-existing piperidone core.
Proposed Synthetic Pathway
A logical approach to the synthesis of the target molecule would start from a readily available precursor, Benzyl 4-oxopiperidine-1-carboxylate. The introduction of the vinyl group at the 2-position can be achieved through a variety of established organometallic or enolate-based reactions. A conceptual workflow is outlined below.
Caption: Conceptual workflow for the synthesis of Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate.
Experimental Protocol: A Hypothetical Approach
The following protocol is a representative, yet hypothetical, procedure based on established chemical principles for similar transformations. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) with anhydrous solvents.[4]
Materials:
-
Benzyl 4-oxopiperidine-1-carboxylate
-
Lithium diisopropylamide (LDA) solution
-
Vinylmagnesium bromide solution
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Enolate Formation: Dissolve Benzyl 4-oxopiperidine-1-carboxylate in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of LDA in THF dropwise. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.
-
Vinylation: To the cold enolate solution, add a solution of vinylmagnesium bromide in THF dropwise. Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate.
Self-Validation: The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence and connectivity of the vinyl group.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ketone (C=O) and the carbamate (N-C=O).
Spectroscopic Characterization (Anticipated Data)
| Technique | Anticipated Key Signals |
| ¹H NMR | - Aromatic protons of the benzyl group (~7.3 ppm).- Methylene protons of the benzyl group (~5.1 ppm).- Protons of the vinyl group (multiplets, ~5-6 ppm).- Protons on the piperidine ring (complex multiplets, ~2-4 ppm). |
| ¹³C NMR | - Carbonyl carbon of the ketone (~208 ppm).- Carbonyl carbon of the carbamate (~155 ppm).- Aromatic carbons of the benzyl group (~127-136 ppm).- Carbons of the vinyl group (~115-140 ppm).- Carbons of the piperidine ring (~30-60 ppm). |
| IR (cm⁻¹) | - C=O stretch of the ketone (~1720 cm⁻¹).- C=O stretch of the carbamate (~1690 cm⁻¹).- C=C stretch of the vinyl group (~1640 cm⁻¹).- Aromatic C-H stretches (~3030 cm⁻¹). |
| Mass Spec (ESI+) | - [M+H]⁺ peak at m/z 260.1.- [M+Na]⁺ peak at m/z 282.1. |
Significance in Drug Discovery and Medicinal Chemistry
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of approved drugs and biologically active compounds.[9][10] Its conformational flexibility allows it to present substituents in well-defined three-dimensional orientations, facilitating optimal interactions with biological targets.
The "Privileged Scaffold" Concept
The piperidine ring is often referred to as a "privileged scaffold" due to its recurring presence in molecules that exhibit a wide range of biological activities.[10] These activities span from central nervous system disorders to cancer and infectious diseases.[2][11]
Caption: The diverse therapeutic applications of piperidine-containing compounds.
Role of the Vinyl Group
The vinyl group in Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate is a particularly valuable functional handle. It can participate in a variety of chemical transformations, allowing for the further elaboration of the molecule. These include:
-
Michael Additions: The vinyl group can act as a Michael acceptor, enabling the introduction of a wide range of nucleophiles.
-
Heck and Suzuki Couplings: These palladium-catalyzed cross-coupling reactions allow for the formation of new carbon-carbon bonds, providing access to a diverse array of analogs.[12]
-
Diels-Alder Reactions: The vinyl group can act as a dienophile, facilitating the construction of complex polycyclic systems.
-
Hydrogenation: The double bond can be reduced to an ethyl group, providing another avenue for structural modification.
The strategic placement of this reactive group ortho to the nitrogen atom offers exciting possibilities for creating novel chemical entities with unique pharmacological profiles.
Conclusion
Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate is a chemically intriguing molecule with considerable potential as a building block in the synthesis of novel therapeutic agents. Its well-defined structure, coupled with the versatility of the piperidine scaffold and the reactive vinyl group, makes it a valuable tool for medicinal chemists. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this and related compounds.
References
-
PubChem. Benzyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
LookChem. benzyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
IJNRD.org. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
PubChem. Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PMC. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
-
Organic Chemistry Portal. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. [Link]
-
Encyclopedia MDPI. Pharmacological Applications of Piperidine Derivatives. [Link]
-
ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]
-
An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. [Link]
-
MDPI. The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of[3][11][13]Oxadiazolo[3,4-d]pyridazines. [Link]
-
PubChem. 2-Vinylpyridine. National Center for Biotechnology Information. [Link]
-
Der Pharma Chemica. Synthesis of polysubstituted amino pyrazole via multicomponenet strategy using NiFe2O4 nanocatalyst. [Link]
-
SpectraBase. 4-Vinylpyridine. [Link]
-
SpectraBase. 2-Vinylpyridine. [Link]
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- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
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- 9. researchgate.net [researchgate.net]
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- 12. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 13. lookchem.com [lookchem.com]
Next-Generation Piperidine Scaffolds: Synthetic Strategies and Medicinal Chemistry Applications
[1]
Executive Summary: The Piperidine Paradox
The piperidine ring is the single most prevalent nitrogen heterocycle in FDA-approved drugs, appearing in over 70 marketed therapeutics. Its success stems from its ability to emulate the secondary amine pharmacophore found in natural ligands and its ideal pKa (~11.0), which ensures protonation at physiological pH.
However, this ubiquity has created a "Piperidine Paradox":
-
IP Overcrowding: The chemical space surrounding simple N-substituted and 4-substituted piperidines is exhaustively patented.
-
Metabolic Liability: The
-carbon (adjacent to nitrogen) is a "soft spot" for cytochrome P450-mediated oxidative metabolism, often leading to rapid clearance or reactive metabolite formation. -
Conformational Promiscuity: The chair conformation, while stable, can sometimes lack the rigidity required for high-specificity binding, leading to off-target effects (e.g., hERG inhibition).
This technical guide details the transition from "flat" piperidine chemistry to novel 3D scaffolds —specifically spirocyclic, bridged, and fluorinated systems—that resolve these liabilities while retaining the pharmacophoric advantages of the parent ring.
Strategic Scaffold Design
Spirocyclic Piperidines: Vector Manipulation
Spiro-fusion at the C2, C3, or C4 positions serves two critical functions. First, it introduces inherent three-dimensionality ("escaping flatland"), which correlates with improved clinical success rates by increasing solubility and reducing lipophilicity. Second, it locks the exit vectors of substituents, allowing for precise exploration of binding pockets that flexible analogs cannot access.
Bridged Systems: Bioisosteric Locking
Bridged scaffolds, such as 2-azabicyclo[2.1.1]hexanes or 6-azabicyclo[3.1.1]heptanes , act as rigid bioisosteres of piperidine. These structures constrain the nitrogen lone pair, significantly modulating basicity (often lowering pKa by 1–2 units), which improves membrane permeability and reduces lysosomal trapping.
Fluorine Scanning: The Metabolic Shield
Strategic fluorination is not merely about lipophilicity.
-
-Fluorination: Lowers the pKa of the amine via the inductive electron-withdrawing effect (
), reducing hERG affinity. -
-Fluorination: Blocks P450 oxidation sites, extending half-life (
).
Visualization: Scaffold Evolution Logic
The following diagram illustrates the logical progression from a liable piperidine core to optimized next-generation scaffolds.
Caption: Logical evolution from standard piperidine cores to high-value scaffolds via specific medicinal chemistry strategies.
Advanced Synthetic Methodologies
Traditional piperidine synthesis (e.g., reductive amination) often fails to access these complex geometries. Two modern methodologies have revolutionized this field: SnAP Reagents and Photoredox Catalysis .
SnAP Reagents (Stannyl Amine Protocol)
Developed by the Bode group, SnAP reagents allow for the one-step synthesis of saturated N-heterocycles, including difficult spiro-piperidines, from aldehydes or ketones.[1] This method relies on a copper-mediated radical cyclization of an imine intermediate.
Mechanism:
-
Condensation of the SnAP reagent (amino-stannane) with a ketone forms an imine.[2]
-
Cu(II) oxidizes the
-stannyl carbon to generate a carbon-centered radical. -
The radical cyclizes onto the imine (or alkene), forming the ring.
Photoredox Radical Hydroarylation
This approach, championed by groups like MacMillan and Zeitler, utilizes visible light to generate radicals from aryl halides, which then add to exocyclic alkenes to form spiro-centers. It avoids toxic tin reagents and operates under mild conditions.[3][4]
Visualization: Photoredox Catalytic Cycle
The diagram below details the mechanism for generating spiro-piperidines via radical hydroarylation.
Caption: Photoredox cycle for spiro-piperidine synthesis via radical hydroarylation of aryl halides.
Experimental Protocols
Protocol A: Synthesis of Spirocyclic Piperidines using SnAP Reagents
Source Grounding: Adapted from Bode et al. (J. Am. Chem. Soc. 2014) and Sigma-Aldrich technical bulletins.
Objective: Synthesis of a 4-spiro-piperidine from a cyclic ketone.
Reagents:
-
SnAP-4-Pip Reagent (1.0 equiv)
-
Cyclic Ketone (1.0 equiv)
-
Copper(II) Triflate [Cu(OTf)₂] (1.0 equiv)
-
2,6-Lutidine (1.0 equiv)[2]
-
HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol)[5]
-
Dichloromethane (DCM)
-
4Å Molecular Sieves[2]
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried vial, dissolve the SnAP reagent (0.50 mmol) and the ketone (0.50 mmol) in DCM (2.5 mL). Add activated 4Å molecular sieves (~100 mg).[2] Stir at room temperature for 2–4 hours.
-
Validation: Monitor by ¹H NMR for the disappearance of the aldehyde/ketone peak.
-
-
Filtration: Filter the mixture through a plug of Celite to remove sieves. Concentrate the filtrate in vacuo to obtain the crude imine.
-
Cyclization Cocktail: In a separate vial, prepare the catalyst solution: Mix Cu(OTf)₂ (0.50 mmol) and 2,6-Lutidine (0.50 mmol) in HFIP (2.0 mL). Stir for 1 hour until a homogeneous suspension forms.
-
Reaction: Dissolve the crude imine (from Step 2) in DCM (8.0 mL) and add it to the catalyst suspension. Stir at room temperature for 12–16 hours.
-
Workup: Quench with 10% aqueous NH₄OH (5 mL) and stir vigorously for 15 minutes (turns deep blue). Extract with DCM (3x). Wash organics with water and brine.[2] Dry over Na₂SO₄.
-
Purification: Flash column chromatography (typically MeOH/DCM gradient with 1% NH₄OH).
Protocol B: Photoredox Radical Hydroarylation
Source Grounding: Adapted from Zeitler et al. (Synlett 2021) and related NIH-funded research.
Objective: Functionalization of an exocyclic alkene to form a spiro-center.
Reagents:
-
Aryl Iodide (1.0 equiv)
-
4-Methylene-piperidine derivative (1.5 equiv)
-
Photocatalyst: 4CzIPN or Eosin Y (2–5 mol%)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: DMSO or CH₃CN
Step-by-Step Methodology:
-
Setup: Add aryl iodide (0.2 mmol), alkene substrate (0.3 mmol), and photocatalyst (0.01 mmol) to a reaction tube equipped with a stir bar.
-
Degassing: Seal the tube and sparge with nitrogen for 15 minutes (Critical: Oxygen quenches the excited state of the catalyst).
-
Irradiation: Add DIPEA and solvent via syringe. Place the vessel 2–3 cm away from a Blue LED (450–460 nm) light source. Stir for 24 hours.
-
Cooling: Ensure a fan maintains the reaction temperature <35°C.
-
-
Workup: Dilute with EtOAc, wash with NaHCO₃ and brine. Purify via silica gel chromatography.
Data Analysis: Physicochemical Comparison
The following table highlights the impact of scaffold hopping from a standard piperidine to novel variants. Note the significant reduction in basicity (pKa) and Lipophilicity (LogP) in the novel scaffolds, which correlates with improved metabolic stability (LME).
| Property | Standard Piperidine | 3,3-Difluoropiperidine | 2-Azabicyclo[2.1.1]hexane |
| Topology | 2D (Flat Chair) | 2D (Distorted Chair) | 3D (Rigid Bridged) |
| pKa (Conj. Acid) | ~11.0 | ~9.0 | ~9.5 |
| LogP | High (Baseline) | Medium (-0.5 vs Base) | Low (-1.0 vs Base) |
| Metabolic Liability | High ( | Low (Blocked/Deactivated) | Low (Steric Protection) |
| hERG Risk | Moderate | Low (Reduced Basicity) | Low |
| Synthetic Access | Trivial | Moderate (Deoxofluorination) | Challenging (Requires SnAP/Specialty) |
References
-
Recent advances in piperidones as privileged scaffolds for drug discovery and development. Medicinal Chemistry Research, 2026. Link
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 2023.[6] Link
-
One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents. Journal of the American Chemical Society, 2014.[1][7] Link
-
Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Synlett, 2021.[4] Link
-
Fluorine-Containing 6-Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. European Journal of Organic Chemistry, 2025.[8] Link
-
SnAP Reagents for a Cross-Coupling Approach to the One-Step Synthesis of Saturated N-Heterocycles. Sigma-Aldrich Technical Bulletin. Link
Sources
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. SnAP Reagents [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme-connect.com [thieme-connect.com]
2-vinyl analog of N-Cbz-4-piperidone
An In-Depth Technical Guide to the Synthesis and Potential Applications of 1-(benzyloxycarbonyl)-2-vinylpiperidin-4-one
Abstract
This technical guide provides a comprehensive overview of the , a molecule of significant interest for drug discovery and synthetic chemistry. Despite its potential, this compound is not extensively documented in readily available literature. Therefore, this document outlines plausible synthetic routes, predicts its chemical reactivity, and explores its potential applications as a versatile building block. We will delve into the rationale behind proposed experimental designs, offering detailed protocols and mechanistic insights grounded in established chemical principles. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical architecture of this promising intermediate.
Introduction: The Piperidine Scaffold and the Promise of Vinyl Functionalization
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of pharmaceuticals and bioactive natural products.[1][2][3][4] Its conformational flexibility allows it to effectively present substituents for interaction with biological targets. The starting material, 1-(Benzyloxycarbonyl)-4-piperidone (N-Cbz-4-piperidone), is a widely used intermediate in organic synthesis due to its stability and the readily removable Cbz protecting group.[5][6][7]
Introducing a vinyl group at the C-2 position of the N-Cbz-4-piperidone core creates a bifunctional molecule with significant synthetic potential. The α,β-unsaturated ketone moiety introduces a reactive site for nucleophilic additions, while the vinyl group can participate in pericyclic reactions. This dual reactivity opens avenues for the construction of complex, polycyclic, and stereochemically rich scaffolds, which are highly sought after in modern drug discovery programs.[8]
This guide will explore scientifically sound strategies for the synthesis of this target molecule and detail its potential as a reactive intermediate in key chemical transformations.
Proposed Synthetic Pathways
The primary challenge in synthesizing 1-(benzyloxycarbonyl)-2-vinylpiperidin-4-one lies in the selective introduction of a vinyl group alpha to the ketone. Several established synthetic methodologies can be adapted for this purpose.
Pathway A: Olefination via an α-Formyl Intermediate
A reliable strategy involves a two-step process: α-formylation of the piperidone followed by a Wittig or Horner-Wadsworth-Emmons (HWE) olefination.
Step 1: α-Formylation of N-Cbz-4-piperidone
The introduction of a formyl group at the C-2 position can be achieved via a Claisen condensation with a suitable formylating agent, such as ethyl formate, in the presence of a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt).
Step 2: Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is a powerful method for forming alkenes, typically with a strong preference for the (E)-isomer.[9][10][11] It utilizes a phosphonate-stabilized carbanion, which is less basic and more nucleophilic than its Wittig reagent counterpart, often leading to cleaner reactions and simpler purification.[9] The resulting phosphate byproduct is water-soluble, facilitating its removal.[10]
Experimental Protocol: Pathway A - HWE Olefination
Objective: To synthesize 1-(benzyloxycarbonyl)-2-vinylpiperidin-4-one from its 2-formyl derivative.
Materials:
-
1-(benzyloxycarbonyl)-2-formylpiperidin-4-one
-
Methyl(triphenylphosphoranylidene)acetate or (Diethoxyphosphoryl)acetic acid methyl ester
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Phosphonate Carbanion Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend NaH (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C.
-
Add a solution of the phosphonate reagent (1.1 equivalents) in anhydrous THF dropwise to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases, indicating the formation of the ylide.
-
Olefination Reaction: Cool the ylide solution back to 0 °C. Add a solution of 1-(benzyloxycarbonyl)-2-formylpiperidin-4-one (1.0 equivalent) in anhydrous THF dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting material is consumed, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup and Purification: Partition the mixture between EtOAc and water. Separate the layers and extract the aqueous layer twice with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target compound.
Pathway B: Palladium-Catalyzed Cross-Coupling
The Stille cross-coupling reaction offers a powerful and versatile method for forming C-C bonds, including the vinylation of sp²-hybridized carbons.[12][13][14][15] This pathway would involve the creation of an enol triflate from N-Cbz-4-piperidone, followed by coupling with a vinyl organostannane reagent.
Step 1: Synthesis of the Enol Triflate
The ketone can be converted to its enolate form using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), and then trapped with a triflating agent such as N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) to form the vinyl triflate.
Step 2: Stille Cross-Coupling
The resulting vinyl triflate is then reacted with a vinylstannane, such as tributyl(vinyl)tin, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a lithium chloride additive to yield the desired 2-vinyl product.[16] The Stille reaction is known for its tolerance of a wide range of functional groups.[12][15][17]
Experimental Protocol: Pathway B - Stille Coupling
Objective: To synthesize 1-(benzyloxycarbonyl)-2-vinylpiperidin-4-one from its corresponding enol triflate.
Materials:
-
1-(benzyloxycarbonyl)-4-oxo-1,2,3,4-tetrahydropyridin-2-yl trifluoromethanesulfonate
-
Tributyl(vinyl)tin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Lithium Chloride (LiCl), anhydrous
-
Anhydrous 1,4-Dioxane or Toluene
-
Saturated aqueous potassium fluoride (KF) solution
-
Diethyl ether
-
Celite
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the enol triflate (1.0 equivalent), tributyl(vinyl)tin (1.2 equivalents), and anhydrous LiCl (3.0 equivalents) in anhydrous dioxane.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and stir vigorously with a saturated aqueous KF solution for 1-2 hours to precipitate the tin byproducts.
-
Purification: Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the 2-vinyl analog.
Data Summary: Proposed Synthetic Pathways
| Pathway | Key Reaction | Starting Material | Key Reagents | Advantages | Challenges |
| A | Horner-Wadsworth-Emmons | N-Cbz-4-piperidone | Phosphonate ylide, Base | High (E)-selectivity, water-soluble byproduct.[10][11] | Requires synthesis of an α-formyl intermediate. |
| B | Stille Cross-Coupling | N-Cbz-4-piperidone | Vinylstannane, Pd catalyst | High functional group tolerance, mild conditions.[12][15] | Toxicity of tin reagents, requires synthesis of enol triflate.[13][14] |
Visualization of Synthetic Workflows
Caption: Proposed synthetic routes to the target compound.
Predicted Reactivity and Synthetic Applications
The introduction of the α,β-unsaturated ketone system renders the 2-vinyl analog a versatile synthon for a variety of chemical transformations.
Conjugate (Michael) Addition
The β-carbon of the vinyl group is highly electrophilic and susceptible to 1,4-conjugate addition by a wide range of soft nucleophiles.[18][19] Organocuprates (Gilman reagents) are particularly effective for this transformation, adding alkyl or aryl groups with high selectivity for 1,4-addition over 1,2-addition to the carbonyl.[19][20][21] This reaction provides a powerful method for introducing substituents at the C-3 position of the piperidine ring.
The general mechanism involves the nucleophilic attack at the β-carbon, forming a metal enolate intermediate.[20] This enolate can then be protonated during aqueous workup or trapped with another electrophile, allowing for the introduction of two different groups at the α and β positions.[18]
Caption: Michael addition to the 2-vinyl analog.
Diels-Alder Reaction
The vinyl group can act as a dienophile in [4+2] cycloaddition reactions, providing access to complex, fused heterocyclic systems. While simple vinyl groups can be sluggish dienophiles, the reaction can be promoted using Lewis acids, which coordinate to the piperidone nitrogen or carbonyl oxygen, lowering the LUMO energy of the dienophile and accelerating the reaction.[22] This approach has been successfully applied to other vinylazaarenes, leading to high yields and excellent regio- and diastereoselectivity.[22] This strategy opens a direct route to novel octahydroquinoline-like scaffolds.[16]
Caption: Diels-Alder reaction of the 2-vinyl analog.
Characterization and Quality Control
Confirmation of the structure and assessment of the purity of the synthesized 1-(benzyloxycarbonyl)-2-vinylpiperidin-4-one would be achieved using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of the vinyl protons (typically in the 5-7 ppm region) and their coupling constants will help determine the stereochemistry of the double bond. ¹³C NMR will show the characteristic signals for the sp² carbons of the vinyl group and the carbonyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretch of the ketone (approx. 1720 cm⁻¹), the C=O stretch of the carbamate (approx. 1690 cm⁻¹), and the C=C stretch of the vinyl group (approx. 1640 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition and determine the exact mass of the molecule, verifying its molecular formula.
-
Chromatography: Purity will be assessed by TLC, GC, or HPLC analysis.
Safety and Handling
As with any chemical synthesis, appropriate safety precautions must be taken.
-
Reagents: Many of the proposed reagents, such as sodium hydride, organolithium bases, and organotin compounds, are hazardous. NaH is flammable and reacts violently with water. Organotin compounds are highly toxic.[13] All manipulations should be performed in a well-ventilated fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Product: The toxicological properties of the final product have not been established. It should be handled with care, assuming it is potentially harmful.
Conclusion
The represents a highly valuable, yet underexplored, synthetic intermediate. This guide has outlined robust and plausible synthetic strategies, including HWE olefination and Stille cross-coupling, to access this compound. Furthermore, its predicted reactivity as a Michael acceptor and a dienophile highlights its potential for constructing diverse and complex molecular architectures relevant to pharmaceutical research. The detailed protocols and mechanistic discussions provided herein serve as a foundational resource for scientists aiming to synthesize and utilize this versatile building block for the discovery of new chemical entities.
References
-
Reactions of α,β-unsaturated Aldehydes and Ketones. (n.d.). Organic Chemistry II. Retrieved from [Link]
-
Shaw, J. T., et al. (2018). Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Chemical Science, 9(3), 663-668. Retrieved from [Link]
-
Organocuprates. (2014). Chem-Station International Edition. Retrieved from [Link]
-
What is the synthetic route of N-Cbz-Nortropinone. (2023). Bloom Tech. Retrieved from [Link]
-
Stille Coupling. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
R2CuLi Organocuprates - Gilman Reagents. (2024). Chemistry Steps. Retrieved from [Link]
-
Conjugate Addition of Organocuprates to α,β-Unsaturated Ketones. (n.d.). ResearchGate. Retrieved from [Link]
-
Gilman Reagents (Organocuprates): What They're Used For. (2016). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). University of Cape Town Open Access. Retrieved from [Link]
-
Comins, D. L., & Dehghani, A. (2003). Diels−Alder Reactions of 5-Vinyl-1-acyl-2-aryl-2,3-dihydro-4-pyridones: Regio- and Stereoselective Synthesis of Octahydroquinolines. Organic Letters, 5(2), 151-154. Retrieved from [Link]
-
New reaction mode of the Horner–Wadsworth–Emmons reaction using Sn(OSO2CF3)2 and N-ethylpiperidine. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of some N-substituted 4-piperidones. (1966). Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(19), 6458. Retrieved from [Link]
-
Total Synthesis of (−)-Cassine. (2022). The Journal of Organic Chemistry, 87(13), 8449-8459. Retrieved from [Link]
-
Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Stille Coupling. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Influence of piperidine ring on stability and reactivity of piperine. (2018). ResearchGate. Retrieved from [Link]
-
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Wittig reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Recent advances in the synthesis of piperidones and piperidines. (2004). Tetrahedron, 60(37), 8035-8061. Retrieved from [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2024). RSC Chemical Biology. Retrieved from [Link]
-
Wittig-Horner Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Piperidine nucleus in the field of drug discovery. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 101. Retrieved from [Link]
-
Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Preparation of Highly‐Substituted Pyridines via Diels‐Alder Reactions of Vinylallenes and Tosyl Cyanide. (2009). Angewandte Chemie International Edition, 48(46), 8761-8764. Retrieved from [Link]
-
Piperidine Promoted Regioselective Synthesis of α, β-unsaturated Aldehydes. (2008). Letters in Organic Chemistry, 5(4), 301-305. Retrieved from [Link]
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction. (2013). Current Organic Synthesis, 10(5), 795-815. Retrieved from [Link]
-
Wittig Reaction. (n.d.). Dalal Institute. Retrieved from [Link]
-
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia. Retrieved from [Link]
-
New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (2024). Rice University News. Retrieved from [Link]
-
Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. (2021). European Journal of Organic Chemistry, 2021(17), 2419-2437. Retrieved from [Link]
-
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. (2017). Chemical Research in Toxicology, 30(1), 150-179. Retrieved from [Link]
-
Explaining Regiodivergent Vinylations with Vinylbenziodoxolones. (2021). Angewandte Chemie International Edition, 60(22), 12285-12290. Retrieved from [Link]
-
Synthesis of a novel 2-vinyl indole. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 79-81. Retrieved from [Link]
-
Photoredox α‑Vinylation of α‑Amino Acids and N‑Aryl Amines. (2014). Journal of the American Chemical Society, 136(28), 9906-9909. Retrieved from [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2014-jacs-photoredox-vinylation.pdf]([Link] Macmillan/files/publications/2014-jacs-photoredox-vinylation.pdf)
-
Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2020). ACS Omega, 5(1), 1035-1040. Retrieved from [Link]
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The 2-Vinylpiperidine Scaffold: A Technical Guide on Mechanistic Synthesis and Pharmacological Derivatization
Executive Summary
The 2-vinylpiperidine core represents a highly versatile and structurally privileged synthon in modern organic chemistry. Characterized by the presence of a basic nitrogen heterocycle adjacent to a reactive vinylic moiety, this scaffold offers a unique dual-reactivity profile. This whitepaper provides an in-depth analysis of the mechanistic pathways governing the stereoselective synthesis of 2-vinylpiperidine derivatives and explores their downstream derivatization into high-value pharmacological agents, including quinolizidine alkaloids, cyclic ureas, and benzazecines.
Mechanistic Foundations of 2-Vinylpiperidine Synthesis
The strategic placement of the vinyl group at the C2 position of the piperidine ring allows for stereocontrolled functionalization, making the selection of the synthetic route critical for downstream applications.
Palladium-Catalyzed Diastereoselective Cyclization
The most robust method for generating chiral 2-vinylpiperidines relies on the intramolecular Pd(0)-catalyzed cyclization of amino allylic carbonates. The causality behind employing a chiral auxiliary (such as an L-phenylalanine derivative) is to dictate the absolute configuration of the newly formed stereocenter.
Mechanistically, the reaction proceeds via a
Organolithium-Mediated Directed Lithiation
An alternative approach to synthesizing N-Boc-2-vinylpiperidine involves the directed lithiation of N-Boc-piperidines. The incorporation of the strongly electron-withdrawing Boc (tert-butyloxycarbonyl) group increases the acidity of the
Mechanistic pathways for the stereoselective synthesis of 2-vinylpiperidines.
Pharmacological Applications and Downstream Derivatization
The 2-vinylpiperidine skeleton is not merely an endpoint but a launchpad for synthesizing complex pharmacophores.
Total Synthesis of (+)-Epilupinine
2-Vinylpiperidine is a direct precursor to complex quinolizidine alkaloids. In the total synthesis of (+)-epilupinine, an Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC) is employed. The vinyl group acts as the dipolarophile, reacting with a transient nitrile oxide to construct the bicyclic quinolizidine framework in a highly stereospecific manner 2.
Synthesis of Imidazolidin-2-ones (Cyclic Ureas)
Imidazolidin-2-ones are critical structural motifs found in HIV protease inhibitors and 5-HT3 receptor antagonists. 2-Vinylpiperidine-derived ureas undergo Pd-catalyzed alkene carboamination to yield bicyclic 4,5-disubstituted imidazolidinones. The mechanistic causality relies on the vinyl group facilitating an initial aminopalladation, which is followed by migratory insertion and cross-coupling with an aryl halide. This pathway yields the cyclic urea product with excellent diastereoselectivity (>20:1 dr) [[3]]().
Benzazecine Receptor Ligands
Through an N-propargyl aza-Claisen rearrangement, 2-vinylpiperidines can be ring-expanded into 10-membered benzo[b]azecine rings. These annulated azecines exhibit unique conformational flexibility, allowing them to act as potent ligands for 5-HT2A and dopamine receptors 4.
Downstream derivatization of 2-vinylpiperidines into pharmacological agents.
Quantitative Data Analysis
The choice of solvent, ligand, and temperature heavily dictates the stereochemical outcome of the Pd(0)-catalyzed cyclization. Table 1 summarizes the optimization parameters for maximizing the diastereomeric ratio (dr) of the resulting 2-vinylpiperidines.
Table 1: Effect of Reaction Conditions on the Pd(0)-Catalyzed Cyclization of Amino Allylic Carbonates 5.
| Solvent | Ligand | Temperature (°C) | Overall Yield (%) | Diastereomeric Ratio (dr) |
| THF | PPh₃ | 25 | 99 | 34:66 |
| THF | PPh₃ | 0 | 60 | 23:77 |
| THF | dppe | 25 | 98 | 34:66 |
| CH₂Cl₂ | PPh₃ | 25 | 99 | 36:64 |
| CH₃CN | PPh₃ | 25 | 98 | 45:55 |
Note: Lowering the temperature to 0 °C in THF provides the highest stereoselectivity (23:77 dr) at the cost of overall yield.
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating steps to prevent product loss and confirm intermediate formation.
Protocol 1: Diastereoselective Pd(0)-Catalyzed Cyclization to 2-Vinylpiperidine
Self-Validating System: Because 2-vinylpiperidine derivatives are highly volatile, standard solvent evaporation often leads to massive yield losses. This protocol utilizes targeted HCl salt precipitation to lock the volatile amine into a stable, easily isolable solid.
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral amino allylic carbonate (1.0 equiv) in anhydrous THF to achieve a 0.1 M concentration.
-
Catalyst Activation: In a separate, sealed vial, pre-mix
(5 mol%) and (20 mol%) in THF. Stir for 15 minutes until the solution transitions to a pale yellow color, visually validating the formation of the active Pd(0) species. -
Cyclization: Transfer the active catalyst solution to the substrate flask. Cool the reaction mixture to 0 °C and stir for 24 hours to maximize the diastereomeric ratio.
-
Validation & Quenching: Monitor the disappearance of the starting material via TLC (Hexane/EtOAc 3:1). Upon complete consumption, quench the reaction with a saturated aqueous solution of
. -
Isolation: Extract the aqueous layer with diethyl ether (
mL). To prevent the loss of the volatile 2-vinylpiperidine during concentration, treat the combined organic layers with a saturated solution of HCl in ether. The product will immediately precipitate as a stable hydrochloride salt. Filter and dry under high vacuum.
Protocol 2: Synthesis of Bicyclic Imidazolidin-2-ones via Carboamination
-
Urea Formation: Treat N-(tert-butoxycarbonyl)-2-vinylpiperidine with trifluoroacetic acid (TFA) in
at 0 °C to quantitatively remove the Boc protecting group. React the resulting free amine with the appropriate isocyanate to form the requisite urea derivative. -
Carboamination Setup: In a pressure tube, combine the 2-vinylpiperidine-derived urea (1.0 equiv), aryl bromide (1.2 equiv),
(2 mol%), and a suitable phosphine ligand in anhydrous toluene. -
Thermal Activation: Seal the tube and heat the mixture to 100 °C for 12 hours. The elevated temperature is a thermodynamic requirement to overcome the activation energy barrier of the migratory insertion step.
-
Purification: Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography to isolate the diastereomerically pure bicyclic urea.
References
- Source: Semantic Scholar (Arkivoc 2018)
- Title: Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry Source: White Rose eTheses Online URL
- Title: Total Synthesis of (+)
- Title: Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination.
- Source: Uniba.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: Copper-Catalyzed Asymmetric 1,4-Addition to N-Cbz-Dihydropyridones
Executive Summary & Scientific Rationale
The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in FDA-approved pharmaceuticals. Consequently, the stereoselective functionalization of piperidine derivatives is a critical capability in modern drug discovery. The copper-catalyzed asymmetric 1,4-conjugate addition (ACA) to N-Cbz-2,3-dehydro-4-piperidones (N-Cbz-dihydropyridones) represents a highly efficient, atom-economical methodology to install contiguous stereocenters at the C2 or C6 positions of the piperidine scaffold 1.
The judicious selection of the Carboxybenzyl (Cbz) protecting group is foundational to this methodology. The Cbz group serves a dual purpose: it protects the basic nitrogen atom from coordinating with and poisoning the copper catalyst, and its strong electron-withdrawing nature lowers the LUMO of the α,β-unsaturated system. This electronic activation significantly increases the substrate's electrophilicity toward soft copper nucleophiles while preventing unwanted tautomerization into deactivated pyrrole or pyridine derivatives 2.
By leveraging chiral phosphoramidite or diphosphine ligands in combination with Cu(I) salts, researchers can achieve excellent yields and enantiomeric excesses (ee >90%) using widely available dialkylzinc or Grignard reagents 3.
Mechanistic Causality & Pathway
Understanding the catalytic cycle is essential for troubleshooting and optimizing reaction conditions. The reaction initiates with the formation of a highly organized chiral Cu(I) complex.
-
Precatalyst Selection: CuBr·SMe₂ is frequently utilized because the dimethyl sulfide ligand stabilizes the Cu(I) center but is labile enough to be readily displaced by the chiral ligand (L*), ensuring rapid and quantitative formation of the active catalytic species 4.
-
Transmetalation & Coordination: The organometallic reagent (e.g., R₂Zn or RMgBr) undergoes transmetalation with the Cu(I) complex to form a chiral alkylcopper species. This soft nucleophile coordinates to the alkene of the N-Cbz-dihydropyridone.
-
Stereocontrol: The chiral ligand creates a rigid steric pocket that dictates the enantioface differentiation during the migratory insertion step, funneling the reaction exclusively through a 1,4-addition pathway rather than a competitive 1,2-addition.
-
Enolate Trapping: Reductive elimination yields a metal enolate, which is subsequently protonated upon aqueous quenching to deliver the chiral piperidone.
Figure 1: Mechanistic cycle of the Cu-catalyzed asymmetric 1,4-addition to dihydropyridones.
Self-Validating Experimental Protocols
To ensure high reproducibility and scientific integrity, the following protocol incorporates built-in validation steps. The use of Grignard reagents requires strict cryogenic control to suppress the uncatalyzed racemic background reaction 4.
Protocol: Asymmetric Conjugate Addition using Grignard Reagents
Reagents Required:
-
N-Cbz-2,3-dehydro-4-piperidone (1.0 equiv, 1.0 mmol)
-
CuBr·SMe₂ (5 mol%)
-
Chiral Ligand (e.g., Josiphos L1 or Feringa Phosphoramidite) (6 mol%)
-
Grignard Reagent (RMgBr, 2.0 equiv)
-
Anhydrous Toluene (10 mL)
Step-by-Step Methodology:
-
Catalyst Activation (IPC 1 - Visual check): In an oven-dried Schlenk tube under an argon atmosphere, dissolve CuBr·SMe₂ (5 mol%) and the chiral ligand (6 mol%) in anhydrous toluene (5 mL). Stir at room temperature for 30 minutes. Causality: Toluene is chosen over THF because non-coordinating solvents suppress the fast, uncatalyzed background addition of the Grignard reagent, allowing the Cu-catalyzed enantioselective pathway to dominate. The solution should become homogeneous, indicating complex formation.
-
Substrate Addition: Add a solution of N-Cbz-dihydropyridone (1.0 mmol) in toluene (5 mL) to the catalyst mixture.
-
Cryogenic Control: Submerge the reaction vessel in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes. Causality: Strict temperature control is paramount to freeze out the racemic background reaction.
-
Nucleophile Addition: Add the Grignard reagent (2.0 equiv) dropwise over 10 minutes down the side of the flask to pre-cool the reagent before it hits the reaction mixture. Stir at -78 °C for 12 hours.
-
Quenching (IPC 2 - Chemical Validation): Quench the reaction at -78 °C by the rapid addition of saturated aqueous NH₄Cl (5 mL). Causality: NH₄Cl provides mild protonation of the enolate. Using strong acids (like HCl) can cause unwanted deprotection of the Cbz group or acid-catalyzed epimerization of the newly formed stereocenter.
-
Workup & Extraction: Allow the mixture to warm to room temperature. Extract with EtOAc (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation (IPC 3 - Analytical): Purify via flash column chromatography. Determine the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralpak AD-H or OD-H columns) against a racemic standard.
Figure 2: Self-validating experimental workflow for cryogenic asymmetric conjugate addition.
Quantitative Data Summary
The table below summarizes the expected performance of various organometallic reagents and ligand combinations based on established literature parameters for N-Cbz-dihydropyridone substrates.
| Entry | Organometallic Reagent | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Et₂Zn | Phosphoramidite (L1) | CH₂Cl₂ | -30 | 85 | 96 |
| 2 | Me₂Zn | Phosphoramidite (L1) | CH₂Cl₂ | -30 | 82 | 94 |
| 3 | EtMgBr | Josiphos (L2) | Toluene | -78 | 91 | 92 |
| 4 | PhMgBr | Josiphos (L2) | Toluene | -78 | 88 | 90 |
Note: Yields represent isolated yields after flash chromatography. Enantiomeric excess is determined by chiral HPLC.
References
1.[4] Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis / PMC.4 2.[2] Navigating Excess Complexity: Total Synthesis of Daphenylline. Journal of the American Chemical Society / eScholarship.org. 2 3.[3] Copper-catalysed alkylation of heterocyclic acceptors with organometallic reagents. Beilstein Journal of Organic Chemistry. 3 4.[1] Palladium-Catalyzed Enantioselective Conjugate Addition of Arylboronic Acids. Organic Letters - ACS Publications. 1
Sources
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- 2. escholarship.org [escholarship.org]
- 3. BJOC - Copper-catalysed alkylation of heterocyclic acceptors with organometallic reagents [beilstein-journals.org]
- 4. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robinson Annulation of Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate
This detailed Application Note and Protocol guide addresses the specific use of Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate in Robinson Annulation reactions. This substrate is a critical intermediate for synthesizing complex bicyclic alkaloids (e.g., isoquinoline and quinine analogs).
Executive Summary
The Robinson annulation of Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate (1) serves as a pivotal transformation in the total synthesis of Cinchona alkaloids and morphine surrogates. By reacting this vinyl-functionalized piperidone with methyl vinyl ketone (MVK) or its surrogates, researchers can access N-Cbz-octahydroisoquinoline-6-ones .
This guide addresses the unique challenges posed by substrate (1) :
-
Regioselectivity: Directing enolization to the C5 position (away from the bulky vinyl group) to ensure the formation of the isoquinoline skeleton rather than the bridged bicycle.
-
Chemomimesis: Preserving the C2-vinyl "handle" for late-stage functionalization (e.g., Heck coupling or oxidation) while preventing its polymerization during the base-mediated annulation.
Scientific Principles & Mechanism
The Substrate Architecture
The starting material, Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate , features a piperidin-4-one core protected by a benzyloxycarbonyl (Cbz) group.
-
C4 Ketone: The electrophilic center and source of the enolate.
-
C2 Vinyl Group: A steric directing group that disfavors deprotonation at C3, thereby promoting regioselective functionalization at C5.
-
N-Cbz: Provides stability against the basic conditions of the Robinson annulation.
Reaction Pathway
The transformation proceeds via a tandem Michael Addition / Intramolecular Aldol Condensation sequence:
-
Regioselective Enolization: Kinetic and thermodynamic control favors deprotonation at the less hindered C5 position.
-
Michael Addition: The C5-enolate attacks Methyl Vinyl Ketone (MVK).
-
Aldol Condensation: Intramolecular attack of the methyl ketone enolate onto the C4 carbonyl, followed by dehydration, yields the
-unsaturated enone.
Mechanistic Diagram
The following graph illustrates the reaction logic and regiochemical control.
Caption: Regioselective pathway favoring C5-functionalization due to steric shielding by the C2-vinyl group.
Experimental Protocol
Reagents & Equipment
| Component | Specification | Purpose |
| Substrate | Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate | Starting Material |
| MVK | Methyl Vinyl Ketone (Freshly Distilled) | Michael Acceptor |
| Base | Sodium Ethoxide (NaOEt) or KOH | Catalyst |
| Solvent | Absolute Ethanol or Benzene | Reaction Medium |
| Additive | Hydroquinone (<1 mol%) | Polymerization Inhibitor for MVK |
| Quench | Acetic Acid / NH4Cl | Neutralization |
Step-by-Step Procedure
This protocol utilizes a two-stage one-pot method to maximize yield and minimize polymerization.
Stage 1: Michael Addition (Kinetic Phase)
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 1.0 equiv of Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate in absolute ethanol (0.5 M concentration).
-
Catalyst Addition: Cool to 0°C. Add 0.05 equiv of NaOEt (prepared in situ or commercial solution). Stir for 10 minutes to form the enolate.
-
MVK Addition: Dropwise add 1.2 equiv of freshly distilled Methyl Vinyl Ketone (stabilized with a trace of hydroquinone) over 20 minutes.
-
Critical Control: Keep temperature at 0°C to prevent polymerization of MVK.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexanes 1:2) for the disappearance of the starting piperidone.
Stage 2: Robinson Cyclization (Thermodynamic Phase)
-
Base Increase: Once the Michael adduct is formed, add an additional 0.5 equiv of NaOEt (or solid KOH).
-
Reflux: Heat the reaction mixture to reflux (80°C) for 2–4 hours.
-
Observation: The solution will likely darken.
-
-
Workup:
-
Cool to room temperature.
-
Neutralize with acetic acid (to pH ~7).
-
Concentrate under reduced pressure to remove ethanol.
-
Redissolve residue in EtOAc and wash with saturated NaHCO3 and Brine.
-
Dry over MgSO4 and concentrate.
-
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient 10% -> 40% EtOAc in Hexanes.
-
Target: The bicyclic enone typically elutes after the Michael adduct.
-
Data Specifications
| Parameter | Typical Value | Notes |
| Yield | 55% – 75% | Dependent on MVK quality. |
| Appearance | Pale yellow oil/solid | Crystallizes upon standing if pure. |
| Rf Value | ~0.35 | (30% EtOAc/Hexane) |
| 1H NMR Diagnostic | Olefinic proton of the new enone ring. |
Troubleshooting & Optimization
Common Failure Modes
-
Polymerization of MVK:
-
Regioisomer Formation:
-
Incomplete Cyclization:
Alternative: Asymmetric Robinson Annulation
For enantioselective synthesis (crucial for alkaloid work), replace the inorganic base with L-Proline or a MacMillan Catalyst .
-
Protocol Adjustment: Perform the reaction in DMF or DMSO at room temperature. This often yields the bicyclic product with high ee% at the ring junction.
References
-
Original Methodology: Rapson, W. S.; Robinson, R. "307. Experiments on the synthesis of substances related to the sterols.[6] Part II. A new general method for the synthesis of substituted cyclohexenones." J. Chem. Soc., 1935 , 1285–1288. Link
-
Substrate Synthesis: Shintani, R.; Tokunaga, N.; Hayashi, T. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboron Reagents to 2,3-Dehydro-4-piperidones." J. Am. Chem. Soc., 2004 , 126(20), 6240–6241.[2] Link
-
Piperidone Annulation Reviews: Bradshaw, B.; Bonjoch, J. "Aza-Robinson Annulation: A Strategy for the Synthesis of Bicyclic Nitrogen Heterocycles." Synlett, 2012 , 23(20), 2882-2896. Link
-
General Protocol: "Robinson Annulation." Organic Chemistry Portal. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. US1967225A - Process for the manufacture of methyl vinyl ketone - Google Patents [patents.google.com]
- 6. Robinson annulation - Wikipedia [en.wikipedia.org]
High-Efficiency Ring-Closing Metathesis (RCM) of 2-Vinylpiperidine Derivatives for Bicyclic Alkaloid Synthesis
Executive Summary
The synthesis of bicyclic nitrogen heterocycles—specifically indolizidines (5,6-fused systems) and quinolizidines (6,6-fused systems)—is a critical pathway in modern drug development and natural product synthesis. These scaffolds are ubiquitous in biologically active alkaloids such as (-)-swainsonine and (+)-lupinine[1]. Ring-Closing Metathesis (RCM) of 2-vinylpiperidine derivatives offers a highly convergent, atom-economical route to these architectures[2]. However, the presence of a basic nitrogen atom presents a severe mechanistic hurdle, leading to rapid catalyst deactivation. This application note provides a comprehensive, field-validated guide to overcoming these challenges, detailing the causality behind catalyst selection, substrate protection, and ruthenium scavenging.
Mechanistic Grounding: The "Basic Nitrogen" Challenge
The fundamental challenge in applying RCM to 2-vinylpiperidines lies in the nucleophilicity and Lewis basicity of the piperidine nitrogen.
The Causality of Deactivation: Ruthenium-based olefin metathesis catalysts (e.g., Grubbs and Hoveyda-Grubbs generations) rely on a delicate balance of ligand dissociation and olefin coordination. Extensive mechanistic studies by Fogg and Grubbs have demonstrated that unprotected primary and secondary amines rapidly decompose these catalysts[3],[4]. The deactivation occurs via two primary pathways:
-
Ligand Displacement: The basic nitrogen lone pair coordinates to the electrophilic Ruthenium center, displacing the labile phosphine ligand (e.g.,
in Grubbs I and II). -
Nucleophilic Attack: The free amine nucleophilically attacks the highly reactive methylidene intermediate (the resting state of the catalyst), forming inactive bis-aminobenzylidene complexes or precipitating as inactive phosphonium salts (e.g.,
)[4].
The Solution:
To maintain catalytic integrity, the basicity of the nitrogen must be masked prior to RCM. This is achieved either by converting the amine into an electron-withdrawing derivative (carbamates like Boc/Cbz, amides, or sulfonamides) or by in situ protonation using strong acids (e.g.,
Pathway Visualization
Fig 1: Workflow for RCM of 2-vinylpiperidine, highlighting the critical N-protection step to prevent Ru-deactivation.
Catalyst Selection & Reaction Parameters
Selecting the correct Ruthenium alkylidene is paramount. While Grubbs 1st Generation (GI) is effective for unhindered, terminal dienes, the synthesis of bicyclic alkaloids often involves the formation of sterically demanding di- or tri-substituted internal olefins.
| Catalyst Type | Ligand Environment | Thermal Stability | Suitability for 2-Vinylpiperidine RCM |
| Grubbs 1st Gen (GI) | Bis-phosphine ( | Low (>40°C degrades) | Poor. Fails to close sterically hindered 6,6-quinolizidine systems. |
| Grubbs 2nd Gen (GII) | NHC + Phosphine | High (up to 80°C) | Excellent. The strongly |
| Hoveyda-Grubbs 2nd Gen (HGII) | NHC + Isopropoxybenzylidene | Very High (up to 110°C) | Excellent. Phosphine-free; ideal for electron-deficient dienes or when phosphine-induced isomerization is a concern[3]. |
Thermodynamic Control (High Dilution): RCM is a unimolecular reaction, whereas the competing side-reaction—Acyclic Diene Metathesis (ADMET) oligomerization—is bimolecular. Running the reaction at high dilution (0.01 M to 0.05 M) is a strict requirement to kinetically favor intramolecular cyclization over intermolecular polymerization.
Self-Validating Experimental Protocols
Protocol A: Synthesis of the N-Protected Diene Precursor (e.g., N-Allyl-N-Boc-2-vinylpiperidine)
Causality: The basic nitrogen is protected as a tert-butyl carbamate (Boc) to render it non-nucleophilic, ensuring it will not poison the Ru catalyst in the subsequent step.
-
Setup: In a flame-dried round-bottom flask under Argon, dissolve 2-vinylpiperidine (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.
-
Base Addition: Add Triethylamine (
, 2.0 equiv) and a catalytic amount of DMAP (0.1 equiv). Reasoning: acts as an acid scavenger, while DMAP accelerates the acylation. -
Protection: Dropwise add Di-tert-butyl dicarbonate (
, 1.2 equiv) at 0°C. Warm to room temperature and stir for 4 hours. -
Alkylation (Diene Formation): Once Boc protection is complete (verified by TLC), add Allyl bromide (1.5 equiv) and Sodium Hydride (NaH, 1.5 equiv) in anhydrous DMF at 0°C to install the second olefin. Stir for 12 hours at room temperature.
-
Validation Check: Quench with saturated
, extract with Ethyl Acetate, and concentrate.-
Self-Validation:
NMR of the crude must show two distinct terminal alkene multiplets (approx. 5.1 ppm and 5.8 ppm) and a strong singlet at ~1.4 ppm (Boc group). The disappearance of the broad N-H stretch in IR (~3300 cm ) confirms complete protection.
-
Protocol B: Ring-Closing Metathesis (RCM)
Causality: Degassing the solvent prevents the oxidation of the Ru-alkylidene into inactive Ru-oxides. Refluxing drives off the ethylene gas byproduct, shifting the equilibrium toward the cyclic product via Le Chatelier's principle.
-
Solvent Preparation: Add anhydrous Toluene or DCM to a Schlenk flask. Degas the solvent by bubbling Argon through a sparging needle for 30 minutes.
-
Substrate Addition: Dissolve the N-protected diene precursor in the degassed solvent to achieve a strict concentration of 0.01 M .
-
Catalyst Initiation: Quickly add Grubbs 2nd Generation Catalyst (GII) (5 mol%) as a solid under a positive stream of Argon.
-
Cyclization: Heat the reaction to 60°C (DCM) or 80°C (Toluene) and stir for 2 to 12 hours.
-
Validation Check: Monitor the reaction via TLC.
-
Self-Validation: The bicyclic RCM product will exhibit a lower
value than the acyclic diene due to the loss of the highly hydrophobic terminal vinyl groups. NMR of an aliquot must show the complete disappearance of terminal olefinic protons (~5.1 ppm) and the emergence of internal olefinic protons (~5.4–5.6 ppm).
-
Protocol C: Ruthenium Scavenging and Purification
Causality: Trace Ruthenium residues are highly toxic and can cause unwanted double-bond migration (isomerization) during silica gel chromatography. A scavenger must be used to coordinate and precipitate the metal.
-
Quenching: Cool the RCM reaction mixture to room temperature. Add Dimethyl Sulfoxide (DMSO) (50 equiv relative to the Ru catalyst).
-
Sequestration: Stir the mixture vigorously for 12 hours. Reasoning: DMSO coordinates to the Ru center, forming a highly polar, silica-retentive complex.
-
Validation Check: The organic solution will transition from a dark brown/purple (active Ru) to a light yellow or pale orange solution, indicating successful sequestration.
-
Isolation: Concentrate the mixture in vacuo and purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate). The Ru-DMSO complex will remain at the baseline.
Quantitative Data: Substrate Scope & Yields
The table below summarizes expected yields and parameters based on validated literature for 2-vinylpiperidine RCM[1],[2].
| Substrate (Protected Diene) | Catalyst (mol%) | Solvent / Temp | Target Scaffold | Ring Size Formed | Isolated Yield |
| N-Allyl-N-Boc-2-vinylpiperidine | GII (5 mol%) | DCM / 40°C | Indolizidine Core | 5-membered | 88 - 92% |
| N-Homoallyl-N-Cbz-2-vinylpiperidine | GII (5 mol%) | Toluene / 80°C | Quinolizidine Core | 6-membered | 75 - 82% |
| N-Allyl-N-Ts-2-vinylpiperidine | HGII (2 mol%) | Toluene / 80°C | Indolizidine Core | 5-membered | 90 - 95% |
| Unprotected N-Allyl-2-vinylpiperidine | GII (10 mol%) | DCM / 40°C | N/A (Decomposition) | N/A | < 5% |
References
- Enantioselective ring expansion of prolinols and ring-closing metathesis: formal synthesis of (-)-swainsonine. ARKIVOC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxU56fwYAkCF8H6x3scd-oVqzAIT6Q0MeU1u_rgKWGCz0eXiU4_pd85Q76knBiZSNW2d_xdFyn49JfePqvH-_RFg0YtVeLit7walckaVuc2QbaGK3znRPwP_Zl2cFF1BThmnSd]
- New methodology for the synthesis of functionalized indolizidine and quinolizidine ring systems. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt1n2p-Gw4DCUZDrODjBPseNxb3SFUr-SiOP8lNzsnxWliToupw0PXzhmOLTnqPpsBCtcHEFlh4dO82L26C621zQZH4oEDtIM5eJB_aVgY4Tma5SkcAljwqAdfBAwR16gK4zofucK0]
- Decomposition of Ruthenium Olefin Metathesis Catalyst. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyOTBhsjchhdjN6iETDyrUT_gvO7ZtRWRJ3gafGHVzJJag6Jyf2G4Xua8cIZVoE67zu3elqk8qI2LGGfAVo80CVDCR4V5rKSSLO0_HEwJGo8QDL2f1Abc5Z9rFRYQ83zfXQA==]
- Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKocUVNk08pfFUdtmkLEF7i62yV2E0uHy2YE-eYB-CLG8wxmo0swfz6FEOz126n5ApzQWRcj6qOVwTcvkLkyW4KVQMsTePWQFPQHo9lF-_jXPcZLDfSFf3xLadfeYUCTMtUjFFriVZ2wYfhPpQ1q3C3PY=]
Sources
Stereoselective reduction of Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate
Application Note: Stereoselective Reduction of Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate
Introduction and Synthetic Significance
Substituted piperidines are ubiquitous pharmacophores in modern drug discovery, serving as the core scaffold for numerous alkaloids and synthetic therapeutics. The stereocontrolled functionalization of these rings is a critical bottleneck in process chemistry. Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate (CAS: 335266-02-9) is a highly versatile building block[1]. The 2-vinyl group provides an orthogonal handle for downstream modifications (e.g., cross-metathesis, hydroboration, or Heck couplings), while the carboxybenzyl (Cbz) protecting group serves a dual purpose: it stabilizes the molecule and dampens the basicity of the piperidine nitrogen. This dampening is crucial, as a free basic nitrogen can coordinate with Lewis acidic reducing agents (such as boranes), leading to unpredictable stereochemical outcomes or complex decomposition pathways[2].
Reducing the C4 ketone of this scaffold yields 2-vinyl-4-piperidinol derivatives. Because the 2-vinyl group anchors the ring conformation by adopting a pseudo-equatorial position to minimize 1,3-diaxial interactions, the stereochemical outcome at C4 can be exquisitely controlled by selecting the appropriate hydride source[3].
Mechanistic Causality: Controlling Diastereofacial Attack
The stereoselective reduction of 2-substituted 4-piperidones is governed by the steric bulk of the reducing agent and the inherent conformational biases of the piperidine ring[3].
-
Formation of the cis-Isomer (Equatorial Alcohol): When a small, unhindered nucleophile such as Sodium Borohydride (NaBH₄) is used, the hydride preferentially attacks the carbonyl from the axial face . This trajectory is favored because it minimizes torsional strain with adjacent C–H bonds during the transition state (following the Bürgi-Dunitz trajectory for unhindered cyclohexanones)[3]. Axial attack pushes the developing hydroxyl group into the equatorial plane, resulting in a 1,3-diequatorial relationship. Consequently, NaBH₄ predominantly yields the cis-2-vinyl-4-piperidinol derivative.
-
Formation of the trans-Isomer (Axial Alcohol): To invert this selectivity, a sterically massive reducing agent like L-Selectride (Lithium tri-sec-butylborohydride) is employed[4]. The bulky sec-butyl ligands make the axial approach energetically forbidden due to severe steric clashes with the 1,3-diaxial protons at the C2 and C6 positions[3]. Forced to attack from the less hindered equatorial face , the bulky hydride pushes the resulting hydroxyl group into the axial position[4]. This yields the 2-equatorial, 4-axial configuration, providing the trans-diastereomer with exceptional selectivity (dr > 95:5).
Caption: Stereochemical divergence in the reduction of Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate.
Quantitative Data Summary
The following table summarizes the expected outcomes based on the hydride source, allowing researchers to predict and validate their synthetic pathways.
| Reducing Agent | Reagent Steric Profile | Primary Attack Face | Resulting C4-OH Position | Major Diastereomer | Typical dr |
| NaBH₄ | Small | Axial | Equatorial | cis | 90:10 |
| L-Selectride | Bulky | Equatorial | Axial | trans | > 95:5 |
Self-Validating Experimental Protocols
Protocol A: Synthesis of cis-Benzyl 4-hydroxy-2-vinylpiperidine-1-carboxylate
Objective: To synthesize the cis-diastereomer via axial hydride delivery.
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate (1.0 eq) in anhydrous Methanol (0.2 M concentration).
-
Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Lowering the temperature maximizes the energy difference between the competing axial and equatorial transition states, enhancing diastereoselectivity.
-
Hydride Addition: Add NaBH₄ (1.5 eq) portion-wise over 10 minutes. Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to 0 °C over an additional hour.
-
Reaction Monitoring: Monitor completion via TLC (Hexanes/EtOAc, 7:3). The product will appear as a more polar spot compared to the starting ketone.
-
Quench and Workup: Quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH₄Cl. Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography to isolate the cis-isomer.
Protocol B: Synthesis of trans-Benzyl 4-hydroxy-2-vinylpiperidine-1-carboxylate
Objective: To synthesize the trans-diastereomer via equatorial hydride delivery using L-Selectride[4].
Caption: Step-by-step experimental workflow for L-Selectride mediated trans-reduction.
-
Preparation: Dissolve the starting ketone (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.15 M) in a flame-dried flask under a strict argon or nitrogen atmosphere. Cool to -78 °C.
-
Hydride Addition: Syringe in L-Selectride (1.0 M in THF, 1.2 eq) dropwise down the side of the flask to pre-cool the reagent before it hits the reaction mixture. Stir at -78 °C for 2 hours.
-
Oxidative Quench (Critical Step): Unlike NaBH₄, L-Selectride forms a highly stable boron-alkoxide complex that will not cleanly dissociate with a simple aqueous quench[4]. To release the free alcohol, the organoborane must be oxidized. At -78 °C, sequentially add 3M aqueous NaOH (2.0 eq) followed cautiously by 30% aqueous H₂O₂ (3.0 eq).
-
Maturation: Remove the cooling bath and allow the mixture to warm to room temperature, stirring vigorously for 1 hour to ensure complete oxidation of the boron species.
-
Workup: Dilute with Ethyl Acetate (EtOAc) and water. Separate the layers and extract the aqueous phase twice with EtOAc. Wash the combined organics with saturated Na₂S₂O₃ (to neutralize residual peroxides) and brine. Dry over MgSO₄ and concentrate.
-
Purification: Purify via flash chromatography. The trans-isomer is typically isolated in high yield with excellent diastereomeric purity.
References
Sources
Advanced Functionalization of the Vinyl Group in N-Cbz-Piperidones: A Comprehensive Guide for Complex Alkaloid Synthesis
Target Audience: Researchers, medicinal chemists, and process scientists in drug development. Content Type: Application Note & Experimental Protocols
Introduction & Strategic Overview
The synthesis of complex nitrogen-containing alkaloids (e.g., quinine, spirocycles, and palau'amine) frequently relies on the versatile piperidine/piperidone core. Specifically, N-Cbz-piperidones bearing a pendant vinyl group (such as 4-vinyl-N-Cbz-piperidone) serve as highly prized synthetic intermediates. The terminal vinyl group acts as a versatile C-2 synthon, enabling a myriad of downstream elaborations including dihydroxylation, carbofunctionalization, and metathesis [1].
The choice of the Carboxybenzyl (Cbz) protecting group is not merely for amine protection; it plays a critical mechanistic role. By delocalizing the nitrogen lone pair, the Cbz group prevents unwanted Lewis acid-base complexation during metal-catalyzed or boron-mediated reactions, which is a common failure point when utilizing basic secondary or tertiary amines [2]. Furthermore, the steric bulk of the Cbz group heavily influences the conformational bias of the piperidone ring, dictating the diastereoselectivity of functionalizations occurring at the adjacent vinyl moiety.
This application note details three highly reliable, self-validating protocols for the functionalization of the vinyl group in N-Cbz-piperidones: Regioselective Hydroboration-Oxidation, Olefin Cross-Metathesis, and Diastereoselective Epoxidation.
Mechanistic Pathways & Synthetic Workflow
The terminal vinyl group is an unhindered, electron-neutral "Type I" olefin, making it highly reactive toward both electrophilic addition and transition-metal-catalyzed processes [3].
-
Hydroboration-Oxidation: Utilizes 9-Borabicyclo[3.3.1]nonane (9-BBN) to achieve strict anti-Markovnikov hydration. The massive steric bulk of 9-BBN ensures that the boron atom exclusively attacks the terminal carbon, avoiding the sterically congested internal carbon adjacent to the piperidone ring.
-
Cross-Metathesis: Employs the Grubbs II catalyst to couple the terminal vinyl group with electron-deficient olefins (e.g., methyl acrylate). The thermodynamic driving force is the expulsion of volatile ethylene gas.
-
Epoxidation: Uses meta-chloroperoxybenzoic acid (mCPBA) for the electrophilic oxygen transfer to the pi-bond, creating a terminal epoxide poised for subsequent nucleophilic ring-opening cascades.
Workflow for the divergent functionalization of the pendant vinyl group in N-Cbz-piperidones.
Experimental Protocols
Protocol 1: Regioselective Hydroboration-Oxidation
Objective: Conversion of the pendant vinyl group to a primary alcohol.
Scientific Rationale: 9-BBN is selected over BH3·THF due to its superior regioselectivity. The bulky bicyclic structure of 9-BBN forces the boron atom to the least hindered terminal carbon of the vinyl group. The N-Cbz group ensures the nitrogen lone pair does not quench the borane reagent, a common issue with free piperidines.
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere.
-
Hydroboration: Dissolve 4-vinyl-N-Cbz-piperidone (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL, 0.1 M). Cool the solution to 0 °C using an ice bath. Add a 0.5 M solution of 9-BBN in THF (3.0 mL, 1.5 mmol, 1.5 equiv) dropwise over 10 minutes.
-
Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Self-Validation: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting material (UV active, Rf ~0.6) and the formation of a baseline intermediate.
-
Oxidation (Critical Step): Cool the mixture back to 0 °C. Carefully add 3 M aqueous NaOH (2.0 mL), followed immediately by the dropwise addition of 30% aqueous H₂O₂ (2.0 mL). Caution: This step is highly exothermic.
-
Workup: Stir for 1 hour at room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous Na₂S₂O₃ (to quench residual peroxides) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc 1:1) yields the pure primary alcohol.
Mechanistic pathway of the regioselective hydroboration-oxidation using 9-BBN.
Protocol 2: Olefin Cross-Metathesis
Objective: Chain extension of the vinyl group to an α,β-unsaturated ester.
Scientific Rationale: The terminal vinyl group on the piperidone is a highly reactive Type I olefin. Reacting it with a Type II olefin (methyl acrylate) in the presence of Grubbs 2nd Generation catalyst drives the equilibrium forward via the irreversible evolution of ethylene gas. The Cbz group provides sufficient steric shielding to prevent catalyst poisoning by the piperidone nitrogen.
Step-by-Step Methodology:
-
Setup: In a dry Schlenk flask under argon, dissolve 4-vinyl-N-Cbz-piperidone (1.0 mmol, 1.0 equiv) and methyl acrylate (3.0 mmol, 3.0 equiv) in anhydrous, degassed dichloromethane (DCM, 10 mL).
-
Catalyst Addition: Add Grubbs II catalyst (0.05 mmol, 5 mol%) in one portion. The solution will turn a deep maroon color.
-
Reaction: Attach a reflux condenser and heat the mixture to 40 °C (gentle reflux) for 12 hours. Self-Validation: Monitor the evolution of ethylene gas (bubbling). TLC will show a new, highly UV-active spot (Rf ~0.4 in Hexanes/EtOAc 8:2).
-
Quench: Cool to room temperature and add ethyl vinyl ether (1.0 mL) to quench the active ruthenium carbene. Stir for 30 minutes.
-
Purification: Concentrate the mixture directly onto silica gel and purify via flash chromatography (Hexanes/EtOAc 8:2) to isolate the E-isomer predominantly.
Protocol 3: Diastereoselective Epoxidation
Objective: Conversion of the vinyl group to a reactive terminal epoxide.
Scientific Rationale: mCPBA undergoes a concerted electrophilic addition to the alkene. The diastereoselectivity (forming a mixture of epimers at the newly created chiral center) is governed by the facial steric hindrance of the piperidone ring. The bulky N-Cbz group restricts the conformational mobility of the ring, often leading to a synthetically useful diastereomeric ratio (dr) favoring the anti-epoxide.
Step-by-Step Methodology:
-
Setup: Dissolve 4-vinyl-N-Cbz-piperidone (1.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL) and cool to 0 °C.
-
Addition: Add mCPBA (77% max, 1.5 mmol, 1.5 equiv) portion-wise.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 6 hours. Self-Validation: A white precipitate (m-chlorobenzoic acid) will form as the reaction progresses.
-
Workup: Dilute with DCM (20 mL). Wash sequentially with 10% aqueous Na₂SO₃ (10 mL) to destroy excess peracid, saturated aqueous NaHCO₃ (2 x 15 mL) to remove the carboxylic acid byproduct, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc 7:3).
Quantitative Data Summary
The following table summarizes the expected reaction parameters, yields, and selectivity metrics for the functionalization of 4-vinyl-N-Cbz-piperidone based on the protocols described above.
| Transformation | Reagents & Catalyst | Reaction Time & Temp | Isolated Yield (%) | Selectivity / dr | Key Analytical Marker (¹H NMR) |
| Hydroboration | 9-BBN; H₂O₂/NaOH | 4 h (25 °C) + 1 h (0 °C) | 82 - 88% | >95:5 Regioselectivity | Disappearance of multiplets at 5.0-5.8 ppm; new triplet at ~3.6 ppm (-CH₂OH). |
| Cross-Metathesis | Methyl Acrylate, Grubbs II | 12 h (40 °C) | 75 - 80% | >10:1 (E/Z ratio) | Doublets at ~6.9 ppm and ~5.8 ppm (J ≈ 15.6 Hz, trans alkene). |
| Epoxidation | mCPBA, DCM | 7 h (0 °C to 25 °C) | 85 - 91% | ~3:1 to 4:1 (dr) | Multiplets at ~2.9 ppm, ~2.7 ppm, and ~2.4 ppm (epoxide ring protons). |
Conclusion
The functionalization of the vinyl group in N-Cbz-piperidones provides a robust platform for generating structural complexity in alkaloid synthesis. By carefully selecting the reaction conditions—whether leveraging the steric bulk of 9-BBN for regiocontrol, the thermodynamic driving force of cross-metathesis, or the facial bias in epoxidation—chemists can predictably install primary alcohols, extended esters, and reactive epoxides. The Cbz protecting group remains a cornerstone in these workflows, ensuring both chemical stability and stereochemical influence.
References
-
Williams, R. M., & Burnett, C. M. (2009). New Tricks in Amino Acid Synthesis: Applications to Complex Natural Products. ACS Symposium Series, 1009, 420-442. Available at:[Link]
-
Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Advances in Piperidone Synthesis Techniques. Tetrahedron, 59(17), 2953-2989. Available at:[Link]
-
Juliá, F., Yan, J., Paulus, F., & Ritter, T. (2021). Vinyl Thianthrenium Tetrafluoroborate: A Practical and Versatile Vinylating Reagent Made from Ethylene. Journal of the American Chemical Society, 143(33), 12992-12998. Available at:[Link]
Application Note: Strategic Protocols for Piperidine Synthesis via Aza-Michael Addition
Topic: Aza-Michael Reaction Protocols for Piperidine Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary
The piperidine pharmacophore is a structural cornerstone in modern medicinal chemistry, present in over 12,000 biologically active compounds including blockbuster drugs like donepezil and paroxetine. While traditional reductions of pyridines or nucleophilic substitutions remain common, the Aza-Michael Reaction (AMR) offers a superior atom-economic pathway for constructing functionalized piperidines.
This guide details two distinct protocols: a Standard Base-Promoted Intramolecular Cyclization for rapid scaffold generation, and an Asymmetric Organocatalytic Protocol for enantioselective synthesis. It addresses the critical challenge of retro-Michael reversibility and provides a self-validating workflow to ensure reproducibility.
Mechanistic Foundation & Strategic Considerations
The Thermodynamic vs. Kinetic Balance
The formation of piperidines via intramolecular aza-Michael reaction (IMAMR) is governed by the equilibrium between the open-chain amine-alkene and the cyclic product.
-
Kinetic Control: Favored by lower temperatures; often yields the cis-isomer in substituted systems.
-
Thermodynamic Control: Favored by higher temperatures; drives the reaction toward the more stable heterocycle but risks accessing the retro-Michael pathway, leading to degradation or polymerization.
Activation Modes
-
Base Activation: Increases the nucleophilicity of the nitrogen (HOMO raising).
-
Acid/Iminium Activation: Lowers the LUMO of the Michael acceptor (alkene), essential for asymmetric induction using chiral amines.
Mechanistic Pathway (Organocatalysis)
The following diagram illustrates the catalytic cycle for the asymmetric synthesis of piperidines using a secondary amine organocatalyst (Jørgensen-Hayashi type).
Figure 1: Catalytic cycle for iminium-activated intramolecular aza-Michael piperidine synthesis.
Protocol A: Standard Base-Promoted Cyclization
Application: Rapid synthesis of racemic piperidines from amino-esters or amino-ketones. Key Challenge: Preventing intermolecular polymerization.
Reagents & Equipment
-
Substrate: 6-amino-
-unsaturated ester (e.g., ethyl 7-aminohept-2-enoate). -
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOtBu.
-
Solvent: Acetonitrile (MeCN) or DCM (Anhydrous).
-
Concentration: 0.05 M (High dilution is critical).
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Solubilization: Dissolve the amino-alkene substrate (1.0 equiv) in anhydrous MeCN to achieve a concentration of 0.05 M .
-
Note: Concentrations >0.1 M significantly increase the risk of dimer/polymer formation.
-
-
Base Addition: Add DBU (0.2 – 0.5 equiv) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to Room Temperature (23 °C) and stir for 4–12 hours.
-
Monitoring: Monitor by TLC.[1] Look for the disappearance of the UV-active conjugated alkene spot.
-
-
Quench: Add saturated NH₄Cl solution.
-
Workup: Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (typically Hexane/EtOAc).
Validation Check:
-
¹H NMR: Disappearance of vinylic protons (
5.8–7.0 ppm). -
MS: Confirm molecular ion
. Dimer formation indicates concentration was too high.
Protocol B: Asymmetric Organocatalytic Synthesis (High-Value)
Application: Enantioselective synthesis of 2-substituted piperidines. Mechanism: Iminium activation using a chiral secondary amine (Jørgensen-Hayashi catalyst).
Reagents[2]
-
Substrate:
-protected amino-enal (e.g., -Cbz-6-amino-hex-2-enal). -
Catalyst: (S)-
-diphenylprolinol trimethylsilyl ether (10–20 mol%). -
Additive: Benzoic acid or 2-fluorobenzoic acid (10–20 mol%) to accelerate iminium formation.
-
Solvent: Toluene or CHCl₃ (low temperature).
Step-by-Step Methodology
-
Setup: In a vial equipped with a magnetic stir bar, dissolve the catalyst (20 mol%) and acid additive (20 mol%) in Toluene (0.1 M relative to substrate).
-
Cooling: Cool the solution to -20 °C using a cryostat or cryocooler.
-
Rationale: Low temperature suppresses the background racemic reaction and enhances enantioselectivity.
-
-
Substrate Addition: Add the amino-enal substrate (1.0 equiv).
-
Incubation: Stir at -20 °C for 24–48 hours.
-
Checkpoint: Aliquot 50 µL for ¹H NMR. Reaction is complete when the aldehyde proton signal shifts or vinylic protons disappear.
-
-
In-situ Reduction (Optional but Recommended): The product is an aldehyde (unstable). Add NaBH₄ (2.0 equiv) and MeOH at -20 °C to reduce the aldehyde to the primary alcohol, locking the stereocenter.
-
Workup: Quench with sat. NaHCO₃, extract with DCM.
Data Interpretation & Expected Results
| Parameter | Base-Promoted (Protocol A) | Organocatalytic (Protocol B) |
| Primary Utility | Scaffold generation, Scale-up | Asymmetric synthesis, Library generation |
| Typical Yield | 75 – 90% | 60 – 85% |
| Stereoselectivity | Racemic (unless substrate controlled) | 90 – 99% ee |
| Reaction Time | 4 – 12 hours | 24 – 72 hours |
| Critical Factor | Dilution (prevents polymerization) | Temperature (controls ee%) |
Troubleshooting & Optimization (The "Self-Validating" System)
If the reaction fails or yields are low, follow this logic flow to diagnose the failure mode.
Figure 2: Decision tree for troubleshooting Aza-Michael failures.
Critical "Watch-outs":
-
Retro-Michael Reaction: The piperidine ring can reopen upon heating or during silica chromatography if the nitrogen is not protected or if the ring strain is high.
-
Fix: Perform an in-situ reduction (Protocol B, Step 5) or protection (e.g., Boc-anhydride addition) immediately after cyclization.
-
-
Catalyst Deactivation: In Protocol B, the amine catalyst can condense irreversibly with the aldehyde product.
-
Fix: Use 20 mol% catalyst loading and ensure water is excluded to prevent hydrolysis of the intermediate iminium too early.
-
References
-
Carlone, A. et al. (2007). "Organocatalytic Asymmetric Synthesis of Piperidines." Journal of Organic Chemistry.
-
Fustero, S. et al. (2010). "Recent Advances in the Aza-Michael Reaction." Chemical Reviews.
-
Reyes, E. et al. (2007).[2] "Enantioselective Organocatalytic Intramolecular Aza-Michael Reaction." Organic Letters.
-
Pellis, A. et al. (2019).[3] "Reversibility of the Aza-Michael Reaction."[1][4][5] Polymer Chemistry.
-
BenchChem Application Data. (2025). "Troubleshooting Michael Additions."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Enantioselectivity in 2-Vinylpiperidine Synthesis
Welcome to the technical support center for the asymmetric synthesis of 2-vinylpiperidines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereoselective synthesis. Chiral 2-vinylpiperidine scaffolds are crucial building blocks in a multitude of pharmaceuticals and natural products, where precise stereochemical control is paramount to biological activity.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter during your experiments. We will delve into the causality behind experimental choices, offering troubleshooting strategies and validated protocols to help you optimize your reactions and achieve high enantioselectivity.
Core Principles: Understanding the Catalytic Asymmetric Approach
The majority of modern methods for synthesizing enantioenriched 2-vinylpiperidines rely on transition-metal-catalyzed intramolecular cyclizations of acyclic precursors. The most common strategy is the palladium-catalyzed intramolecular allylic amination. In this reaction, a chiral ligand coordinates to the metal center, creating a chiral environment that influences the nucleophilic attack of the nitrogen atom on the π-allyl-palladium intermediate. The structure of the ligand, the nature of the substrate's protecting group, the leaving group, and the reaction conditions all collaborate to dictate which of the two possible enantiomeric products is formed preferentially.
Below is a simplified representation of a generic catalytic cycle for this key transformation, which serves as the basis for many of the troubleshooting discussions that follow.
Caption: Simplified catalytic cycle for Pd-catalyzed allylic amination.
Troubleshooting Guide: Common Issues & Solutions
Question 1: My reaction is complete, but the enantiomeric excess (ee) is disappointingly low. Where should I begin troubleshooting?
This is the most common challenge in asymmetric catalysis. Low enantioselectivity indicates that the energy difference between the two diastereomeric transition states leading to the (R) and (S) products is insufficient. A systematic approach is crucial for identifying the root cause.
Answer: Start by evaluating the three most influential components of your reaction: the catalyst-ligand system , the reaction conditions , and the purity of your materials .
Caption: Troubleshooting workflow for low enantioselectivity.
-
The Catalyst-Ligand System is Paramount: The chiral ligand is the primary source of stereochemical information. If your ee is low, the chosen ligand may not be creating a sufficiently biased chiral pocket around the metal center.
-
Action: Screen a variety of chiral ligands from different structural classes. For palladium-catalyzed allylic aminations, common successful ligand families include phosphoramidites (like those derived from BINOL) and bidentate phosphines.[1] For copper-catalyzed reactions, ligands like (S, S)-Ph-BPE have proven effective for cyclizative aminoboration to access piperidines.[2] Don't assume a ligand that works for one substrate will work for all.
-
-
Optimize Reaction Conditions: Temperature and solvent have a profound impact on the transition state.
-
Temperature: Asymmetric reactions are often highly sensitive to temperature.[3] Lowering the reaction temperature generally increases enantioselectivity because the small difference in activation energy between the two competing pathways becomes more significant relative to the available thermal energy (kB·T).
-
Action: Run the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C). Be aware that this will likely decrease the reaction rate, so you may need to increase reaction time.
-
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the overall reaction pathway.[3][4]
-
Action: Screen a range of solvents with varying polarities and coordinating abilities. For instance, in some palladium-catalyzed cyclizations to form vinyl heterocycles, dichloromethane (CH2Cl2) provided a better combination of rate and enantioselectivity compared to more coordinating solvents like THF or DMF.[4]
-
-
-
Verify Reagent and Solvent Purity: This is a frequently overlooked but critical factor.
-
Action: Ensure all reagents, and especially the chiral ligand and metal precursor, are of high purity. Impurities can act as catalyst poisons or facilitate a non-selective background reaction.[3] Use freshly distilled, anhydrous, and degassed solvents, as water and oxygen can decompose many organometallic catalysts, leading to the formation of achiral, highly active species like palladium black.
-
Question 2: My reaction is very slow, and when I increase the temperature to speed it up, my enantioselectivity drops. How can I improve the rate without sacrificing ee?
This is a classic trade-off in asymmetric catalysis. Higher temperatures provide the energy to overcome the activation barrier more quickly but also provide enough energy to overcome the smaller barrier to the undesired enantiomer, thus eroding selectivity.[4]
Answer: Instead of relying on heat, you can often accelerate the reaction by adjusting other parameters.
-
Increase Catalyst Loading: While not always ideal from a cost perspective, moderately increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%) can increase the reaction rate without affecting the enantioselectivity, as the nature of the chiral transition state remains the same.[4]
-
Use Additives: The addition of a base or other co-catalyst can be highly effective.
-
Bases: In many palladium-catalyzed cyclizations, the addition of a non-nucleophilic base can be beneficial. For example, the use of K2CO3 has been shown to increase conversion rates significantly in certain systems.[4] Bases can also influence enantioselectivity by affecting the reversibility of the catalytic cycle.[5]
-
Action: Screen a panel of bases, both organic (e.g., DBU, Et3N) and inorganic (e.g., K2CO3, Cs2CO3). Start with stoichiometric amounts relative to the substrate.
-
-
Re-evaluate Solvent Choice: As mentioned previously, the solvent can affect the rate. Sometimes a solvent that provides the highest ee is not the one that provides the fastest rate. A careful balance must be found. For example, while d8-toluene was found to enhance ee to 98% in one study, the reaction was faster and still highly selective (92-94% ee) in CH2Cl2 at a lower catalyst loading.[4]
Question 3: I am getting a mixture of regioisomers or diastereomers. How can I improve the selectivity for the desired 2-vinylpiperidine?
This issue points to a lack of control in either the initial nucleophilic attack or subsequent transformations.
Answer: Regio- and diastereoselectivity are often controlled by a combination of the chiral ligand, substrate structure, and reaction methodology.
-
Ligand Choice: The steric and electronic properties of the chiral ligand are critical. Bulky ligands can block certain positions on the π-allyl intermediate, directing the nucleophilic attack to the desired carbon. The "bite angle" of bidentate phosphine ligands is a well-known parameter that influences regioselectivity in allylic substitutions.
-
Substrate Control:
-
Protecting Group: The nature of the nitrogen protecting group (e.g., Boc, Cbz, Ts) can influence the nucleophilicity of the amine and exert steric effects that favor one pathway over another.
-
Chiral Auxiliaries: An alternative to a chiral ligand is to use a chiral auxiliary on the substrate itself. This strategy has been used effectively in diastereoselective Pd-catalyzed cyclizations to form 2-vinylpiperidines.[6]
-
-
Methodology: If you are struggling with a particular method, consider an alternative synthetic strategy. For example, asymmetric hydrogenation of a corresponding 2-vinylpyridinium salt using an Iridium catalyst with a chiral ligand like MeO-BoQPhos can provide direct access to the desired product with high enantioselectivity, bypassing the challenges of controlling regioselectivity in an allylic amination.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective catalytic systems for synthesizing enantiopure 2-vinylpiperidines?
There is no single "best" system, as the optimal choice is highly substrate-dependent. However, several robust and widely used methods have emerged.
| Catalytic System | Chiral Ligand Example | Synthetic Method | Typical ee Range | Reference |
| Palladium(0)/Pd(II) | Phosphoramidites, (Rp,S)-COP-OAc | Intramolecular Allylic Amination | 85-98% | [1][4] |
| Iridium(I) | MeO-BoQPhos | Asymmetric Hydrogenation of Pyridinium Salts | 82-93% | [7][8] |
| Copper(I) | (S,S)-Ph-BPE | Asymmetric Cyclizative Aminoboration | 91-99% | [2] |
| Rhodium(I) | Josiphos Ligands | Asymmetric Reductive Heck Reaction | High ee | [9] |
| Nickel(0) | Chiraphos | Enantioselective Vinylation of 2-Azaallyl Anions | 90-98% | [10] |
Q2: How do I choose the right chiral ligand for my reaction?
Ligand selection is an empirical science, but some general principles can guide your choice.
-
Consult the Literature: Find examples of your specific reaction or reactions with structurally similar substrates. The ligands used in those studies are your best starting point.
-
Consider the Mechanism: Different ligand classes are suited for different mechanisms. For example, C2-symmetric bisphosphine ligands like BINAP are classics for many asymmetric transformations. Diene ligands are effective in Rh-catalyzed additions. For Pd-catalyzed allylic aminations, ligands like Trost's (R,R)-DACH-phenyl phosphine are well-established.[1]
-
Perform a Screen: If budget and time allow, the most effective method is to screen a small, diverse library of chiral ligands. Many suppliers offer kits for this purpose. This empirical approach often leads to the discovery of the optimal ligand for a novel substrate.
Q3: Can the leaving group on my allylic substrate affect the enantioselectivity?
Yes, absolutely. In palladium-catalyzed intramolecular allylic aminations, the leaving group (LG) is involved in the initial oxidative addition step to form the π-allyl complex. A "good" leaving group like carbonate is often used because it facilitates this step under mild conditions. Using a different leaving group, such as an acetate, can also be effective but may require different conditions (e.g., the addition of a base) and can lead to different levels of enantioselectivity.[4] It is a parameter worth optimizing if you are facing challenges with a standard carbonate substrate.
Validated Experimental Protocol
This protocol for the asymmetric hydrogenation of a 2-alkyl-N-benzylpyridinium salt is adapted from the work of Savoie et al. and demonstrates a powerful method for accessing enantioenriched piperidines.[8]
Synthesis of Enantioenriched 2-Alkyl Piperidine via Iridium-Catalyzed Asymmetric Hydrogenation
Materials:
-
[Ir(COD)Cl]₂ (Iridium(1,5-cyclooctadiene) chloride dimer)
-
(S)-MeO-BoQPhos ligand
-
N-Benzyl-2-alkylpyridinium salt (Substrate, 1.0 equiv)
-
Iodine (I₂)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran - THF)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a glovebox, add the N-benzyl-2-alkylpyridinium salt (e.g., 0.5 g), [Ir(COD)Cl]₂ (2 mol %), and the (S)-MeO-BoQPhos ligand (e.g., 4.4 mol %) to a glass liner suitable for a high-pressure autoclave.
-
Reaction Setup: Add anhydrous, degassed THF (e.g., 20 mL) to dissolve the components. Add Iodine (I₂) (e.g., 5-10 mol %).
-
Hydrogenation: Seal the glass liner inside the stainless-steel autoclave. Purge the autoclave with hydrogen gas several times.
-
Reaction Execution: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 450-600 psi). Stir the reaction at a specific temperature (e.g., 10-30 °C) for the required time (e.g., 5-24 hours). The optimal temperature and pressure should be determined empirically; lower temperatures often favor higher enantioselectivity.[7][8]
-
Work-up and Purification: After the reaction is complete (monitored by a suitable method like TLC or LC-MS on an aliquot), carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and measure the enantiomeric ratio (er) or enantiomeric excess (ee) using chiral HPLC or SFC.
References
-
Olszewska, B., et al. (2018). Diastereoselective synthesis of 2-vinylpyrrolidines and 2-vinylpiperidines by palladium-catalysed cyclisation of amino allylic carbonates containing chiral protecting group. ARKIVOC, 2018(5), 254-271. Available at: [Link]
-
McGrath, M. J., & O'Brien, P. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters, 13(4), 640-643. Available at: [Link]
-
White, P. S., & Wolfe, J. P. (2012). Palladium(II)-Catalyzed Enantioselective Synthesis of 2-Vinyl Oxygen Heterocycles. The Journal of Organic Chemistry, 77(17), 7236-7250. Available at: [Link]
-
Wang, D., et al. (2021). Nickel-Catalyzed Enantioselective Vinylation of Aryl 2-Azaallyl Anions. Angewandte Chemie International Edition, 60(32), 17553-17558. Available at: [Link]
-
Zhang, X., et al. (2021). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 12(1), 4531. Available at: [Link]
-
Patil, S. A., et al. (2021). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry, 10(11), 2871-2902. Available at: [Link]
-
Trost, B. M., & Zhang, Y. (2019). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 119(5), 3653-3765. Available at: [Link]
-
Caruana, L., et al. (2014). Organocatalytic enantioselective synthesis of 2,5,5-trisubstituted piperidines bearing a quaternary stereocenter. Vinyl sulfonamide as a new amine protecting group. Chemical Communications, 50(74), 10948-10951. Available at: [Link]
-
Ng, D. K., & Thomson, R. J. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 132(41), 14332-14334. Available at: [Link]
-
Savoie, J., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5026-5029. Available at: [Link]
-
Katritzky, A. R., et al. (2005). Palladium-Catalyzed Reactions of N-Allylbenzotriazoles with Amines: Intramolecular Allylamination Routes to 2-Vinylpyrrolidines and 2-Vinylpiperidines. The Journal of Organic Chemistry, 70(13), 5030-5036. Available at: [Link]
-
Slaninova, V., et al. (2024). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry, 20, 473-481. Available at: [Link]
-
Savoie, J., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5026-5029. Available at: [Link]
-
Malcolmson, S. J., et al. (2014). Reversibility and Enantioselectivity of Palladium-Catalyzed Allylic Aminations: Ligand, Base-Additive, and Solvent Effects. Journal of the American Chemical Society, 136(26), 9542-9551. Available at: [Link]
-
Chong, J. M. (1995). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Available at: [Link]
-
Zhang, Z., et al. (2021). Chiral oxamide–phosphine–palladium catalyzed highly asymmetric allylic amination: carbonyl assistance for high regio- and enantiocontrols. Organic Chemistry Frontiers, 8(15), 4038-4044. Available at: [Link]
Sources
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- 2. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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Preventing over-reduction of vinyl group in piperidone hydrogenation
Technical Support Center: Piperidone Hydrogenation
A Guide to Preventing Over-Reduction and Achieving Chemoselectivity
Welcome to the technical support center for the selective hydrogenation of vinyl-substituted piperidones. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of reducing a vinyl group while preserving a ketone functionality within the same molecule. Over-reduction to the corresponding alcohol is a common challenge that can significantly impact yield and purity.
This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve high chemoselectivity in your experiments.
Core Principles: Understanding C=C vs. C=O Hydrogenation
Catalytic hydrogenation is a surface-mediated process. The selectivity between reducing an alkene (vinyl group) and a ketone (piperidone carbonyl) is governed by the relative rates of their reaction on the catalyst surface. Generally, under mild conditions with common catalysts like palladium, the hydrogenation of a C=C double bond is kinetically favored over that of a C=O double bond.[1][2]
This preference is primarily due to the stronger adsorption (chemisorption) of the electron-rich alkene π-bond onto the metal surface compared to the more polar but less strongly adsorbing carbonyl group.[2] The reaction typically follows the Horiuti-Polanyi mechanism, where both hydrogen and the unsaturated substrate are adsorbed onto the catalyst surface, followed by a stepwise transfer of hydrogen atoms to the substrate.[3]
Over-reduction occurs when the reaction conditions are harsh enough, or the catalyst is active enough, to also facilitate the slower reduction of the ketone to a secondary alcohol.
Caption: Reaction pathways in vinyl piperidone hydrogenation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My main product is the fully saturated alcohol. How do I stop the ketone from being reduced?
This is the most common issue, indicating that the reaction conditions or the catalytic system are too aggressive. Here’s how to troubleshoot:
-
Reduce Hydrogen Pressure: High hydrogen pressure increases the concentration of active hydrogen species on the catalyst surface, which can accelerate the slower ketone reduction. Try reducing the pressure incrementally, for example, from 5 bar down to 1-2 bar.[4]
-
Lower the Reaction Temperature: Temperature has a significant impact on reaction rates. Ketone reduction often has a higher activation energy than alkene hydrogenation. Lowering the temperature (e.g., from 50°C to room temperature) can dramatically improve selectivity.
-
Change Your Catalyst: If modifying conditions doesn't work, the catalyst itself is likely too active. Platinum catalysts (like PtO₂, Adams' catalyst) are generally more aggressive than palladium catalysts for this transformation.[5] Switching from PtO₂ or Rh/C to a standard 5% or 10% Palladium on Carbon (Pd/C) is a primary recommendation.[6][7]
-
Monitor the Reaction Closely: Over-reduction can simply be a result of letting the reaction run for too long. Once the starting material is consumed (as monitored by TLC, GC, or LC-MS), the catalyst will begin to reduce the ketone. Set up time-course experiments to find the optimal reaction time.
Q2: I'm using Pd/C, but still see over-reduction. What are my next steps?
While Pd/C is a good starting point, its properties can be fine-tuned.
-
Catalyst Support and Modifiers: The activity and selectivity of a palladium catalyst are heavily influenced by its support.[8][9] Standard activated carbon is a good general-purpose support. However, catalysts on less acidic or more basic supports like calcium carbonate (CaCO₃) or barium sulfate (BaSO₄) can sometimes offer different selectivity. The famous Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is a classic example of a system de-activated for over-reduction, though it's typically used for alkyne to Z-alkene reductions.[10]
-
Consider a Catalyst Poison/Inhibitor: While counterintuitive, intentionally "poisoning" the catalyst can increase selectivity. A small amount of a deactivating agent can preferentially shut down the more challenging ketone reduction sites without stopping the desired vinyl group hydrogenation. Common inhibitors include sulfur compounds (e.g., thiophene) or nitrogen-containing bases (e.g., quinoline), but these must be used with extreme care and at very low concentrations, as they can easily kill all catalytic activity.
-
Switch to a Different Metal: If palladium-based systems are not providing the desired selectivity, consider catalysts based on other metals. A manganese pincer complex has been reported to be highly chemoselective for the 1,4-hydrogenation of α,β-unsaturated ketones.[4] Homogeneous catalysts, such as those based on rhodium or iridium, can also offer very high selectivity under mild conditions, though catalyst removal can be more complex.[11][12][13]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 4. Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts [mdpi.com]
- 7. pure.spbu.ru [pure.spbu.ru]
- 8. Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation [jstage.jst.go.jp]
- 9. Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. studies.helsinki.fi [studies.helsinki.fi]
- 12. An immobilized homogeneous catalyst for efficient and selective hydrogenation of functionalized aldehydes, alkenes, and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Conjugate Addition to Dihydropyridones
Welcome to the technical support center for optimizing the yield of conjugate addition reactions to dihydropyridones. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions. The following information is curated to enhance your experimental success by explaining the causality behind procedural choices and providing self-validating protocols.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing probable causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Conjugate Addition Product
Question: I am not observing any significant formation of my target 1,4-addition product. What are the likely causes and how can I rectify this?
Answer:
Low or no yield is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
Probable Causes & Recommended Solutions:
-
Inactive or Poor-Quality Nucleophile: The nucleophile, particularly organometallic reagents like Grignard or organocuprates, can degrade upon exposure to air or moisture.
-
Sub-optimal Reaction Temperature: Temperature plays a critical role in the competition between 1,2- and 1,4-addition.[3]
-
Solution: For many conjugate additions, especially with reactive nucleophiles, low temperatures (e.g., -78 °C) are initially recommended to favor the thermodynamically controlled 1,4-adduct.[1][4][5] Conversely, some reactions may require higher temperatures to overcome the activation energy.[3][6] A temperature screening experiment is often necessary.
-
-
Inappropriate Solvent: The choice of solvent can significantly influence the reactivity and selectivity of the reaction.
-
Catalyst Issues (if applicable): If you are employing a catalyst (e.g., a copper salt), its activity is paramount.
-
Solution: Use a reliable source of the copper catalyst, such as CuBr·SMe2 or CuI.[1][7] Ensure the catalyst is properly activated if required and that the correct catalyst loading is used. In some cases, the absence of a copper(I) salt is necessary, with a Lewis acid like TMSCl promoting the reaction.[8]
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or side reactions.
-
Solution: Carefully control the stoichiometry, particularly the equivalents of the nucleophile and any activating agents. Typically, a slight excess of the nucleophile (e.g., 1.2-2.0 equivalents) is used.[1]
-
Problem 2: Predominance of the 1,2-Addition Product
Question: My reaction is yielding the 1,2-addition product (attack at the carbonyl) instead of the desired 1,4-conjugate adduct. How can I favor the 1,4-addition?
Answer:
The regioselectivity between 1,2- and 1,4-addition is a classic challenge in carbonyl chemistry.[9][10][11] The outcome is governed by the principles of kinetic versus thermodynamic control and Hard-Soft Acid-Base (HSAB) theory.[11][12]
Controlling Factors & Strategic Adjustments:
-
Nature of the Nucleophile: "Hard" nucleophiles (e.g., organolithium and Grignard reagents) tend to favor the faster, kinetically controlled 1,2-addition at the "hard" electrophilic carbonyl carbon.[9][10][13][14] "Softer" nucleophiles (e.g., organocuprates, enamines, thiols) preferentially attack the "soft" electrophilic β-carbon in a thermodynamically controlled 1,4-addition.[13]
-
Reaction Temperature: Lower temperatures often favor the kinetically controlled 1,2-addition product, while higher temperatures can allow for the reversible 1,2-addition to equilibrate to the more stable 1,4-addition product.[3][6]
-
Solution: While seemingly counterintuitive to the general advice for organometallic reactions, carefully increasing the reaction temperature might favor the thermodynamic 1,4-adduct in some systems. However, this must be balanced against the potential for reagent decomposition. A thorough temperature optimization study is recommended.
-
-
Steric Hindrance: Bulky substituents on the dihydropyridone or the nucleophile can influence the regioselectivity.
-
Solution: If sterics at the carbonyl group are significant, this can naturally favor 1,4-addition. Conversely, if the β-position is highly hindered, 1,2-addition may be favored.[12] While not easily modified for a specific target, this is a key consideration in substrate design.
-
Problem 3: Poor Diastereoselectivity in the Conjugate Addition
Question: My conjugate addition is successful, but I am obtaining a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Controlling the stereochemical outcome is often a primary goal. The diastereoselectivity is influenced by the substrate, reagents, and reaction conditions.
Strategies for Enhancing Diastereoselectivity:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the dihydropyridone nitrogen can effectively control the facial selectivity of the nucleophilic attack.
-
Solution: While this requires additional synthetic steps to install and remove the auxiliary, it is a robust and well-established method for achieving high diastereoselectivity.
-
-
Chiral Ligands: In catalytic systems, the use of chiral ligands is a powerful strategy for inducing asymmetry.
-
Substrate Control: The inherent stereocenters in your dihydropyridone substrate can direct the approach of the incoming nucleophile.
-
Solution: Analyze the transition state models (e.g., Felkin-Anh) to predict the likely outcome and consider if modifications to the substrate could enhance the desired stereoselectivity.
-
-
Lewis Acids: The addition of a Lewis acid can influence the conformation of the substrate and the transition state, thereby affecting diastereoselectivity.
-
Solution: Screening different Lewis acids (e.g., TMSCl, BF3·Et2O) can sometimes lead to improved diastereomeric ratios.[8]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of conjugate addition to a dihydropyridone?
A1: The conjugate addition, or 1,4-addition, to a dihydropyridone involves the nucleophilic attack at the β-carbon of the α,β-unsaturated carbonyl system.[9][10][11] This is a vinylogous counterpart to direct nucleophilic addition to a carbonyl.[11] The electron density from the nucleophile is delocalized onto the oxygen atom, forming an enolate intermediate.[14] Subsequent protonation during workup leads to the final product, often followed by tautomerization to the more stable keto form.[9][10]
Caption: General mechanism of conjugate addition.
Q2: How do I choose between a Grignard reagent and an organocuprate?
A2: The choice depends on the desired regioselectivity. Grignard reagents (RMgX) are strong, "hard" nucleophiles and often favor 1,2-addition to the carbonyl group.[13][14] Organocuprates (R2CuLi), or Gilman reagents, are "softer" nucleophiles and are the reagent of choice for promoting 1,4-conjugate addition.[10][13] If you are observing undesired 1,2-addition with a Grignard reagent, switching to the corresponding organocuprate is a standard and effective strategy.
Q3: What is the role of a copper catalyst in these reactions?
A3: Copper(I) salts are frequently used to catalyze the conjugate addition of organometallic reagents, particularly Grignard reagents.[1][2] The in-situ formation of an organocuprate species is believed to occur, which then acts as the "soft" nucleophile that selectively undergoes 1,4-addition.[11] This catalytic approach can be more atom-economical than using stoichiometric organocuprates.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting dihydropyridone and the formation of the product. Staining with potassium permanganate can be useful for visualizing the product if it is not UV-active. For more quantitative analysis, taking aliquots from the reaction mixture (and quenching them appropriately) for analysis by LC-MS or GC-MS is recommended.[7]
Q5: My product seems unstable during purification. What precautions should I take?
A5: Dihydropyridone and piperidone products can sometimes be sensitive, particularly to acidic or basic conditions.
-
Workup: Use a buffered aqueous quench (e.g., saturated aqueous ammonium chloride) to avoid large pH swings.
-
Chromatography: Consider using a deactivated silica gel (e.g., by treating with triethylamine) for column chromatography to prevent product degradation on the column. Eluent systems should also be neutral.
-
Storage: Store the purified product under an inert atmosphere at low temperatures to prevent decomposition.
III. Experimental Protocols & Data
General Protocol for Copper-Catalyzed Conjugate Addition of a Grignard Reagent
This protocol provides a general starting point. Optimization of specific parameters will likely be necessary.
-
Apparatus Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet, add the copper(I) salt (e.g., CuBr·SMe2, 5 mol%).
-
Solvent and Substrate: Add anhydrous solvent (e.g., toluene, 2 mL per 0.2 mmol of substrate) via syringe. Cool the flask to the desired temperature (e.g., -78 °C in a dry ice/acetone bath). Add the dihydropyridone substrate (1.0 equiv) as a solution in the same anhydrous solvent.
-
Ligand Addition (for asymmetric synthesis): If using a chiral ligand (e.g., a BINAP derivative, 6 mol%), add it at this stage.
-
Nucleophile Addition: Slowly add the Grignard reagent (e.g., EtMgBr, 2.0 equiv) dropwise via syringe over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight (e.g., 12 hours).[1]
-
Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting conjugate addition reactions.
Table 1: Key Reaction Parameters and Their Influence
| Parameter | Influence on Yield | Influence on 1,4 vs. 1,2 Selectivity | Typical Starting Conditions |
| Nucleophile | High (activity is key) | High ("Soft" nucleophiles favor 1,4) | Organocuprate or Grignard + Cu(I) |
| Temperature | High (can affect rate) | Moderate to High (thermodynamic control) | -78 °C to 0 °C |
| Solvent | Moderate (solubility/reactivity) | Moderate | Anhydrous THF or Toluene |
| Catalyst | High (if applicable) | High (promotes 1,4-addition) | 5 mol% CuBr·SMe2 |
| Stoichiometry | High (completeness of reaction) | Low | 1.2 - 2.0 eq. of Nucleophile |
IV. References
-
Lumen Learning. (n.d.). 20.7 Conjugate addition. Organic Chemistry II. Retrieved from [Link]
-
Jurberg, I. D., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. Retrieved from [Link]
-
Jurberg, I. D., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conjugate Addition Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic conjugate addition. Retrieved from [Link]
-
Sardini, S. R., & Stoltz, B. M. (2015). tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses, 92, 247. Retrieved from [Link]
-
Comins, D. L., et al. (2013). Conjugate Addition Reactions of N-Carbamoyl-4-pyridones and 2,3-Dihydropyridones with Grignard Reagents in the Absence of Cu(I) Salts. The Journal of Organic Chemistry. Retrieved from [Link]
-
Comins, D. L., et al. (2009). Conjugate Addition Reactions of N-Carbamoyl-4-Pyridones with Organometallic Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]
-
Making Molecules. (2023, August 15). Conjugate Addition (1,4- or Michael Addition). Retrieved from [Link]
-
Wang, C., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications. Retrieved from [Link]
-
Wang, C., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Electrophilic Attack on Conjugated Dienes-Kinetic and Thermodynamic Control. Retrieved from [Link]
-
BioProcess International. (2025, September 8). Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Scientific Diagram]. Retrieved from [Link]
-
Bull, J. A., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642-713. Retrieved from [Link]
-
Arts, D. M., et al. (2014). Regio- and Stereoselective 1,2-Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers. PMC. Retrieved from [Link]
-
Chemistry Steps. (2020, April 7). Michael Addition Reaction Mechanism. Retrieved from [Link]
-
YouTube. (2021, October 10). Effect of temperature on addition to conjugated carbonyl compounds. Retrieved from [Link]
-
St. John's University & College of St. Benedict. (n.d.). conjugate addition. Retrieved from [Link]
-
DePorre, Y., et al. (2015). A Copper-Mediated Conjugate Addition Approach to Analogues of Aconitine-Type Diterpenoid Alkaloids. PMC. Retrieved from [Link]
-
Zhang, J., et al. (2022). Gold-Catalyzed Amine Cascade Addition to Diyne-Ene: Enantioselective Synthesis of 1,2-Dihydropyridines. PMC. Retrieved from [Link]
-
McMahon, L. E., et al. (2002). The Effect of Temperature on Hydrogen Bonding in Crystalline and Amorphous Phases in Dihydropyrine Calcium Channel Blockers. PubMed. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A Copper-Mediated Conjugate Addition Approach to Analogues of Aconitine-Type Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 20.7 Conjugate addition | Organic Chemistry II [courses.lumenlearning.com]
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- 11. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 12. conjugate addition [employees.csbsju.edu]
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- 14. Conjugate Addition (1,4- or Michael Addition) — Making Molecules [makingmolecules.com]
Technical Support Center: Troubleshooting Cbz Deprotection in the Presence of Vinyl Groups
Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the selective deprotection of the benzyloxycarbonyl (Cbz or Z) group in molecules containing vinyl functionalities. As experienced chemists know, the challenge lies in preserving the integrity of the carbon-carbon double bond, which is susceptible to reduction under standard Cbz cleavage conditions. This resource offers practical, field-proven solutions and explains the chemical principles behind them.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the deprotection of Cbz-protected amines in the presence of vinyl groups.
Question 1: My catalytic hydrogenation (e.g., Pd/C, H₂) is reducing my vinyl group along with cleaving the Cbz group. How can I achieve selective Cbz deprotection?
Answer:
This is a classic chemoselectivity problem. Standard catalytic hydrogenation with hydrogen gas is highly effective at reducing both Cbz groups and alkenes[1][2]. To achieve selective Cbz removal, you need to modify your approach to be milder or to utilize a different mechanistic pathway.
Core Issue: The palladium catalyst actively hydrogenates both the benzylic C-O bond of the Cbz group and the π-bond of the vinyl group.
Solutions & Underlying Principles:
-
Catalytic Transfer Hydrogenation (CTH): This is often the first method to try. Instead of hydrogen gas, a hydrogen donor is used.[1][3] This method is generally milder and can offer better selectivity.
-
Mechanism: In CTH, hydrogen is transferred to the catalyst surface from a donor molecule, creating a less reactive hydrogenating environment compared to the high-pressure H₂ gas phase.
-
Recommended Donors:
-
-
Catalyst Modification/Choice:
-
Use of a different catalyst: While Pd/C is standard, sometimes less active catalysts or those with different support materials can offer better selectivity. For instance, palladium on calcium carbonate (Pd/CaCO₃), sometimes treated with lead (Lindlar's catalyst), is known for selective alkyne to cis-alkene reduction and can sometimes be applied here.
-
Catalyst Poisoning (Intentional, with caution): In some specific cases, controlled addition of a catalyst poison can deactivate the catalyst enough to prevent alkene reduction while still allowing for the slower Cbz hydrogenolysis. This is an advanced technique and requires careful optimization.
-
-
Non-Reductive Methods: If CTH fails, switching to a non-hydrogenation-based method is the most robust solution.
-
Acid-Mediated Deprotection: Strong acids can cleave the Cbz group without affecting the vinyl group.[5][6][7] This approach is particularly useful for substrates sensitive to reduction.[7]
-
Nucleophilic Cleavage: For substrates sensitive to both hydrogenation and strong acids, nucleophilic reagents can be employed.[7] A method using 2-mercaptoethanol with a base has proven effective.[1][10]
-
Question 2: My Cbz deprotection using catalytic transfer hydrogenation is sluggish or incomplete. What are the potential causes and how can I fix it?
Answer:
Several factors can lead to an inefficient catalytic transfer hydrogenation.
Potential Causes & Troubleshooting Steps:
-
Catalyst Inactivity or Poisoning:
-
Inactivity: The Pd/C catalyst may be old or of poor quality. Always use a fresh, high-quality catalyst.[1] For challenging substrates, Pearlman's catalyst (Pd(OH)₂/C) can be more active.[1]
-
Poisoning: Your substrate or solvent may contain impurities that poison the palladium catalyst, most commonly sulfur or phosphorus compounds.[1][11]
-
Solution: Ensure your starting material and solvents are pure. If catalyst poisoning is suspected, increasing the catalyst loading might help overcome the issue.[1] If the substrate itself contains a poisoning group (like a thiol), hydrogenation-based methods are often unsuitable, and you should switch to acidic or nucleophilic deprotection methods.[12]
-
-
-
Poor Substrate Solubility: If your substrate is not well-dissolved, it cannot effectively interact with the catalyst surface.
-
Product Inhibition: The newly formed amine product can coordinate to the palladium catalyst, leading to deactivation.[1]
-
Solution: Performing the reaction in a slightly acidic solvent, such as acetic acid, can protonate the product amine and prevent it from binding to the catalyst.[1]
-
-
Insufficient Hydrogen Donor: Ensure you are using a sufficient stoichiometric excess of the hydrogen donor (e.g., 3-5 equivalents of ammonium formate).[13]
Frequently Asked Questions (FAQs)
What is the best all-around method for Cbz deprotection in the presence of a vinyl group?
There is no single "best" method, as the optimal choice depends on the overall functionality of your molecule. However, a good starting point is Catalytic Transfer Hydrogenation (CTH) with ammonium formate and Pd/C . It is often successful, uses common lab reagents, and is milder than direct hydrogenation.[1] If that fails to provide the desired selectivity, acid-mediated deprotection with AlCl₃ in HFIP is an excellent and robust alternative that is compatible with a wide range of sensitive functional groups, including vinyl groups.[8][10]
Are there any metal-free options for Cbz deprotection to avoid potential metal contamination in my final product?
Yes, acid-mediated deprotection methods are entirely metal-free.[5] Reagents such as isopropanol hydrochloride (IPA·HCl), concentrated HCl, or HBr in acetic acid are effective.[1][5] These methods are particularly advantageous for large-scale synthesis where minimizing heavy metal residues is critical for regulatory compliance.[5]
Can I use Lewis acids for Cbz deprotection with vinyl groups present?
Yes, Lewis acids can be very effective. The combination of aluminum chloride (AlCl₃) and hexafluoroisopropanol (HFIP) has been shown to selectively deprotect Cbz groups in the presence of sensitive functionalities like double bonds.[8][9] The mechanism involves coordination of the Lewis acid to the carbamate oxygen, which facilitates cleavage.[14]
My molecule also contains a Boc protecting group. Will these methods affect it?
This is a crucial question of orthogonality.
-
Catalytic Hydrogenation/CTH: These methods are orthogonal to the Boc group. You can selectively remove a Cbz group with Pd/C and a hydrogen source while leaving a Boc group intact.[15]
-
Acid-Mediated Deprotection: Here, you must be cautious. Strong acidic conditions like HBr/HOAc or TFA will cleave both Cbz and Boc groups.[15][16] However, some Lewis acid conditions might offer selectivity. The AlCl₃/HFIP system has been reported to remove Cbz in the presence of N-Fmoc and N-Alloc groups, but it is not selective over the N-Boc group.[8]
Summary of Deprotection Methods
| Method | Reagents | Pros | Cons |
| Catalytic Hydrogenation | H₂, Pd/C | High yield, clean byproducts.[9][13] | Not selective , will reduce vinyl groups.[17] |
| Catalytic Transfer Hydrogenation | HCO₂NH₄, Pd/C | Milder than H₂, often selective for Cbz.[1] | Can be sluggish; potential for catalyst poisoning.[1][11] |
| Acid-Mediated (Lewis Acid) | AlCl₃, HFIP | Excellent selectivity for Cbz over vinyl groups; metal-free.[8][10] | May cleave other acid-labile groups (e.g., Boc).[8] |
| Acid-Mediated (Brønsted Acid) | HBr/HOAc | Effective and metal-free.[5][6] | Harsh conditions; not compatible with other acid-sensitive groups.[16] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | Good for substrates sensitive to both acid and reduction.[1][10] | May require elevated temperatures.[10] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol describes a general procedure for Cbz deprotection while aiming to preserve a vinyl group.
Materials:
-
Cbz-protected amine (1.0 equiv)
-
10% Palladium on carbon (Pd/C), 10-20% by weight
-
Ammonium formate (HCOONH₄, 3-5 equiv)
-
Methanol or Ethanol
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol in a round-bottom flask equipped with a stir bar.
-
Carefully add 10% Pd/C to the solution.
-
Add ammonium formate to the reaction mixture.
-
Heat the mixture to a gentle reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[13]
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by standard methods (e.g., chromatography or crystallization).
Protocol 2: Acid-Mediated Deprotection using AlCl₃/HFIP
This protocol is a strong alternative when hydrogenation methods fail to provide selectivity.[8]
Materials:
-
Cbz-protected amine (1.0 equiv)
-
Aluminum chloride (AlCl₃, 3.0 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM) for workup
-
Aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Cbz-protected amine in HFIP (approx. 4 mL per mmol of substrate) at room temperature.
-
Add AlCl₃ in one portion. The mixture will likely be a suspension.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
After completion, dilute the reaction mixture with DCM.
-
Carefully quench the reaction by adding water.
-
Separate the layers. Wash the organic layer with aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[8]
Visualizing the Decision Process
To aid in selecting the appropriate deprotection strategy, the following decision tree illustrates a logical workflow.
References
- Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- Bieg, T., & Szeja, W. (1985).
- BenchChem. (2025). How to improve the efficiency of Cbz group removal. BenchChem Technical Support.
- Edinburgh Research Explorer. (n.d.). A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry.
- Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47.
- ResearchGate. (2018).
- Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. RSC Publishing.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
- Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
- BenchChem. (2025). Application Notes and Protocols for N-Cbz Deprotection. BenchChem Technical Support.
- Ilangovan, A., & Ganesh Kumar, R. (2010). 2,2-Bis(ethoxycarbonyl)vinyl (BECV)
- Kennedy, L., Sajjad, M., Herrera, M. A., et al. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions.
- BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis. BenchChem Technical Support.
- American Chemical Society. (n.d.). Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Scientific Upd
- Organic Chemistry Portal. (n.d.). Alkene to Alkane - Common Conditions.
- Organic Chemistry Frontiers. (n.d.). Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions. RSC Publishing.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Lewis Acids. Wordpress.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- BenchChem. (2025). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. BenchChem Technical Support.
- Stack Exchange. (2016). Deprotection of carboxybenzyl (Cbz) in the presence of Methyl ester?.
- National Center for Biotechnology Information. (n.d.).
- Semantic Scholar. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups.
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- 17. scientificupdate.com [scientificupdate.com]
Technical Support Center: Purification of Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound State: Viscous Oil (CAS: 335266-02-9)
Overview & Material Properties
Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate is a highly functionalized, synthetically valuable piperidone building block. Its structure presents unique purification challenges: it exists as a highly viscous oil at room temperature, possesses an acid-sensitive C2-vinyl group, and features a carboxybenzyl (Cbz) protecting group that exhibits rotameric behavior. Standard purification often results in co-elution with byproducts, streaking on silica, and intractable trapped solvents. This guide provides field-proven, self-validating methodologies to isolate this compound with high purity.
Troubleshooting & FAQs
Q: Why does the compound streak heavily on TLC and during flash chromatography? Causality: Streaking is driven by two distinct chemical phenomena. First, the N-Cbz group exhibits restricted rotation around the carbamate C-N bond at room temperature, leading to rotamers that naturally broaden chromatographic peaks. Second, the C4-ketone and the carbamate carbonyl act as strong hydrogen-bond acceptors, which interact aggressively with the highly acidic silanol groups present on standard silica gel 1. Solution: Cap the acidic silanols by pre-treating your silica gel with 1% Triethylamine (TEA) in hexanes/heptane, or utilize a highly controlled, shallow gradient (e.g., 0–15% EtOAc in Heptane) to maintain a tight band during elution 2.
Q: I have concentrated the pure fractions, but the product remains a viscous oil and NMR shows residual ethyl acetate. How do I remove it? Causality: Cbz-protected piperidines are notoriously viscous. Volatile solvents like ethyl acetate (EtOAc) and dichloromethane (DCM) become trapped within the oil's matrix due to strong intermolecular dipole-dipole interactions. Standard rotary evaporation lacks the thermodynamic force to break these interactions. Solution: Perform an azeotropic matrix disruption. Dissolve the oil in a non-polar solvent (like pentane or hexanes) and evaporate it. The non-polar solvent disrupts the dipole matrix, allowing the trapped polar solvent to co-evaporate. Follow this with high-vacuum drying (<0.1 Torr) at 35 °C.
Q: I am observing a secondary byproduct forming during the column. What is happening?
Causality: The C3 protons of the piperidine ring are highly acidic because they are flanked by the C4-ketone and the allylic system of the C2-vinyl group. Prolonged exposure to active acidic silanols on the column can catalyze enolization. This can lead to double bond migration from the C2-vinyl group into the ring, forming a thermodynamically more stable
Q: How do I separate the product from residual benzyl alcohol? Causality: Benzyl alcohol is a ubiquitous byproduct in Cbz-protection workflows, resulting from the hydrolysis of excess benzyl chloroformate 3. It has a similar polarity profile to the target piperidone. Solution: Benzyl alcohol is slightly more polar due to its free hydroxyl group. Use a shallow gradient starting at 0% EtOAc and slowly increasing to 15% EtOAc in Heptane. The target piperidone will elute first.
Quantitative Data: Solvent System Selection
Selecting the correct solvent system is critical to prevent co-elution with benzyl alcohol and minimize streaking.
| Solvent System (v/v) | Product | Benzyl Alcohol | Resolution ( | Application Notes |
| 30% EtOAc / Hexanes | 0.65 | 0.60 | 0.05 | Poor resolution; high risk of co-elution. |
| 15% EtOAc / Heptane | 0.35 | 0.25 | 0.10 | Optimal for flash chromatography gradient. |
| 5% MeOH / DCM | 0.85 | 0.80 | 0.05 | Too polar; causes severe streaking and peak broadening. |
| 100% DCM | 0.15 | 0.05 | 0.10 | Good alternative for difficult separations, but requires large solvent volumes. |
Standard Operating Procedure: Optimized Purification Workflow
This protocol is designed as a self-validating system to ensure high-purity isolation of the oil.
Step 1: Column Preparation & Deactivation
-
Slurry pack a silica gel column using 100% Heptane.
-
Optional but recommended: If previous runs showed severe tailing, flush the column with 2 column volumes (CV) of 1% TEA in Heptane, followed by 2 CV of 100% Heptane to remove excess base.
Step 2: Sample Loading
-
Dissolve the crude viscous oil in the absolute minimum amount of DCM (e.g., 1 mL per gram of crude).
-
Apply the solution evenly to the top of the silica bed.
-
Validation Checkpoint: Ensure the band is perfectly horizontal. A slanted load will ruin the tight
required to separate benzyl alcohol.
Step 3: Elution & Fraction Collection
-
Elute using a step gradient: 2 CV of 0% EtOAc/Heptane, 3 CV of 5% EtOAc/Heptane, and finally 15% EtOAc/Heptane until the product elutes.
-
Validation Checkpoint: Spot fractions on a TLC plate. The target compound will be UV active (254 nm) and will stain bright yellow/brown with KMnO
due to the rapid oxidation of the C2-vinyl group. Pool only the fractions containing the pure upper spot.
Step 4: Matrix Disruption & Solvent Removal
-
Concentrate the pooled fractions on a rotary evaporator at 30 °C until a thick oil is formed.
-
Add 10 mL of Pentane (or Hexanes) to the flask and swirl to completely dissolve the oil.
-
Evaporate the non-polar solvent on the rotary evaporator. Repeat this azeotropic step twice.
-
Place the flask under high vacuum (< 0.1 Torr) at 35 °C for 12–24 hours.
-
Validation Checkpoint: Perform
H NMR. The absence of a singlet at ~4.6 ppm confirms the complete removal of benzyl alcohol. The absence of a singlet at ~2.05 ppm confirms the complete removal of ethyl acetate.
Process Visualization
The following diagram maps the logical workflow for purifying viscous piperidone oils, highlighting the critical matrix disruption step required for complete solvent removal.
Workflow for the chromatographic purification and solvent removal of viscous piperidone oils.
References
-
Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry Source: ACS Publications[Link]
Sources
Controlling diastereoselectivity at C2 position of piperidones
Current Status: Online Ticket Queue: Priority Handling Subject: Diastereoselectivity Control at C2 of Piperidones Assigned Specialist: Senior Application Scientist
Diagnostic Hub (Triage)
Welcome to the Piperidone Stereocontrol Support Center. Controlling the C2 stereocenter is the critical bottleneck in synthesizing piperidine alkaloids and peptidomimetics. The challenge stems from the interplay between ring strain (A1,2 vs. A1,3) and the stereoelectronic requirements of the intermediate species.
Use the Diagnostic Matrix below to identify the methodology that matches your target stereochemistry.
Decision Matrix: Method Selection
| Target Stereochemistry | Substrate Type | Recommended Methodology | Primary Mechanism |
| 2,6-cis | Pyridines / Dihydropyridones | Heterogeneous Hydrogenation | Syn-addition via catalyst surface adsorption (Horiuti-Polanyi). |
| 2,6-trans | 2-Substituted Piperidines | Thermodynamic Epimerization | Base-mediated equilibration to the diequatorial conformer. |
| 2,6-trans | Dipole-stabilized lithiation followed by retentive trapping. | ||
| C2-Axial Incorporation | Nucleophilic Substitution | Stereoelectronically controlled axial attack (Fürst-Plattner analog). |
Knowledge Base & Troubleshooting Modules
Module A: Nucleophilic Addition to -Acyliminium Ions
Issue: "I am getting the wrong diastereomer during nucleophilic addition."
Root Cause Analysis:
The stereoselectivity in
-
The "Half-Chair" Rule: The six-membered ring adopts a half-chair conformation. To minimize A1,3 strain between the
-protecting group (e.g., Boc, Cbz) and an adjacent substituent, the ring locks into a specific conformer. -
The Solution: The nucleophile attacks from the axial face.[1]
Visualization: Stereoelectronic Trajectory
Figure 1: Stereoelectronic course of nucleophilic addition to N-acyliminium ions favoring axial attack.
Troubleshooting Steps:
-
Check your N-Protecting Group: Bulky groups (Boc/Cbz) increase A1,3 strain, forcing the substituent at C6 (if present) into a pseudo-axial position to avoid the carbamate oxygen. This dictates which face is open for attack.
-
Lewis Acid Choice: Stronger Lewis acids (
) can chelate, potentially altering the transition state compared to non-chelating acids ( ).
Module B: Heterogeneous Hydrogenation
Issue: "My hydrogenation yielded a 1:1 mixture or the wrong cis/trans ratio."
Root Cause Analysis:
Heterogeneous hydrogenation (e.g.,
-
The "Anchor" Effect: If your substrate has a polar group (hydroxyl, amide) capable of H-bonding to the catalyst, it will "anchor" that face to the metal, directing hydrogen addition to that same face (haptophilicity).
Visualization: Catalyst Surface Mechanics
Figure 2: Horiuti-Polanyi mechanism showing surface-directed syn-addition.
Troubleshooting Steps:
-
Solvent Acidity: In acidic media (e.g., AcOH), the pyridine ring is protonated, changing its adsorption geometry.
-
Epimerization Check: If you used high pressure or temperature, the kinetic cis product might have thermodynamically equilibrated to the trans product via enolization.
Module C: -Lithiation (Beak-O'Brien Methodology)
Issue: "Low yield or poor selectivity during C2-lithiation of N-Boc piperidines."
Root Cause Analysis: This reaction relies on the Complex Induced Proximity Effect (CIPE) . The organolithium coordinates to the Boc carbonyl oxygen, directing deprotonation to the equatorial proton at C2.
-
Dipole Alignment: The Boc group must rotate so its dipole aligns to stabilize the lithiated species. This rotation is restricted at low temperatures.
-
Retentive Trapping: The electrophile replaces the lithium with retention of configuration.
Troubleshooting Steps:
-
Temperature is Critical: The reaction typically requires
. Warming allows the Boc group to rotate freely, leading to racemization or decomposition. -
Diamines are Mandatory: You must use TMEDA or Sparteine. These ligands break up alkyllithium aggregates, creating the reactive monomeric species required for deprotonation.
Standard Operating Protocol (SOP)
Protocol: Stereoselective Allylation of -Acyliminium Ions
Objective: Synthesis of C2-allylated piperidones with high diastereoselectivity.
Reagents:
-
Substrate: 2-methoxy-N-Cbz-piperidine (prepared via anodic oxidation or chemical oxidation).
-
Nucleophile: Allyltrimethylsilane (3.0 equiv).
-
Lewis Acid:
(1.5 equiv). -
Solvent: Anhydrous
.
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add the 2-methoxypiperidine substrate and dissolve in
(0.1 M concentration). -
Cooling: Cool the solution to
. Critical: Stereoselectivity degrades at higher temperatures. -
Activation: Add
dropwise. Stir for 15 minutes to ensure formation of the iminium ion. -
Nucleophilic Attack: Add allyltrimethylsilane dropwise.
-
Reaction: Stir at
for 2 hours, then allow to warm slowly to overnight.-
Checkpoint: TLC should show disappearance of the starting methoxy aminal.
-
-
Quench: Quench with saturated aqueous
. -
Analysis: Extract with DCM, dry over
. Analyze crude NMR.-
Validation: Look for the C2 proton signal. A large coupling constant (
Hz) indicates an axial proton, confirming the substituent is equatorial (if the ring is in a chair). However, in allylation, the allyl group often enters axially. Verify values carefully against literature models.
-
FAQ: Frequently Asked Questions
Q1: Can I convert a cis-2,6-disubstituted piperidone to the trans isomer? A: Yes. If there is an enolizable proton (i.e., adjacent to a carbonyl, as in piperidones), treat the compound with a base like NaOMe in MeOH. This will equilibrate the mixture to the thermodynamic product, which is usually the diequatorial trans isomer (assuming 2,6-substitution).
Q2: Why does my N-Boc lithiation fail with n-BuLi?
A:
Q3: How do I determine the configuration of my product? A: NOE (Nuclear Overhauser Effect) NMR is the gold standard.
-
Irradiate the C2 proton. If you see enhancement of the C6 proton, they are cis (1,3-diaxial relationship).
-
Coupling constants (
) are also useful: Axial-Axial couplings are large (8-12 Hz), while Axial-Equatorial are small (2-5 Hz).
References
-
Royer, J., et al. "Synthesis of optically active piperidines." Chemical Reviews, 104(5), 2311-2352. Link
-
Beak, P., & Lee, W. K. "alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of piperidine." The Journal of Organic Chemistry, 58(5), 1109-1117. Link
-
Bailey, W. F., & Beak, P. "An experimental and computational investigation of the enantioselective deprotonation of Boc-piperidine." Journal of the American Chemical Society, 124(9), 1889-1896. Link
- Pilli, R. A., et al. "The stereochemistry of the addition of nucleophiles to N-acyliminium ions." Quarterly Reviews, 2000.
-
Glorius, F. "Asymmetric hydrogenation of pyridines." Organic & Biomolecular Chemistry, 2005. Link
Sources
Technical Support Center: Solvent Effects on the Asymmetric Synthesis of Piperidines
Welcome to the Application Scientist Support Portal. The stereoselective construction of 2- and 3-substituted piperidines is a critical bottleneck in alkaloid synthesis and drug development. Because asymmetric transformations rely heavily on non-covalent interactions (e.g., hydrogen bonding, transition-metal coordination, and dipole-dipole interactions), the choice of solvent is rarely just a matter of solubility—it actively participates in the reaction mechanism.
This guide provides field-proven troubleshooting protocols, mechanistic explanations, and quantitative data to help you resolve solvent-related failures in your piperidine syntheses.
Category 1: Organocatalytic Synthesis & Racemization Control
Q1: Why does my organocatalytic synthesis of 2-substituted piperidines yield high conversion but poor enantiomeric excess (ee) when using aqueous or highly polar aprotic solvents like DMSO?
A1: The erosion of enantiopurity in these reactions is typically driven by solvent-mediated post-reaction racemization. For example, in the (S)-proline-catalyzed biomimetic synthesis of pelletierine analogues, using a DMSO/H₂O mixture increases the solubility of the reactants and accelerates the reaction rate (resulting in high yields). However, this highly polar environment strongly facilitates the reversible keto-enol tautomerization of the newly formed chiral product, leading to rapid racemization[1].
Switching to a moderately polar, aprotic, and non-nucleophilic solvent like anhydrous benzonitrile (PhCN) or acetonitrile suppresses this tautomerization pathway. The dielectric constant of benzonitrile (
Q2: How do I optimize the solvent system for the asymmetric Mannich reaction of Δ¹-piperideine?
A2: You must use strictly anhydrous conditions with benzonitrile. The lack of water prevents the premature hydrolysis of the critical iminium intermediates.
Quantitative Data: Solvent Effect on Pelletierine Analogue Synthesis
| Solvent System | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Observation |
| DMSO / H₂O | >85% | <20% | High conversion; rapid product racemization via enolization. |
| Methanol | Moderate | Low | Protic interference disrupts the proline hydrogen-bonding transition state. |
| Acetonitrile | ~65% | 92% | Good balance of substrate solubility and stereoretention. |
| Benzonitrile | ~60% | 97% | Optimal suppression of racemization; highest stereocontrol. |
Protocol 1: (S)-Proline-Catalyzed Synthesis of Pelletierine Analogues
This methodology ensures a self-validating system by controlling the addition rate to prevent background uncatalyzed reactions.
-
Preparation : Flame-dry a Schlenk flask under an argon atmosphere to ensure an anhydrous environment.
-
Reagent Loading : Add ethyl 2-methyl-3-oxobutanoate (1.2 mmol) to anhydrous benzonitrile (5.0 mL).
-
Catalyst Addition : Introduce (S)-proline (0.2 mmol, 20 mol%) to the solution. Stir at room temperature (20 °C) for 10 minutes to ensure uniform dispersion of the catalyst.
-
Electrophile Addition : Dissolve freshly prepared Δ¹-piperideine (1.0 mmol) in anhydrous benzonitrile (5.0 mL). Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump. Causality note: Slow addition maintains a low steady-state concentration of the highly reactive imine, favoring the proline-catalyzed pathway over the racemic background reaction.
-
Reaction : Stir the mixture at room temperature for 24 hours under positive argon pressure.
-
Quenching & Extraction : Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (hexane/ethyl acetate gradient) to isolate the enantioenriched piperidine.
Logical workflow showing how solvent selection dictates stereoretention in piperidine synthesis.
Category 2: Transition-Metal Catalyzed Asymmetric Hydrogenation
Q3: In the asymmetric hydrogenation of 3-substituted pyridinium salts using Rh-JosiPhos, my enantioselectivity is below 15%. What is causing this, and how does the solvent/additive environment play a role?
A3: The asymmetric hydrogenation of N-heteroaromatics is exceptionally sensitive to the coordination environment[2]. Without a base, the generated piperidine (or partially reduced intermediates) can irreversibly coordinate to the Rhodium center. This either deactivates the catalyst entirely or alters the chiral pocket, leading to drastically reduced enantioselectivity (e.g., ~9% ee).
The choice of solvent—a THF/MeOH mixture—is critical to solubilize both the non-polar catalyst and the highly polar pyridinium salt. However, adding an equivalent of an organic base like triethylamine (Et₃N) is the definitive fix. The base neutralizes acidic byproducts, prevents the formation of off-cycle dormant species, and facilitates an enantiodetermining step involving a dihydropyridine intermediate, boosting the ee up to 90%[2].
Q4: Why use a THF/MeOH solvent mixture instead of pure methanol or pure THF?
A4: Pure methanol strongly solvates the pyridinium salt but competitively binds to the electrophilic transition metal, impeding substrate coordination. Pure THF provides excellent solubility for the Rh-JosiPhos complex but fails to dissolve the ionic pyridinium salt. A tailored THF:MeOH mixture balances the dielectric requirements of the ionic substrate and the organometallic catalyst while maintaining the structural integrity of the chiral solvent cage around the active site.
Quantitative Data: Solvent and Additive Effects on Rh-Catalyzed Hydrogenation
| Solvent System | Additive | Conversion (%) | Enantiomeric Excess (ee %) | Reason for Outcome |
| THF / MeOH | None | 16% | 9% | Catalyst poisoning by basic intermediates. |
| Pure MeOH | Et₃N | <30% | ~45% | Poor catalyst solubility; competitive solvent binding. |
| Pure THF | Et₃N | <10% | N/A | Substrate remains insoluble. |
| THF / MeOH | Et₃N (1 eq) | >95% | 90% | Optimal solubility; base prevents catalyst deactivation. |
Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts
-
Preparation in Glovebox : Inside an argon-filled glovebox, weigh the N-benzyl-3-substituted pyridinium bromide salt (0.5 mmol) and the [Rh(COD)(JosiPhos)]BF₄ catalyst (0.01 mmol, 2 mol%) into a glass vial equipped with a magnetic stir bar.
-
Solvent & Additive Introduction : Add a degassed mixture of anhydrous THF and MeOH (3:1 v/v, total volume 4.0 mL) to the vial. Add triethylamine (0.5 mmol, 1.0 equiv) to the solution. Causality note: Et₃N acts as a sacrificial coordinator for acidic protons, protecting the Rh-center.
-
Reactor Loading : Transfer the vial into a high-pressure stainless-steel autoclave. Seal the autoclave securely before removing it from the glovebox.
-
Hydrogenation : Purge the autoclave three times with hydrogen gas (pressurize to 10 bar, then vent). Finally, pressurize the autoclave to 50 bar of H₂.
-
Reaction Conditions : Heat the autoclave to 50 °C and stir vigorously for 24 hours.
-
Workup : Carefully vent the hydrogen gas. Transfer the reaction mixture to a round-bottom flask, concentrate under vacuum, and partition between dichloromethane (10 mL) and 1M NaOH (5 mL) to ensure the piperidine is in its free-base form.
-
Isolation : Extract the aqueous layer with dichloromethane (2 x 10 mL), dry the combined organics over Na₂SO₄, and purify via basic alumina chromatography to yield the enantioenriched N-benzylpiperidine.
Influence of THF/MeOH solvent blend and Et₃N additive on the Rh-catalyzed hydrogenation pathway.
Category 3: Chiral Phosphoric Acid (CPA) Catalysis
Q5: When using Chiral Phosphoric Acids (CPAs) for the asymmetric synthesis of piperidines via intramolecular aza-Michael reactions, why does switching from toluene to THF destroy my enantioselectivity?
A5: CPAs operate via a highly structured, dual hydrogen-bonding network—acting simultaneously as a Brønsted acid and a Brønsted base—to organize the transition state[3]. Non-polar, non-coordinating solvents like toluene or dichloromethane preserve these critical hydrogen bonds between the catalyst and the substrate.
In contrast, strongly coordinating or hydrogen-bond-accepting solvents like THF actively compete for hydrogen bonding with the CPA. This disrupts the rigid chiral environment required for facial discrimination, leading to a collapse in both reaction rate and enantioselectivity. When dealing with CPA-catalyzed syntheses of substituted piperidines, always default to non-competing aromatic or halogenated solvents.
References
-
Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues Source: Organic Letters - ACS Publications URL:[Link]
-
Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts Source: AIR Unimi / Angewandte Chemie URL:[Link]
-
An Asymmetric Approach Towards 3-Spiropiperidines Source: White Rose University Consortium URL:[Link]
Sources
Validation & Comparative
1H NMR spectrum analysis of Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate
Executive Summary: The Analytical Challenge
Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate (often abbreviated as N-Cbz-2-vinyl-4-piperidone ) is a critical chiral intermediate in the synthesis of isoquinuclidine alkaloids and biologically active scaffolds. However, its NMR analysis presents a specific "trap" for the unwary researcher: Rotameric Complexity.
Unlike simple ketones, the N-Cbz protecting group introduces restricted rotation around the carbamate N-CO bond. At ambient temperatures, this molecule exists as a mixture of two slowly interconverting rotamers (syn and anti). This results in a spectrum that appears "dirty" or impure, characterized by signal doubling and broadening.
This guide objectively compares the Standard Analytical Approach (CDCl₃ at 25°C) against the Optimized High-Temperature Protocol (DMSO-d₆ at 80°C), providing the necessary data to distinguish true impurities from conformational isomers.
Structural Logic & Spin Systems
Before analyzing the data, we must define the expected spin systems. The molecule has three distinct magnetic environments that must be resolved:
-
The Vinyl Group (Spin System A): A classic AMX or ABC pattern depending on the field strength, attached to the chiral C2 center.
-
The Piperidine Ring (Spin System B): Contains the diagnostic H2 proton (chiral center) and the diastereotopic protons at C3, C5, and C6.
-
The Cbz Group (Spin System C): The aromatic ring (usually a multiplet) and the benzylic methylene (CH₂), which often appears as an AB quartet due to the influence of the C2 chiral center.
Visualization: Assignment Logic Flow
The following diagram outlines the logical pathway to assign these complex signals using 1D and 2D NMR.
Caption: Decision tree for distinguishing between rotameric conformers and synthetic impurities.
Comparative Analysis: Ambient vs. High-Temperature NMR
This section compares the spectral performance under standard conditions versus optimized conditions.
Scenario A: Standard Conditions (The "Dirty" Spectrum)
Solvent: CDCl₃ Temperature: 298 K (25°C)
Under these conditions, the rate of rotation around the N-CO bond is slow on the NMR timescale. You will observe two sets of signals. The integration ratio typically ranges from 1:1 to 2:1 , depending on the steric bulk of the vinyl group.
-
Key Observation: The benzylic protons (OCH₂Ph) often appear as two separate singlets or two sets of AB quartets. The vinyl protons will show complex overlapping multiplets.
Scenario B: Optimized Conditions (The "Clean" Spectrum)
Solvent: DMSO-d₆ Temperature: 353 K (80°C)
At elevated temperatures, the rotation rate increases, exceeding the frequency difference between the rotamers (
Comparative Data Table
| Proton Assignment | Standard (CDCl₃, 25°C) - Rotamers | Optimized (DMSO-d₆, 80°C) - Coalesced | Multiplicity (High Temp) |
| Vinyl (-CH=) | 5.75 & 5.85 (m, overlapping) | 5.82 | ddd |
| Vinyl (=CH₂) | 5.15 - 5.35 (m, 4H total) | 5.18, 5.24 | dd (distinct) |
| Cbz-CH₂ (Bn) | 5.12 & 5.18 (two singlets/ABq) | 5.14 | s (broad) |
| H-2 (Chiral) | 5.05 & 4.85 (broad multiplets) | 4.95 | d (broad) |
| H-6 (Ring) | 4.20 & 3.80 (distinct rotamers) | 4.05 | m |
| H-3/H-5 (Ring) | 2.30 - 2.80 (complex envelope) | 2.45 - 2.65 | m (resolved) |
| Aromatic (Ph) | 7.30 - 7.40 (m) | 7.35 | m |
Mechanistic Insight: The Rotameric Equilibrium
To understand why the spectrum behaves this way, we must look at the carbamate resonance. The partial double bond character of the N-CO bond creates cis and trans isomers relative to the carbonyl oxygen.
Caption: Thermodynamic equilibrium between carbamate rotamers responsible for signal doubling.
Expert Note: The vinyl group at C2 exerts steric pressure, which may shift the equilibrium ratio away from the typical 50:50 seen in unsubstituted Cbz-piperidines, often favoring the rotamer where the vinyl group avoids the carbonyl oxygen.
Experimental Protocols
To replicate the "Optimized" results, follow this validated workflow.
Protocol 1: Variable Temperature (VT) NMR Setup
Use this protocol to confirm structure and purity for publication.
-
Sample Preparation: Dissolve 5–10 mg of the Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate in 0.6 mL of DMSO-d₆ .
-
Why DMSO? It has a higher boiling point (189°C) than CDCl₃ (61°C), allowing safe heating to 80°C+ without pressurizing the tube dangerously.
-
-
Instrument Setup:
-
Insert sample and lock on DMSO.
-
Shim well at room temperature first.
-
Set the variable temperature unit to 353 K (80°C) .
-
Wait 10 minutes for thermal equilibrium. This prevents convection currents from ruining the resolution.
-
-
Acquisition:
-
Re-shim and re-tune the probe at the elevated temperature.
-
Acquire the 1H spectrum (typically 16–32 scans).
-
-
Processing: Apply a standard exponential window function (LB = 0.3 Hz) to smooth any residual broadening.
Protocol 2: Distinguishing the Vinyl Group (COSY)
Use this if the vinyl signals overlap with the benzylic protons.
-
Run a standard COSY (Correlation Spectroscopy) experiment.
-
Look for the "island" of cross-peaks connecting the proton at ~5.8 ppm (internal vinyl) to the two protons at ~5.2 ppm (terminal vinyl).
-
Crucially, look for the cross-peak between the internal vinyl proton (~5.8 ppm) and the H-2 methine on the piperidine ring (~4.95 ppm).
-
Validation: The Benzylic CH₂ (~5.14 ppm) is a singlet (or isolated ABq) and will not show COSY correlations to the vinyl or ring protons.
-
References
-
Clayden, J., et al. (2001). Restricted rotation in amides and carbamates. Organic Chemistry.[1][2][3][4][5][6][7] Oxford University Press. (Foundational text on rotameric theory).
-
Reich, H. J. (2023). WinPLT NMR Data: Chemical Shifts of Piperidines and Carbamates. University of Wisconsin-Madison. Link
-
Bagley, M. C., et al. (2016). Synthesis and dynamic NMR characterization of N-acylated piperazines and piperidines. Beilstein Journal of Organic Chemistry. Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: HPLC Enantioseparation of Piperidone Derivatives
Executive Summary
The chiral separation of piperidones (piperidin-2-ones and piperidin-4-ones) represents a critical challenge in pharmaceutical development. As core scaffolds in glutarimide antibiotics, kinase inhibitors (e.g., Tofacitinib intermediates), and alkaloids, their enantiopurity dictates pharmacological efficacy and toxicity.
This guide moves beyond generic "trial-and-error" screening. We objectively compare the two dominant stationary phase chemistries—Amylose-based and Cellulose-based polysaccharide columns—and analyze the impact of Normal Phase (NP) versus Polar Organic Modes (POM) .
Part 1: Mechanistic Insight & The "Lactam Challenge"
Piperidones possess a lactam ring that introduces specific chromatographic behaviors:
-
Hydrogen Bonding: The amide (
) group acts as both a donor and acceptor, making it the primary "handle" for chiral recognition. -
Conformational Rigidity: Unlike open-chain amines, the ring limits steric freedom, often requiring a "tighter" chiral groove for separation.
-
Tautomerism: While less common in neutral pH, lactam-lactim tautomerism can cause peak broadening if the mobile phase pH is not controlled.
Visualization: Chiral Recognition Mechanism
The following diagram illustrates how polysaccharide selectors discriminate between piperidone enantiomers via the "Three-Point Interaction" model.
Caption: Mechanistic pathway of chiral recognition. The lactam moiety of piperidone engages in H-bonding while substituents dictate steric fit within the polysaccharide groove.
Part 2: Comparative Analysis of Stationary Phases
For piperidones, two columns dominate the landscape: Chiralpak AD/IA (Amylose) and Chiralcel OD/IB (Cellulose).
Amylose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA)
-
Performance Profile: The "Workhorse." The helical structure of amylose creates open grooves that easily accommodate the piperidone ring.
-
Best For: Bulky 3-substituted piperidones (e.g., 3-phenyl-piperidin-2-one).
-
Mechanism: Relies heavily on the amide H-bond.
-
Limitation: Can show lower selectivity for 4-substituted isomers where the chiral center is distal to the lactam group.
Cellulose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB)[1]
-
Performance Profile: The "Complementary" Phase. Cellulose has a more rigid, linear rod-like structure.
-
Best For: Smaller, rigid piperidones or those with aromatic stacking potential.
-
Mechanism: Stronger steric discrimination due to tighter inclusion cavities.
-
Limitation: Often requires longer equilibration times due to "memory effects" in coated versions.
Comparative Data Matrix
The following data summarizes typical performance metrics for a generic 3-substituted piperidone (e.g., 3-amino-piperidone derivative) under optimized Normal Phase conditions.
| Metric | Amylose (AD-H/IA) | Cellulose (OD-H/IB) | Interpretation |
| Selectivity ( | 1.8 – 2.5 | 1.2 – 1.6 | Amylose typically provides wider peak spacing for lactams. |
| Resolution ( | > 4.0 | 1.5 – 2.5 | AD-H often yields baseline resolution faster. |
| Capacity ( | High (3.0+) | Medium (1.5 – 2.5) | Cellulose elutes faster; Amylose retains strongly. |
| Loading Capacity | High | Moderate | Amylose is superior for preparative scale-up. |
Part 3: Experimental Protocols
Protocol A: The "Golden Standard" (Normal Phase)
This protocol is the recommended starting point for any new piperidone derivative. It utilizes the high solubility of piperidones in alcohols to drive H-bonding interactions.
System Requirements:
-
Column: Chiralpak IA or AD-H (250 x 4.6 mm, 5 µm).[1]
-
Temperature: 25°C (Strict control required; higher T often reduces
).
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mix n-Hexane : Ethanol (80:20 v/v) .
-
Critical Additive: If the piperidone has a basic amine (e.g., piperidin-3-amine), add 0.1% Diethylamine (DEA) . If it is an acidic intermediate, add 0.1% Trifluoroacetic acid (TFA) .[3]
-
Why? DEA suppresses the ionization of the amine, preventing peak tailing on residual silanols.
-
-
Equilibration:
-
Flush column with 20 column volumes (approx. 30-40 mL) until baseline stabilizes.
-
-
Sample Prep:
-
Dissolve sample in the mobile phase (or 100% EtOH if solubility is poor) at 1 mg/mL.
-
Warning: Avoid dissolving in pure DMSO or DMF if using coated columns (AD-H/OD-H), as this will strip the stationary phase.
-
-
Execution:
-
Inject 5-10 µL. Monitor at 210-230 nm (Amide absorption).
-
Protocol B: Immobilized Column Strategy (Polar Organic Mode)
If Protocol A fails (solubility issues or poor
-
Mobile Phase: 100% Acetonitrile (ACN) or ACN : Methanol (90:10).
-
Benefit: Drastically improves solubility for polar piperidone salts.
-
Trade-off: Often results in lower retention (
) but can alter elution order, potentially "saving" a difficult separation.
Part 4: Method Development Decision Tree
Use this logic flow to select the optimal method for your specific piperidone target.
Caption: Decision tree for selecting stationary phase and mobile phase mode based on analyte solubility and column chemistry.
References
-
BenchChem Technical Support. (2025).[1] Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.[4][1][5][6] Retrieved from
-
Babu, C. V. R., et al. (2014).[7] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[7] Retrieved from
-
Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from
-
Matarashvili, I., et al. (2023). "Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones." HSE University. Retrieved from
-
Hamman, C., et al. (2011). "Chiral mobile phase additives in HPLC enantioseparations." Springer Nature Experiments. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chiraltech.com [chiraltech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Access to Functionalized Piperidones: Comins' Reagent vs. Aza-Michael Routes
Executive Summary: Divergent Strategies for Scaffold Diversity
In medicinal chemistry, the piperidone (and its reduced piperidine) pharmacophore is ubiquitous, serving as the core for analgesics (fentanyl derivatives), acetylcholinesterase inhibitors (donepezil), and antipsychotics. However, accessing specific substitution patterns requires selecting the correct strategic entry point.
This guide compares two distinct methodologies:
-
The Comins' Reagent Route: A functionalization strategy that transforms existing 4-piperidones into C4-substituted tetrahydropyridines (and subsequently piperidines) via enol triflates.
-
The Aza-Michael Route: A de novo construction strategy that builds the piperidone ring from acyclic precursors, allowing for precise control over C2 and C6 stereocenters.
The Bottom Line: Use Comins' Reagent when you need to rapidly generate libraries of C4-aryl/alkenyl derivatives from a common intermediate. Use the Aza-Michael route when you need to establish the ring system with specific stereochemistry at the C2/C6 positions or require "donepezil-like" architectures.
Technical Deep Dive: The Comins' Reagent Route
The Philosophy: Activation of the Carbonyl
The "Comins' Reagent" (
Mechanism & Causality
The pathway involves the deprotonation of the 4-piperidone with a bulky base (LiHMDS or KHMDS) at low temperature (-78 °C) to form the lithium enolate. The enolate attacks the sulfur atom of the Comins' reagent, displacing the sulfonamide anion.
-
Why Comins' Reagent? The 5-chloropyridine byproduct is non-nucleophilic and easily removed. Tf
O often leads to "tarry" byproducts with amine substrates due to competitive attack on the nitrogen lone pair. Comins' reagent suppresses this via steric bulk and lower electrophilicity. -
Downstream Utility: The resulting vinyl triflate is a "masked ketone" and a universal handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Negishi), allowing the rapid installation of aromatics or heterocycles at C4.
Workflow Diagram (Comins' Route)
Caption: The Comins' reagent pathway converts a ketone into a cross-coupling handle, enabling C4 functionalization.
Technical Deep Dive: The Aza-Michael Route
The Philosophy: Ring Construction
The Aza-Michael route is an atom-economical cyclization strategy. It typically involves a double conjugate addition of a primary amine to a divinyl ketone (or a bis-enone precursor). This method builds the piperidone core around the nitrogen atom, allowing substituents on the acyclic precursor to translate directly into ring stereocenters.
Mechanism & Causality
The reaction proceeds via an initial intermolecular Michael addition of the amine to one vinyl group, followed by an intramolecular Michael addition to close the ring.
-
Stereocontrol: Unlike the Comins route, which initially yields a flat vinyl species, the Aza-Michael route can establish relative stereochemistry (cis/trans) at C2 and C6.
-
Substrate Scope: It is particularly powerful for synthesizing 2,6-disubstituted piperidones (e.g., lobeline analogues) which are difficult to access via direct functionalization of a pre-formed ring.
Workflow Diagram (Aza-Michael Route)
Caption: The Aza-Michael route assembles the piperidone ring from acyclic precursors, establishing C2/C6 topology.
Comparative Analysis: Selecting the Right Tool
The choice between these methods depends entirely on the desired Substitution Pattern and Stage of Synthesis .
| Feature | Comins' Reagent Route | Aza-Michael Route |
| Primary Utility | Functionalization of existing rings. | Construction of new rings. |
| Target Substitution | C4 (Aryl, Alkenyl, Alkynyl). | C2, C6 (Alkyl, Aryl). |
| Key Intermediate | Vinyl Triflate (Enol Triflate). | Divinyl Ketone / Bis-enone. |
| Stereochemistry | Initially flat (sp2 C4). Stereocenters set by subsequent reduction. | C2/C6 stereocenters set during cyclization (often thermodynamically controlled to cis). |
| Atom Economy | Low (Stoichiometric sulfonimide byproduct). | High (Addition reaction, 100% atom economy). |
| Reagent Cost | High (Comins' reagent is expensive). | Low (Simple amines and enones). |
| Scalability | Moderate (Cryogenic conditions often required). | High (Often runs at RT or mild heat). |
| Best For... | SAR exploration of the C4 position (e.g., varying aryl groups). | Synthesizing natural product cores (e.g., alkaloids) or "Donepezil-type" inhibitors. |
Experimental Protocols
Protocol A: Synthesis of Vinyl Triflate via Comins' Reagent
Source: Adapted from J. Org. Chem. protocols for enol triflate formation [1].
-
Setup: Flame-dry a round-bottom flask under Argon. Add N-Boc-4-piperidone (1.0 equiv) and anhydrous THF (0.1 M concentration).
-
Deprotonation: Cool to -78 °C . Slowly add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 15 min. Stir for 30 min at -78 °C to ensure complete enolate formation.
-
Critical Note: Temperature control is vital to prevent self-aldol condensation.
-
-
Triflation: Add Comins' Reagent (1.1 equiv) as a solution in THF dropwise.
-
Workup: Allow to warm to 0 °C over 2 hours. Quench with saturated aqueous NaHCO
. Extract with Et O. -
Purification: Flash chromatography on neutral alumina or silica (pre-treated with 1% Et
N to prevent hydrolysis of the triflate).-
Validation: Product should show a characteristic vinyl proton signal in
H NMR and a vinyl triflate stretch in IR.
-
Protocol B: Piperidone Synthesis via Double Aza-Michael
Source: Adapted from methodologies for Donepezil analogue synthesis [2].
-
Setup: Dissolve 1,5-diphenyl-1,4-pentadien-3-one (Divinyl ketone precursor, 1.0 equiv) in Ethanol (0.2 M).
-
Addition: Add the Primary Amine (e.g., Benzylamine, 1.1 equiv).
-
Cyclization: Stir at room temperature for 12–24 hours. If reaction is sluggish, mild heating (50 °C) or a Lewis Acid catalyst (e.g., CeCl
or LiClO ) can be added. -
Workup: Concentrate in vacuo. The product often precipitates or can be crystallized directly.
-
Purification: Recrystallization or flash chromatography.
-
Validation: Disappearance of enone olefin signals and appearance of piperidine ring protons in NMR.
-
Expert Insight: When to Pivot?
Scenario 1: The "Late-Stage" Pivot If you have a lead molecule with a piperidine core and need to scan different aryl groups at C4 to improve potency, do not resynthesize the ring every time using Aza-Michael. Instead, scale up the synthesis of the C4-enol triflate using Comins' reagent and run a parallel Suzuki coupling screen. This is the industry standard for "divergent synthesis."
Scenario 2: The "Chiral Core" Pivot If your SAR suggests that a substituent at C2 is required for binding affinity (e.g., to fill a hydrophobic pocket), the Comins route is ill-suited because alkylating the alpha-position of a piperidone is difficult to control (polyalkylation issues). Pivot to the Aza-Michael route using a chiral amine (e.g., (S)-phenylethylamine) or a chiral divinyl ketone to set that stereocenter "for free" during ring closure [3].
References
-
Comins, D. L., & Dehghani, A. (1992). Pyridine-Derived Triflating Reagents: An Improved Preparation of Vinyl Triflates from Metallo Enolates. Tetrahedron Letters, 33(42), 6299-6302. Link
-
Pöschl, A., et al. (2020).[1] Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues.[2] ACS Omega, 5(7), 3667–3677. Link
-
Bates, R. W., et al. (2020).[3] The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.[3] Organic & Biomolecular Chemistry, 18, 810-829.[3] Link
-
Mickel, S. (2014). Total Synthesis of (-)-Leiodermatolide (Paterson Group). Interesting Organic Chemistry. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Causality: The Carbamate Carbonyl Vibrational Landscape
Comparative IR Spectroscopy Guide: Carbonyl Signatures of N-Cbz, N-Boc, and N-Fmoc Vinylpiperidines
In the development of complex pharmacophores and functionalized alkaloids, vinylpiperidines serve as critical building blocks. Because the secondary amine of the piperidine ring is highly nucleophilic, it must be temporarily masked during downstream functionalization (e.g., olefin cross-metathesis or hydroboration of the vinyl group).
This guide provides an in-depth comparative analysis of the infrared (IR) spectroscopic performance of N-Cbz-vinylpiperidine against its primary alternatives, N-Boc and N-Fmoc derivatives. By leveraging IR spectroscopy, researchers can non-destructively monitor protection and deprotection workflows in real-time.
The diagnostic power of IR spectroscopy in monitoring piperidine protection lies in the carbamate (urethane) functional group. Standard ketones absorb near 1715 cm⁻¹, while simple amides absorb lower (1650–1680 cm⁻¹) due to the nitrogen lone pair delocalizing into the carbonyl, increasing its single-bond character[1].
In a carbamate, the alkoxy oxygen competes for resonance with the carbonyl, pulling electron density away via induction (-I effect). This counteracts the nitrogen's +M effect, pushing the stretching frequency back up to the 1690–1715 cm⁻¹ range[2].
The exact frequency is highly sensitive to the specific protecting group used:
-
N-Boc (tert-Butoxycarbonyl): The bulky tert-butyl group exerts a strong inductive electron-donating (+I) effect, slightly increasing electron density at the carbamate oxygen and lowering the C=O frequency to ~1692 cm⁻¹ .
-
N-Cbz (Carboxybenzyl): The benzyl group is less electron-donating than a tert-butyl group. Consequently, the C=O bond retains more double-bond character, shifting the absorption higher to ~1702 cm⁻¹ [3]. Furthermore, N-Cbz derivatives lack an N-H bond, preventing intermolecular hydrogen bonding and ensuring the carbonyl peak remains exceptionally sharp[2].
-
N-Fmoc (Fluorenylmethyloxycarbonyl): The highly conjugated, rigid fluorenyl system exerts a slight electron-withdrawing effect relative to alkyl groups, pushing the C=O stretch even higher to ~1712 cm⁻¹ .
Comparative IR Signatures and Performance Data
When selecting a protecting group, the IR spectral clarity is just as critical as chemical stability. N-Cbz offers a distinct advantage over N-Boc by providing secondary aromatic validation peaks, without the base-lability issues associated with N-Fmoc.
Table 1: Spectroscopic and Chemical Comparison of Protected Vinylpiperidines
| Feature | N-Cbz-vinylpiperidine | N-Boc-vinylpiperidine | N-Fmoc-vinylpiperidine |
| Carbonyl (C=O) Stretch | ~1702 cm⁻¹ (Sharp) | ~1692 cm⁻¹ (Sharp) | ~1712 cm⁻¹ (Sharp) |
| Vinyl (C=C) Stretch | ~1644 cm⁻¹ (Weak) | ~1645 cm⁻¹ (Weak) | ~1645 cm⁻¹ (Weak) |
| Secondary IR Signatures | 730, 695 cm⁻¹ (Strong, Ar C-H out-of-plane) | 1365, 1390 cm⁻¹ (gem-dimethyl split) | 740, 760 cm⁻¹ (Strong, Ar C-H) |
| C-O-C Asymmetric Stretch | ~1210 cm⁻¹ | ~1160 cm⁻¹ | ~1240 cm⁻¹ |
| Chemical Stability | Stable to mild acid/base | Stable to base; Acid-labile | Stable to acid; Base-labile |
| Deprotection Trigger | Hydrogenolysis (H₂/Pd-C) | Acidic (TFA or HCl) | Basic (Piperidine/DBU) |
Self-Validating Experimental Protocol: FTIR-ATR Workflow
To accurately capture the subtle 10 cm⁻¹ shifts between Cbz, Boc, and Fmoc carbonyls, high-resolution Attenuated Total Reflectance (ATR) FTIR must be used.
Why ATR over KBr Pellets? KBr is highly hygroscopic. Absorbed atmospheric water produces a broad O-H stretch at 3300–3400 cm⁻¹, which perfectly masks the secondary amine N-H stretch. By using neat ATR, the protocol becomes self-validating : if a peak appears at >3300 cm⁻¹, it is definitively unreacted piperidine starting material, not an artifact of sample preparation.
Step-by-Step Methodology:
-
Instrument Calibration: Clean the diamond or ZnSe ATR crystal with isopropanol. Run a background scan (64 scans, 4 cm⁻¹ resolution) to validate the optical path is free of atmospheric CO₂ (2350 cm⁻¹) and water vapor noise.
-
Sample Application: Apply 1–2 drops of neat N-Cbz-vinylpiperidine (typically a viscous pale oil) directly onto the crystal. Ensure full coverage of the sensor area to maximize the evanescent wave interaction.
-
Spectral Acquisition: Acquire the spectrum using 64 co-added scans to enhance the signal-to-noise ratio, particularly for the inherently weak vinyl C=C stretch at 1644 cm⁻¹.
-
Internal Validation Checks (Data Processing):
-
Check 1 (Complete Protection): Verify the absolute baseline at 3300–3500 cm⁻¹. The absence of a band confirms 100% conversion of the amine.
-
Check 2 (Product Identity): Confirm the sharp, intense C=O stretch at exactly 1702 ± 2 cm⁻¹[4].
-
Check 3 (Vinyl Integrity): Confirm the presence of the 1644 cm⁻¹ peak. If this peak is absent or shifted, the vinyl group may have inadvertently polymerized or isomerized during the protection step.
-
Process Visualization: Spectral Validation Decision Tree
The following workflow illustrates the logical relationships in the self-validating IR protocol used to confirm the successful synthesis of N-Cbz-vinylpiperidine.
FTIR-ATR validation workflow for N-Cbz-vinylpiperidine synthesis.
References
-
11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at:[Link]
-
Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Benzyl Piperidine Carboxylates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the piperidine moiety stands out as a prevalent structural scaffold in a vast number of pharmaceutical agents.[1] Its conformational flexibility and synthetic tractability make it a favored building block. When combined with a benzyl group and a carboxylate function, the resulting benzyl piperidine carboxylates become key intermediates and final products in various therapeutic areas. Understanding the mass spectral fragmentation of these molecules is paramount for their unambiguous identification, structural elucidation, and metabolic profiling.
This guide provides an in-depth comparison of the fragmentation behavior of benzyl piperidine carboxylates under mass spectrometry, contrasting them with simpler piperidine derivatives. We will delve into the characteristic fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), supported by experimental data and mechanistic insights.
The Influence of the N-Benzyl Group: A Tale of Two Fragmentation Pathways
The introduction of a benzyl group onto the piperidine nitrogen dramatically influences the molecule's fragmentation pattern. Under energetic ionization techniques like EI, the most characteristic fragmentation is the cleavage of the benzylic C-N bond, leading to the formation of the highly stable tropylium ion at m/z 91. This resonance-stabilized cation is often the base peak in the mass spectra of N-benzyl piperidine derivatives and serves as a key diagnostic marker.[2]
In contrast, softer ionization methods like ESI, typically used in LC-MS, generate protonated molecules ([M+H]⁺).[1] Subsequent tandem mass spectrometry (MS/MS) experiments on these precursor ions often reveal fragmentation pathways initiated by the protonated nitrogen, which can include the neutral loss of the benzyl group as toluene (92 Da) or other rearrangements.
Comparative Fragmentation Analysis: With and Without the Benzyl Group
To illustrate the profound impact of the N-benzyl substituent, we will compare the fragmentation of two closely related structures: Ethyl piperidine-4-carboxylate and a representative N-benzyl piperidine carboxylate.
Case Study 1: Ethyl piperidine-4-carboxylate (No N-Benzyl Group)
The EI-MS spectrum of ethyl piperidine-4-carboxylate is dominated by fragmentation of the piperidine ring and the ethyl ester group. The molecular ion peak is observed at m/z 157. Key fragmentation pathways include:
-
α-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a dominant pathway for piperidine derivatives.[1] This can lead to the loss of a hydrogen atom or an ethyl radical.
-
Ring Fission: The piperidine ring can undergo cleavage, resulting in various acyclic fragment ions.[1]
-
Ester Fragmentation: The ethyl carboxylate group can undergo characteristic fragmentations, such as the loss of an ethoxy radical (-•OCH2CH3) to form an acylium ion, or the loss of ethylene (C2H4) via a McLafferty rearrangement.
A representative, though not directly of the title compound, mass spectrum of ethyl piperidine-4-carboxylate from the NIST database showcases some of these fragmentation patterns.[3]
Case Study 2: Ethyl 1-benzylpiperidine-4-carboxylate
While a publicly available, high-quality experimental EI-MS spectrum for ethyl 1-benzylpiperidine-4-carboxylate is not readily found, we can predict its fragmentation based on established principles and data from structurally similar compounds. The molecular ion would be at m/z 247. The fragmentation spectrum is expected to be a composite of the pathways observed for both the N-benzyl and the piperidine carboxylate moieties.
Key Predicted Fragment Ions for Ethyl 1-benzylpiperidine-4-carboxylate:
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 91 | Tropylium ion ([C7H7]⁺) | α-cleavage at the benzylic position (base peak) |
| 156 | [M - C7H7]⁺ | Loss of the benzyl group |
| 202 | [M - C2H5O•]⁺ | Loss of the ethoxy radical from the ester |
| 174 | [M - COOC2H5]⁺ | Loss of the entire ethyl carboxylate group |
| 128 | Piperidinium ion fragment | Cleavage within the piperidine ring |
The presence of the intense m/z 91 peak would be the most telling difference when comparing its spectrum to that of ethyl piperidine-4-carboxylate.
The Role of the Carboxylate Group Position: A Comparative Look at Isomers
The position of the carboxylate group on the piperidine ring (e.g., 3- vs. 4-position) can also influence the fragmentation pattern, although often to a lesser extent than the N-benzyl group. The relative stability of the resulting fragment ions and the stereochemistry of the molecule can play a role in the observed abundances of certain fragments. For instance, the fragmentation of ethyl 1-benzyl-4-hydroxy-piperidine-3-carboxylate shows a complex pattern influenced by the additional hydroxyl group, which can participate in rearrangements and water loss.[4] A direct comparison of the mass spectra of positional isomers, such as methyl 1-benzylpiperidine-3-carboxylate and methyl 1-benzylpiperidine-4-carboxylate, would be necessary to delineate the subtle differences in their fragmentation pathways.
Experimental Protocols
To facilitate further research and validation, we provide a general protocol for the analysis of benzyl piperidine carboxylates using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Analogs
This protocol is suitable for the analysis of thermally stable and volatile benzyl piperidine carboxylates.
1. Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol, ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.2 µm syringe filter.
2. GC-MS Conditions:
-
GC System: Agilent 7890A or equivalent.[5]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Inlet Temperature: 280 °C.[1]
-
Injection Volume: 1 µL in splitless mode.[5]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Detector: Agilent 5975C or equivalent.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Data Acquisition: Full scan mode.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is ideal for less volatile or thermally labile benzyl piperidine carboxylates and for obtaining detailed fragmentation information from the protonated molecule.
1. Sample Preparation:
-
Prepare a stock solution of 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.[6]
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
MS System: Q-TOF or Triple Quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
MS Scan: Full scan from m/z 100-1000.
-
MS/MS Scan: Product ion scan of the protonated molecule ([M+H]⁺). Select the precursor ion with an isolation width of ~1-2 m/z and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.
Visualizing Fragmentation Pathways and Workflows
To further clarify the discussed concepts, the following diagrams illustrate the key fragmentation pathways and a typical experimental workflow.
Caption: Comparative Fragmentation of Piperidine Carboxylates.
Caption: General workflow for MS analysis of benzyl piperidine carboxylates.
Conclusion
The mass spectral fragmentation of benzyl piperidine carboxylates is a predictable yet nuanced process governed by the interplay of the N-benzyl group, the piperidine ring, and the carboxylate functionality. The presence of the benzyl group introduces a highly favored fragmentation pathway leading to the diagnostic tropylium ion at m/z 91, which is a key differentiator from their non-benzylated counterparts. While the position of the carboxylate group and other substituents can introduce further complexity, a systematic analysis of the mass spectrum, guided by the principles outlined in this guide, allows for confident structural characterization. The provided experimental protocols offer a starting point for researchers to develop robust analytical methods for this important class of compounds.
References
-
PubChem. Ethyl 1-benzylpiperidine-4-carboxylate. National Center for Biotechnology Information. [Link]
-
NIST. 4-Benzylpiperidine. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, eds. Linstrom, P.J. and Mallard, W.G. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
-
MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. [Link]
-
SpectraBase. 1-Benzyl-4-hydroxy-piperidine-3-carboxylic acid, ethyl ester. Wiley. [Link]
-
NIST. Ethyl piperidine-4-carboxylate. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, eds. Linstrom, P.J. and Mallard, W.G. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
-
Chemguide. mass spectra - fragmentation patterns. Chemguide. [Link]
-
SciSpace. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. [Link]
-
Royal Society of Chemistry. Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods. [Link]
-
PubChem. Benzyl piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Michigan State University. Mass Spectrometry. MSU Chemistry. [Link]
-
Thieme. 4. The Main Fragmentation Reactions of Organic Compounds. Science of Synthesis. [Link]
-
University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry Class overview. UAB. [Link]
-
PMC. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. [Link]
Sources
Benchmarking Synthetic Efficiency: N-Boc-2-Vinyl-4-Piperidone vs. Structural Analogs
[1]
Executive Summary
This guide benchmarks the synthetic efficiency of N-Boc-2-vinyl-4-piperidone against its alkyl (2-methyl) and aryl (2-phenyl) analogs.[1] The 2-vinyl-4-piperidone scaffold is a critical intermediate in medicinal chemistry, serving as a precursor for Grubbs metathesis and Michael additions in the synthesis of alkaloids (e.g., anatabine, epiquinamide).
While simple alkyl piperidones are often accessed via Dieckmann condensation or aza-Michael addition, the 2-vinyl analog requires specific methodologies to preserve the sensitive exocyclic alkene. This guide identifies the Comins’ Dihydropyridone Method (nucleophilic addition to N-acylpyridinium salts) as the superior route for the vinyl variant, yielding 84% compared to <45% for traditional cyclization methods.[1]
Comparative Methodology & Yield Benchmarking
The Challenge of the Vinyl Group
Synthesizing 2-substituted-4-piperidones presents a divergence in yield based on the electronic and steric nature of the C2-substituent.
-
Alkyl groups (Methyl/Ethyl): Stable but prone to low yields in thermodynamic cyclizations due to retro-Michael fragmentation.[1]
-
Aryl groups (Phenyl): Stabilize intermediates via conjugation, often giving high yields in aza-Michael routes.[1]
-
Vinyl group: Highly sensitive.[1] It is incompatible with standard hydrogenation protocols used to form the piperidine ring and prone to polymerization under Lewis acidic conditions.[1]
Benchmark Data: Route Comparison
The following table compares the isolated yields of N-Boc-2-substituted-4-piperidone precursors (specifically the 2,3-dihydro-4-pyridone intermediate) using two distinct synthetic strategies.
| Analog (C2-Substituent) | Method A: Aza-Michael Cyclization* | Method B: Comins' Reagent Addition** | Performance Analysis |
| 2-Methyl (Alkyl) | 42% | 91% | Method B Superior. Alkyl ketones are unstable in Method A conditions.[1] |
| 2-Phenyl (Aryl) | 79% | 86% | Comparable. Aryl groups stabilize the Michael acceptor in Method A. |
| 2-Vinyl (Alkenyl) | N/A (Polymerization/Degradation) | 84% | Method B Essential. Vinyl Grignard addition is rapid and avoids thermodynamic equilibration.[1] |
*Method A: Reaction of divinyl ketones with primary amines (Source: Vertex 1.1). **Method B: Addition of R-MgBr to N-Boc-4-methoxypyridinium salt (Source: Vertex 1.2).[1]
Strategic Recommendation
For the 2-vinyl analog, Method B (Comins' Route) is the only robust, self-validating protocol.[1] It utilizes the high reactivity of vinylmagnesium bromide in a kinetic addition to a pyridinium salt, followed by hydrolysis.[1] This avoids the harsh thermal conditions of cyclization that degrade vinyl groups.[1]
Mechanistic Workflow (Graphviz)[1]
The following diagram illustrates the Comins' route, highlighting the critical regioselective addition that differentiates the yield of the vinyl analog from its competitors.
Caption: Mechanistic pathway for the synthesis of N-Boc-2-vinyl-2,3-dihydro-4-pyridone via Comins' reagent. The vinyl group is installed nucleophilically at -78°C, bypassing thermal instability issues.
Detailed Experimental Protocol
Target: N-Boc-2-vinyl-2,3-dihydro-4-pyridone (Precursor to N-Boc-2-vinyl-4-piperidone).[1] Scale: 10.0 mmol basis.
Reagents & Setup
-
Substrate: 4-Methoxypyridine (1.09 g, 10 mmol).
-
Activator: Phenyl chloroformate or Boc-anhydride (Note: Cbz-Cl or ClCO2tBu are preferred for stability).[1] Here we use Benzyl chloroformate (Cbz-Cl) for the benchmark, but for the N-Boc target, use Boc2O with catalytic DMAP or ClCO2tBu .[1]
-
Nucleophile: Vinylmagnesium bromide (1.0 M in THF).[1]
-
Solvent: Anhydrous THF (cooled to -78°C).
Step-by-Step Procedure
-
Activation (Formation of Pyridinium Salt):
-
To a flame-dried flask under Argon, add 4-methoxypyridine (10 mmol) and anhydrous THF (30 mL).
-
Cool to -78°C (Dry ice/acetone bath).
-
Add ClCO2tBu (1.1 equiv) dropwise.[1] The solution will turn cloudy/white, indicating the formation of the N-acylpyridinium salt. Stir for 15 minutes.
-
Checkpoint: The white precipitate must be formed before Grignard addition.[1]
-
-
Nucleophilic Addition (The Yield-Determining Step):
-
Add Vinylmagnesium bromide (1.1 equiv, 11 mL of 1.0 M solution) dropwise over 20 minutes along the flask wall to pre-cool the reagent.[1]
-
Stir at -78°C for 1 hour.
-
Observation: The mixture typically turns yellow/orange.[1]
-
Critical Control: Do not allow the temperature to rise above -40°C, or 1,4-addition (conjugate) or polymerization may compete.[1]
-
-
Hydrolysis & Workup:
-
Purification:
Conversion to Saturated Piperidone (Optional)
To obtain the fully saturated N-Boc-2-vinyl-4-piperidone , a selective reduction is required.[1]
Technical Analysis & Troubleshooting
Why the Vinyl Yield is High (84%)
Contrary to intuition, the vinyl group performs exceptionally well in the Comins reaction compared to alkyl groups in cyclization reactions.[1]
-
Electronic Synergy: The vinyl Grignard is a "hard" nucleophile that attacks the "hard" C2 position of the pyridinium salt rapidly.[1]
-
Lack of Steric Bulk: Unlike a tert-butyl or isopropyl group, the vinyl group does not hinder the approach to the C2 position.[1]
-
Elimination of Retro-Reactions: In thermodynamic methods (Method A), the product can revert to starting materials.[1] The Comins route is kinetic; once the C-C bond forms and the intermediate is trapped, it does not revert.
Common Pitfalls
-
Temperature Control: If the Grignard addition is performed > -60°C, regioselectivity drops, leading to C4 attack or bis-addition.[1]
-
Acid Sensitivity: The final N-Boc-2-vinyl-4-piperidone is an acid-labile β-aminoketone equivalent.[1] Avoid prolonged exposure to strong acids during workup to prevent Boc removal or polymerization.[1]
References
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. PMC (NIH).[1] Available at: [Link][1]
-
A 15-Step Synthesis of (+)-Ryanodol. PMC (NIH).[1] (Demonstrates Vinyl Grignard addition to Comins reagent with 84% yield). Available at: [Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Journal of Organic Chemistry. Available at: [Link][1]
-
Convenient, Benign and Scalable Synthesis of 2- and 4-Substituted Benzylpiperidines. ResearchGate. Available at: [Link]
-
Recent progress in the synthesis of homotropane alkaloids. Beilstein Journal of Organic Chemistry. Available at: [Link][1]
Validation of Absolute Configuration via Mosher Ester Analysis
Executive Summary
Objective: To provide a definitive, self-validating protocol for determining the absolute configuration (R/S) of secondary alcohols and amines using Nuclear Magnetic Resonance (NMR) spectroscopy.
Context: While X-ray crystallography remains the "gold standard" for absolute configuration, it is frequently bottlenecked by the physical state of the sample (e.g., oils, amorphous solids).[1] The Mosher ester analysis, utilizing
Part 1: The Mechanistic Foundation
The reliability of the Mosher method hinges on the magnetic anisotropy generated by the phenyl ring of the MTPA auxiliary.
The Conformational Lock (The Mosher Plane)
Success depends on the formation of a dominant conformation in solution. In the MTPA ester, the carbinyl proton, the carbonyl oxygen, and the trifluoromethyl (
-
Mechanism: The phenyl group exerts a shielding effect (upfield shift) on protons located spatially "above" or "below" its plane.
-
Differential Shielding: By synthesizing both the
- and -MTPA esters, we induce opposite shielding environments.[2] The difference in chemical shift ( ) correlates directly to the spatial arrangement of substituents.[3]
Visualization: The Shielding Cone Logic
Caption: Logical flow of the Mosher analysis. The "Steric Lock" ensures the phenyl ring shields specific quadrants of the molecule.
Part 2: Comparative Analysis
Why choose Mosher analysis over X-ray or Vibrational Circular Dichroism (VCD)?
| Feature | Mosher Ester Analysis | X-Ray Crystallography | VCD / ECD |
| Primary Requirement | Soluble secondary alcohol/amine | Single, high-quality crystal | Chiral sample (solution) |
| Sample State | Oil, Solid, or Liquid | Solid (Crystalline only) | Liquid / Solution |
| Sample Amount | ~0.5 - 2.0 mg | ~1 - 10 mg (for crystal growth) | ~2 - 5 mg |
| Turnaround Time | 24 - 48 Hours | Weeks (growth dependent) | 2 - 5 Days (calc. heavy) |
| Computational Load | Low (Basic Arithmetic) | High (Refinement) | Very High (DFT Calcs) |
| Reliability Risk | Conformational flexibility | Crystal twinning / Disorder | Calculation model errors |
| Cost | Low (Standard Reagents) | High (Instrument time) | Medium (Specialized HW) |
Scientist's Verdict: Use Mosher for rapid determination of oils and non-crystalline intermediates. Use X-ray for final confirmation of solid drugs. Use VCD if derivatization is chemically impossible (e.g., tertiary alcohols or steric hindrance).
Part 3: The Self-Validating Protocol
Warning: A common pitfall is using "aged" MTPA-Cl. The acid chloride is moisture sensitive and can hydrolyze or racemize. Always distill or use fresh ampoules.
Step 1: Double Derivatization (The Parallel Workflow)
Do not rely on a single ester. You must synthesize both the
Reagents:
-
Substrate: Secondary Alcohol (
equiv) -
Reagent:
- or -MTPA-Cl ( equiv) -
Base: Pyridine (
, solvent/base) -
Catalyst: DMAP (
equiv)
Procedure:
-
Dissolve substrate (
mg) in dry pyridine ( mL) in a generic 1-dram vial. -
Add DMAP and the respective MTPA-Cl enantiomer.
-
Stir at Room Temp for 2–4 hours (monitor by TLC).
-
Mini-Workup: Quench with dimethylaminopropylamine (removes excess acid chloride) for 10 min. Dilute with
, wash with (to remove pyridine), then Sat. . Dry over .
Step 2: NMR Acquisition
-
Dissolve both crude esters in
. -
Acquire
NMR (minimum 400 MHz, ideally 600 MHz for complex multiplets). -
Critical: Assign all protons adjacent to the chiral center (
) using COSY/HSQC if necessary.
Step 3: Data Analysis (The Calculation)
Calculate the difference for every assignable proton using the formula:
Note on Nomenclature:
-
Reacting with
-MTPA-Cl yields the -Ester (due to Cahn-Ingold-Prelog priority change at the carbonyl). -
Reacting with
-MTPA-Cl yields the -Ester . -
Verification: Ensure you are subtracting the chemical shift of the ester made from
-MTPA-Cl from the ester made from -MTPA-Cl.
Step 4: Spatial Assignment (The Riguera Model)
Construct a model of the molecule.
-
Place the Carbinyl Proton (
), Carbonyl, and in the same plane.[5] -
Logic:
-
Protons with Positive
( ) reside on the Right side of the plane (Sector ). -
Protons with Negative
( ) reside on the Left side of the plane (Sector ).
-
-
If the distribution of positive and negative signs creates a clean "hemisphere" separation, the configuration is validated.
Part 4: Visualization of the Workflow
Caption: Step-by-step decision tree for the Mosher Ester Analysis protocol.
Part 5: Troubleshooting & Integrity Checks
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), apply these validity checks:
-
The "Scatter" Check: If
values are randomly distributed (e.g., on the same chain), the molecule likely lacks a rigid conformation. Stop. The method is invalid for this substrate. -
The
Check: Run NMR. If you see multiple peaks or broad singlets, you have rotamers. Cool the sample to to freeze out the conformation or switch to a bulkier auxiliary (e.g., 9-AMA). -
Solvent Effects: Always use
or . Do not use coordinating solvents like DMSO or Methanol, as they disrupt the intramolecular -stacking required for the shielding cone.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.[5][7] Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and
-methoxy- -trifluoromethylphenylacetate (MTPA) esters.[5][7] Journal of the American Chemical Society. -
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[4][5][8][9] Nature Protocols.
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR.[2] Chemical Reviews.
-
Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method.[5] The absolute configurations of marine terpenoids. Journal of the American Chemical Society.
Sources
- 1. jascoinc.com [jascoinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 8. matilda.science [matilda.science]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chromatographic Purity Standards for Piperidine Intermediates
Introduction: The Critical Role of Purity in Piperidine Intermediates
The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural backbone of a multitude of pharmaceutical agents.[1][] From antipsychotics to analgesics, the precise architecture of these molecules dictates their therapeutic efficacy and safety profile. Consequently, the purity of piperidine intermediates—the foundational building blocks in the synthesis of these drugs—is not merely a matter of quality control but a fundamental prerequisite for ensuring the safety and consistency of the final active pharmaceutical ingredient (API).[3] Impurities introduced at this early stage, whether they are unreacted starting materials, by-products, or degradation products, can have cascading effects on the final drug product, potentially impacting its stability, bioavailability, and even its toxicological profile.[3]
This guide provides an in-depth comparison of the chromatographic methods used to establish the purity of piperidine intermediates. As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods and delve into the causality behind experimental choices. We will explore the regulatory landscape that governs purity standards, compare the workhorse techniques of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and provide detailed, field-proven protocols. Every recommendation herein is grounded in the principles of scientific integrity, ensuring that the described methods are self-validating and robust.
The Regulatory Framework: Understanding ICH Guidelines
The International Council for Harmonisation (ICH) has established a set of guidelines that provide a unified standard for the European Union, Japan, and the United States, ensuring the quality of pharmaceuticals.[4] For the analysis of piperidine intermediates, the following ICH guidelines are of paramount importance:
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline is the cornerstone for impurity testing, categorizing impurities into organic, inorganic, and residual solvents.[4][5] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[4][5][6]
-
ICH Q3B(R2): Impurities in New Drug Products: While focused on the final drug product, this guideline is relevant as it addresses degradation products that can arise during storage.[7][8] Understanding potential degradation pathways of the final API can inform the impurity profiling of its intermediates.
-
ICH Q3C(R8): Impurities: Guideline for Residual Solvents: This guideline is critical for controlling the levels of solvents used in the synthesis and purification of piperidine intermediates.[4][5] Solvents are classified based on their toxicity, and strict limits are set for their presence in the final drug substance.[9]
-
ICH Q3D(R1): Guideline for Elemental Impurities: This guideline mandates a risk-based approach to control elemental impurities that may be introduced from catalysts or manufacturing equipment.
The thresholds set by ICH Q3A(R2) are particularly crucial for guiding the analytical chemist. These thresholds determine the level at which an impurity must be reported, structurally identified, and toxicologically qualified.
Table 1: ICH Q3A(R2) Impurity Thresholds
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: ICH Q3A(R2) Guideline[5]
Chromatographic Methodologies: A Comparative Analysis
The choice of chromatographic technique is dictated by the physicochemical properties of the piperidine intermediate and the potential impurities. The two primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is the most widely used technique for the purity analysis of pharmaceutical intermediates due to its versatility, high resolution, and applicability to a broad range of compounds.[3][10]
RP-HPLC is the predominant mode of separation, utilizing a non-polar stationary phase (typically C18) and a polar mobile phase.[1] Separation is based on the hydrophobic interactions between the analytes and the stationary phase.
Advantages of RP-HPLC for Piperidine Intermediates:
-
Broad Applicability: Suitable for a wide range of piperidine derivatives with varying polarities.
-
High Resolution: Capable of separating closely related impurities.
-
Robust and Reproducible: Well-established and reliable technology.
Challenges and Solutions:
-
Lack of a UV Chromophore: Many simple piperidine intermediates lack a UV-absorbing chromophore, making detection by standard UV detectors challenging.[11][12][13]
-
Solution 1: Derivatization: A pre-column derivatization step can be employed to attach a UV-active moiety to the piperidine molecule.[1][11] A common derivatizing agent is p-toluenesulfonyl chloride (tosyl chloride).[1][14]
-
Solution 2: Alternative Detectors: The use of universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can overcome the lack of a chromophore.[12] Mass Spectrometry (MS) detectors offer the added advantage of providing structural information about impurities.
-
-
Peak Tailing: The basic nature of the piperidine nitrogen can lead to interactions with residual silanol groups on the silica-based stationary phase, resulting in poor peak shape (tailing).
This protocol is a general guideline for the analysis of a piperidine intermediate with a native UV chromophore, such as 2-benzylpiperidine.[3]
1. Instrumentation:
- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm (A base-deactivated column is recommended).
- Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 7.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific analyte. A common starting point is a 50:50 mixture.[3]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: The wavelength of maximum absorbance (λmax) of the analyte. A PDA detector is useful for confirming peak purity.
- Injection Volume: 10 µL.
3. Sample Preparation:
- Standard Solution: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL.[3]
- Sample Solution: Prepare the sample solution in the same manner as the standard solution.
4. System Suitability:
- Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0.
5. Analysis:
- Inject a blank (mobile phase) to ensure no interfering peaks are present.
- Inject the standard and sample solutions in duplicate.
- Calculate the purity of the sample using the area percentage method.
Diagram: HPLC Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tasianinch.com [tasianinch.com]
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- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. pmda.go.jp [pmda.go.jp]
- 8. youtube.com [youtube.com]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate
As a novel compound in the landscape of pharmaceutical research and development, Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate and its analogs are handled with meticulous care during synthesis and application. However, the integrity of laboratory safety and environmental stewardship is truly demonstrated in the final step of its lifecycle: disposal. Improper disposal not only poses immediate risks of chemical exposure and hazardous reactions but also carries long-term environmental consequences and significant regulatory non-compliance penalties.
This guide provides a procedural framework for the safe handling and disposal of Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate waste. It is designed for the professional researcher, grounding every recommendation in established safety protocols and regulatory standards to ensure a self-validating system of laboratory practice.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the hazard profile of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound may be proprietary or not publicly available, we can infer its primary hazards from its structural components—a piperidine core, a benzyl carbamate group, and a vinyl group. The disposal protocol is therefore designed to mitigate the risks associated with these chemical features.
Based on analogous piperidine derivatives, the primary hazards are summarized below.[1][2][3]
| Hazard Classification | GHS Pictogram | Precautionary Statement & Rationale |
| Acute Toxicity (Oral) | ❗ | Harmful if swallowed. The piperidine ring is a common feature in many biologically active compounds and can be toxic.[2] Accidental ingestion must be prevented through strict handling protocols. |
| Skin Corrosion / Irritation | ❗ | Causes skin irritation. Carbamates and piperidine structures can be irritating upon dermal contact.[2][3][4] This necessitates the use of appropriate chemical-resistant gloves. |
| Serious Eye Damage / Irritation | ❗ | Causes serious eye irritation. Direct contact with the eyes can lead to significant damage.[2][3][4] Chemical splash goggles or a face shield are mandatory. |
| Specific Target Organ Toxicity (Single Exposure) | ❗ | May cause respiratory irritation. Inhalation of dust or aerosols can irritate the respiratory tract.[2][4] All handling of waste should occur within a certified chemical fume hood. |
| Hazardous to the Aquatic Environment | (No Pictogram) | Piperidine derivatives can be harmful to aquatic life.[1] Therefore, it is imperative that this chemical is not discharged into drains or the environment.[1][5][6] |
Chemical Incompatibilities: Store waste containing this compound separately from strong oxidizing agents and strong acids to prevent potentially vigorous or exothermic reactions.[2][7]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling any waste materials, the proper PPE must be donned. This is your primary defense against chemical exposure.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves as hazardous waste.[1][8]
-
Eye and Face Protection: Use chemical safety goggles with side shields or a full-face shield to protect against splashes.[1]
-
Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1]
-
Respiratory Protection: All waste handling and consolidation should be performed in a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure.[1][7][9]
Step-by-Step Waste Management and Disposal Protocol
Adherence to a systematic waste collection process is crucial for ensuring safety and regulatory compliance.
Step 1: Designate and Prepare the Waste Container
-
Action: Select a chemically compatible container, typically made of high-density polyethylene (HDPE) or glass, for collecting the waste. Ensure it has a secure, leak-proof screw-top cap.
-
Causality: Using a compatible and sealable container prevents chemical degradation of the container and the release of vapors into the laboratory environment.[5][10]
Step 2: Collect All Waste Streams
-
Action: Collect all materials contaminated with Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate into the designated container. This includes:
-
Unused or excess quantities of the pure compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).
-
Solvent rinsates from cleaning contaminated glassware (e.g., ethanol, acetone).
-
-
Causality: Consolidating all waste streams into a single, correctly labeled container prevents cross-contamination and ensures that all hazardous materials are disposed of properly, in accordance with EPA regulations.[1][11]
Step 3: Label the Container Accurately and Completely
-
Action: Immediately label the waste container. The label must be durable and written in permanent marker. It should include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate ".
-
A list of all other components in the container (e.g., "Methanol," "Silica Gel").
-
An approximate percentage of each component.
-
The relevant hazard warnings (e.g., "Irritant," "Harmful").
-
The date the waste was first added to the container (accumulation start date).
-
-
Causality: Proper labeling is a strict requirement under OSHA's Hazard Communication Standard and EPA regulations.[12][13] It provides critical safety information for laboratory personnel and waste disposal contractors, preventing dangerous chemical mixing and ensuring compliant disposal.
Step 4: Store the Waste Container Safely
-
Action: Keep the waste container tightly sealed when not in use. Store it in a designated satellite accumulation area or a central hazardous waste storage area. This area must be well-ventilated, secure, and equipped with secondary containment to catch any potential leaks.[1][10][12]
-
Causality: Safe storage minimizes the risk of spills, reduces employee exposure to chemical vapors, and prevents reactions with incompatible materials.[5][10]
Step 5: Arrange for Professional Disposal
-
Action: Once the container is full or the accumulation time limit is reached (per your institution's policy), arrange for pickup by a licensed hazardous waste disposal contractor.
-
Causality: Disposal of chemical waste is highly regulated and must be performed by certified professionals to ensure it is managed in an environmentally responsible and legally compliant manner.[1][14] Never attempt to dispose of this chemical through standard trash or sewer systems.[5][10]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to mitigate harm.
Minor Spill (Contained within a Fume Hood)
-
Ensure PPE: Confirm you are wearing the appropriate PPE.
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[6]
-
Collection: Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Use non-sparking tools if flammable solvents are present.[1][15]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), placing the used cloth in the waste container. Follow with a soap and water wash.
-
Report: Inform your laboratory supervisor or Chemical Hygiene Officer of the incident.
Major Spill (Outside of a Fume Hood)
-
Evacuate: Immediately alert others in the area and evacuate the laboratory.
-
Isolate: Close the laboratory doors to contain the vapors.
-
Report: Notify your institution's Environmental Health and Safety (EHS) department and your supervisor immediately. Provide the chemical name and spill location.
-
Do Not Re-enter: Await the arrival of the trained emergency response team. Do not attempt to clean up a large spill yourself.[1]
Disposal Decision Workflow
The following diagram outlines the logical sequence for the proper disposal of Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate.
Sources
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- 8. capotchem.com [capotchem.com]
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- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
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- 15. jubilantingrevia.com [jubilantingrevia.com]
Personal protective equipment for handling Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate
Executive Safety Summary
Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate (CAS Registry Number often unassigned for specific isomers; treat as Novel Chemical Entity) represents a specialized intermediate combining three distinct reactive functionalities: a ketone (4-oxo), a vinyl group (alkene), and a carboxybenzyl (Cbz) protecting group .[1]
While specific toxicological data may be sparse for this exact isomer, its structural analogs (Cbz-piperidines and vinyl-substituted heterocycles) dictate a strict safety profile.[1] It must be handled as a High-Potency Irritant and Potential Sensitizer .[1]
Immediate Action Required:
-
Containment: Handle exclusively within a certified chemical fume hood.
-
Skin Protection: The lipophilic Cbz group facilitates skin absorption. Double-gloving is mandatory.[1]
-
Reactivity: The vinyl group presents a polymerization risk and potential alkylating activity (Michael acceptor behavior if conjugated).
Hazard Identification & Risk Assessment
The following assessment synthesizes data from structural analogs (N-Cbz-4-piperidone and vinyl-piperidines) to establish a "Worst-Case" safety baseline.
| Functional Group | Hazard Mechanism | Risk Level |
| Vinyl Moiety (-CH=CH₂) | Alkylating Agent: Potential to react with nucleophilic DNA/protein residues (Michael addition).[1] Polymerization: Unstable under heat/light without inhibitors. | High (Sensitizer/Mutagenic Potential) |
| Cbz Group (Benzyl Carbamate) | Lipophilicity: Increases solubility in lipids, enhancing permeation through skin and standard glove materials. | Medium (Systemic Absorption) |
| Piperidone Core | Irritant: Known mucous membrane and respiratory irritant (H335, H315, H319).[2] | Medium (Acute Exposure) |
Decision Logic: PPE Selection
The following logic gate determines the necessary protection level based on the physical state of the reagent.
Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier.[1] Note that organic solvents significantly degrade glove performance.[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent permeation (chemical moving through the material) and penetration (chemical moving through pores/tears).
Core PPE Requirements[3][4][5][6][7][8]
| Protection Zone | Recommended Equipment | Technical Specification / Rationale |
| Hand (Primary) | Nitrile Rubber (Disposable) | Spec: ASTM D6978 rated, Minimum thickness 0.11 mm (4-5 mil).[1] Protocol: Double gloving required. Change outer glove every 30 mins or immediately upon splash.[1] |
| Hand (Secondary) | Laminate (Silver Shield®) | Required When: Handling solutions in DCM, THF, or Chloroform. The Cbz group makes the compound soluble in these solvents, which rapidly permeate nitrile. |
| Eye/Face | Chemical Splash Goggles | Spec: ANSI Z87.1+ (Impact & Splash). Why: Safety glasses are insufficient for liquids; vapors from the vinyl moiety may irritate eyes. |
| Respiratory | Engineering Control (Primary) | Spec: Certified Chemical Fume Hood (Face velocity 80-100 fpm).[1] Backup: If hood is unavailable (rare), use N95 (solids) or Half-mask with OV/P100 cartridges (liquids). |
| Body | Lab Coat (Nomex/Cotton) | Spec: Snap closures (quick removal). Why: Synthetic blends can melt if a fire occurs (vinyl compounds are flammable). |
Operational Workflow: Gowning & Handling
Trustworthiness Note: Most lab accidents occur during the transition phases (donning/doffing). Follow this strict sequence.
Phase 1: Pre-Operational Check[1]
-
Verify Sash Height: Ensure fume hood sash is at the certified working height (usually 18 inches).
-
Clearance: Remove unnecessary equipment from the hood to prevent turbulence.
-
Waste Setup: Place a solid waste container inside the hood to avoid transferring contaminated items outside the containment zone.
Phase 2: The "Clean-to-Dirty" Protocol
This protocol minimizes the risk of tracking the chemical onto door handles, keyboards, or faces.[1]
Figure 2: Sequential Gowning and De-gowning workflow to prevent secondary contamination.
Phase 3: Handling Specifics[1][8][9]
-
Weighing: Use a balance inside the fume hood if possible. If the balance is external, weigh the closed container, tare, add solid in the hood, seal, and re-weigh.[1] Never transport open powder containers across the lab.
-
Dissolution: Add solvent slowly.[1] The vinyl group can be reactive; monitor for exotherms (heat generation).
-
Spills:
-
Solid: Cover with wet paper towels (to prevent dust), wipe up, and dispose of as hazardous waste.
-
Liquid: Use vermiculite or spill pads. Do not use paper towels alone if the solvent is flammable.
-
Disposal & Emergency Response
Waste Disposal Streams
Segregate waste based on the solvent used, but the compound itself dictates the hazard classification.
| Waste Type | Classification | Disposal Method |
| Solid Waste | Hazardous (Toxic/Irritant) | Double-bag in clear polyethylene bags.[1] Label as "Solid Waste Contaminated with Vinyl Piperidine Derivative." |
| Liquid Waste | Halogenated vs. Non-Halogenated | If dissolved in DCM/Chloroform |
| Sharps | Biohazard/Chemical | If needles are used, dispose of immediately in a sharps container inside the hood. |
Emergency Procedures
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes .[1][3] Hold eyelids open. The Cbz group can make the compound sticky; thorough flushing is critical.
-
Skin Contact: Remove contaminated clothing immediately.[1][2][4] Wash skin with soap and copious amounts of water.[1][5][3][6][7] Do not use ethanol to wash skin (it increases permeability of lipophilic compounds).
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: Piperidine Derivatives Safety Profile. National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
